N-(Amino-PEG4)-N-Biotin-PEG4-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58N4O12S/c32-6-10-41-14-18-45-22-24-47-20-16-43-12-8-35(7-11-42-15-19-46-23-21-44-17-13-40-9-5-29(37)38)28(36)4-2-1-3-27-30-26(25-48-27)33-31(39)34-30/h26-27,30H,1-25,32H2,(H,37,38)(H2,33,34,39)/t26-,27-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKXAZTWSKMXDE-YCVRVPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58N4O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile, heterobifunctional linker molecule that has garnered significant interest in the field of chemical biology and drug discovery. Its unique architecture, featuring a primary amine, a terminal carboxylic acid, and an integrated biotin (B1667282) moiety, all connected by hydrophilic polyethylene (B3416737) glycol (PEG) chains, makes it an invaluable tool for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its conjugation and the characterization of the resulting conjugates are provided, alongside visualizations of relevant biological pathways and experimental workflows.
Core Concepts: Structure and Physicochemical Properties
This compound is a branched molecule with three distinct functional arms emanating from a central nitrogen atom.[1][2][3] This design allows for the orthogonal conjugation of different molecules. The primary amine (-NH2) and the terminal carboxylic acid (-COOH) serve as reactive handles for covalent bond formation, typically amide bonds, with complementary functional groups on other molecules. The biotin moiety provides a high-affinity binding tag for streptavidin and avidin, which is widely exploited for detection, purification, and pull-down assays.[4][5] The tetraethylene glycol (PEG4) spacers impart hydrophilicity to the molecule and its conjugates, which can improve solubility and reduce non-specific binding.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C31H58N4O12S | [1][7][8][9] |
| Molecular Weight | 710.88 g/mol | [7] |
| CAS Number | 2100306-84-9 | [1][7][8][9] |
| Purity | Typically >95% | [3][8] |
| Solubility | Soluble in water, DMSO, and DMF | [1][6] |
| Appearance | White to off-white solid | - |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
| Shipping Conditions | Ambient temperature | [1] |
Applications in Targeted Protein Degradation: PROTACs
A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][7] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI).[7]
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI): This moiety binds specifically to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits an E3 ligase, an enzyme that marks proteins for degradation.
-
A chemical linker: This connects the POI ligand and the E3 ligase ligand.
This compound serves as a versatile linker in PROTAC design. Its amine and carboxylic acid termini can be readily coupled to a POI ligand and an E3 ligase ligand, respectively, through amide bond formation. The biotin tag can be used for the purification of the final PROTAC or for studying its interactions within the cell.
Mechanism of PROTAC Action
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Targeting the ERK1/2 Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. PROTACs have been developed to target key components of this pathway, such as the kinases ERK1 and ERK2.
Experimental Protocols
Synthesis of a PROTAC using this compound
This section provides a general protocol for the synthesis of a PROTAC by sequentially coupling an E3 ligase ligand and a POI ligand to this compound. This procedure involves two amide bond formation steps.
Workflow for PROTAC Synthesis:
Step 1: Coupling of an Amine-Containing E3 Ligase Ligand to the Carboxylic Acid Terminus
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to form the NHS ester.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1.0 eq) in anhydrous DMF.
-
Add the activated NHS ester solution dropwise to the E3 ligase ligand solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Intermediate:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase-linker intermediate.
-
Step 2: Coupling of a Carboxylic Acid-Containing POI Ligand to the Amine Terminus
-
Amide Bond Formation:
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the carboxylic acid-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
-
Final Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Table 2: Representative Reagents and Conditions for PROTAC Synthesis
| Step | Reagents | Solvent | Temperature | Time |
| Carboxylic Acid Activation | DCC, NHS | DMF | Room Temperature | 4 hours |
| First Amide Coupling | Amine-E3 Ligase Ligand, DIPEA | DMF | Room Temperature | Overnight |
| Second Amide Coupling | Carboxylic Acid-POI Ligand, BOP, DIPEA | DMF | Room Temperature | Overnight |
Western Blot Analysis of PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with an activated ERK1/2 pathway) in appropriate media.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure with orthogonal reactive groups and a biotin handle facilitates the synthesis of complex biomolecules, most notably PROTACs for targeted protein degradation. The hydrophilic PEG linkers contribute favorably to the physicochemical properties of the resulting conjugates. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the utilization of this linker in the development of novel therapeutics and research probes.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile, heterobifunctional linker molecule integral to advancements in chemical biology and drug discovery, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and core applications. Detailed experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs) are presented, alongside a conceptual framework for the experimental workflow in a typical PROTAC-based research project. This document aims to serve as a practical resource for researchers leveraging this tool for the development of novel therapeutics and research probes.
Core Concepts: Structure and Properties
This compound is a branched molecule featuring three key functional components: a primary amine, a terminal carboxylic acid, and a biotin (B1667282) moiety. These components are interconnected through flexible polyethylene (B3416737) glycol (PEG) chains. The PEGylated nature of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]
The primary amine (-NH2) and carboxylic acid (-COOH) groups provide orthogonal handles for sequential or selective conjugation to other molecules.[2] The biotin group serves as a high-affinity tag for detection, purification, and pull-down assays through its strong and specific interaction with avidin (B1170675) or streptavidin.[3]
Chemical Structure
Chemical Formula: C31H58N4O12S[3]
SMILES: O=C(O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCN)C(CCCC[C@H]1SC--INVALID-LINK--([H])NC2=O)=O[3]
Molecular Structure:
Image Source: PubChem CID 146583944
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 710.88 g/mol | [3] |
| CAS Number | 2100306-84-9 | [3] |
| Appearance | White to off-white solid | [N/A] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water, DMSO, and DMF | [N/A] |
| Storage Conditions | -20°C, desiccated | [N/A] |
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound is as a heterobifunctional linker in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] This linker can connect a ligand for an E3 ligase to a ligand for a POI, while the biotin moiety can be used for tracking and affinity purification of the resulting PROTAC or for studying its interactions.
The flexible PEG chains are crucial for optimizing the distance and orientation between the E3 ligase and the POI to facilitate the formation of a productive ternary complex, which is essential for efficient ubiquitination.[6]
Experimental Protocols
The following sections provide detailed methodologies for the key bioconjugation reactions involving this compound and its application in a generalized PROTAC synthesis workflow.
Amide Bond Formation via Carboxylic Acid Activation (EDC/HATU Chemistry)
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a ligand for a POI or E3 ligase).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon gas supply
-
Analytical and preparative HPLC for reaction monitoring and purification
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS, to confirm the formation of the desired conjugate.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by preparative HPLC to isolate the desired conjugate.
Amine Coupling via NHS Ester Chemistry
This protocol details the reaction of the primary amine group of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) or other amine-free buffer
-
Reaction vessel
-
Stirring apparatus
-
Purification supplies (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Dissolve this compound in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The concentration should be optimized based on the specific reactants but is typically in the range of 1-10 mg/mL.
-
-
Reaction: Add a 5-10 molar excess of the NHS ester stock solution to the solution of this compound.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purification: The resulting conjugate can be purified from excess reagents using size-exclusion chromatography, dialysis, or other appropriate methods depending on the properties of the conjugate.
Visualization of Experimental Workflows
The synthesis and evaluation of a PROTAC is a multi-step process. The following diagrams, generated using Graphviz, illustrate the logical flow of a typical PROTAC project.
PROTAC Synthesis Workflow
This diagram outlines the general synthetic strategy for constructing a PROTAC molecule using a heterobifunctional linker like this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Evaluation Workflow
Once synthesized, the PROTAC's ability to induce the degradation of the target protein is assessed through a series of in vitro and cellular assays.
Caption: A typical workflow for the biological evaluation of a PROTAC.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, with orthogonal reactive groups and a biotin tag, coupled with the beneficial properties of the PEG linkers, makes it an ideal building block for the synthesis of complex bioconjugates, most notably PROTACs. The provided protocols and workflows serve as a foundational guide for the practical application of this molecule in the pursuit of novel therapeutic agents and a deeper understanding of cellular processes. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in significance.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. explorationpub.com [explorationpub.com]
An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid (CAS: 2100306-84-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Amino-PEG4)-N-Biotin-PEG4-acid, with CAS number 2100306-84-9, is a versatile, heterobifunctional linker molecule integral to advancements in bioconjugation, proteomics, and targeted drug delivery. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. The molecule features a terminal primary amine, a carboxylic acid, and a biotin (B1667282) moiety, all connected through flexible polyethylene (B3416737) glycol (PEG) chains. This unique trifunctional structure enables the covalent linkage of biomolecules and the subsequent high-affinity interaction with streptavidin or avidin, facilitating a broad range of applications from targeted protein degradation to immunoassay development.
Introduction
This compound is a non-cleavable linker designed for bio-conjugation.[1] Its structure is characterized by a central nitrogen atom to which an amino-terminated PEG4 chain, a biotin-terminated PEG4 chain, and an acid-terminated PEG4 chain are attached. This three-arm structure provides significant flexibility and water solubility to the conjugated molecules.[2][3]
The primary amine group allows for facile conjugation to activated esters, such as N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be activated to react with primary amines on target molecules.[2] The biotin group serves as a powerful affinity tag, enabling purification, immobilization, or detection of the conjugated species through its strong interaction with streptavidin.
A key application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] this compound can serve as a scaffold to link a target protein ligand and an E3 ligase ligand, while the biotin provides a means for their detection and analysis.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2100306-84-9 | [1][2][4][5][6] |
| Molecular Formula | C31H58N4O12S | [2][4][5][6] |
| Molecular Weight | 710.88 g/mol (also reported as 710.9 g/mol ) | [1][2][4][5][6] |
| Purity | >96% to ≥98% | [2][5][6] |
| Solubility | Water, DMSO, DMF | [2] |
| Appearance | (Not specified in search results) | |
| Storage Conditions | -20°C, sealed in a dry environment | [2][3][6] |
| Shipping Conditions | Room temperature | [2][4] |
Applications
The unique trifunctional nature of this compound makes it a valuable tool in a variety of research and development applications:
-
PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[4] The biotin tag can be used to study PROTAC-target engagement and degradation kinetics.
-
Antibody-Drug Conjugates (ADCs): This molecule can be used in the development of ADCs, where an antibody is linked to a cytotoxic drug.[2] The PEG chains can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
Bioconjugation and Biotinylation: It serves as a biotinylation reagent for labeling proteins, antibodies, and other biomolecules containing primary amines or other suitable functional groups.[1][2] The long, hydrophilic PEG spacer minimizes steric hindrance and reduces aggregation of labeled proteins.[3]
-
Immunoassays and Diagnostics: Biotinylated probes constructed with this linker can be used in various assay formats, such as ELISA, Western blotting, and immunohistochemistry, for the detection and quantification of target analytes.
-
Surface Modification and Immobilization: The linker can be used to attach biotinylated molecules to streptavidin-coated surfaces for applications in biosensors and affinity chromatography.
Experimental Protocols
General Protein Biotinylation using the Carboxylic Acid Moiety
This protocol describes the biotinylation of a protein with primary amine groups (e.g., lysine (B10760008) residues) using the carboxylic acid functionality of the linker.
Materials:
-
This compound
-
Protein to be labeled in a suitable buffer (e.g., PBS pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Biotinylation of Protein:
-
Add the activated linker solution to the protein solution at a desired molar ratio (e.g., 20:1 linker to protein).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Conjugation to a Carboxylic Acid-Containing Molecule using the Amine Moiety
This protocol outlines the conjugation of the linker's amine group to a molecule containing a carboxylic acid, which is a common step in PROTAC synthesis.
Materials:
-
This compound
-
Molecule with a carboxylic acid group (e.g., a PROTAC ligand)
-
EDC and NHS
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)
-
Reaction buffer (if applicable, depending on the solubility of the molecule)
Procedure:
-
Activation of Carboxylic Acid on the Target Molecule:
-
Dissolve the carboxylic acid-containing molecule in the organic solvent.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS.
-
Stir the reaction at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Dissolve this compound in the same solvent.
-
Add the linker solution to the activated molecule solution.
-
Let the reaction proceed for 2-4 hours at room temperature. The progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
The final product can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.
-
Visualizations
General Structure and Connectivity
The following diagram illustrates the core structure and functional groups of this compound.
Caption: Molecular structure of this compound.
Workflow for Protein Biotinylation
This diagram outlines the key steps in a typical protein biotinylation experiment using this compound.
Caption: Experimental workflow for protein biotinylation.
Logical Relationship in PROTAC Assembly
This diagram shows the conceptual assembly of a PROTAC using this linker.
References
The Pivotal Role of Heterobifunctional PEG Linkers in Targeted Therapeutics: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the nuanced mechanism of action of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers is critical for the rational design of next-generation targeted therapies. This guide provides an in-depth exploration of how these versatile molecules function, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, which allows for the specific and sequential conjugation of two different molecules.[1] When a polyethylene glycol (PEG) chain is incorporated as the spacer, these linkers gain significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][2] The defined length of discrete PEG linkers provides precise control over the distance between the two conjugated entities, a crucial factor for optimizing biological activity.[1]
Core Mechanism of Action in PROTACs
PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[3][4] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]
The PEG linker is not merely a passive spacer; its length, flexibility, and composition are critical determinants of the PROTAC's efficacy.[5] The primary mechanism revolves around the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] An optimally designed linker facilitates the necessary proximity and orientation between the POI and the E3 ligase to enable the efficient transfer of ubiquitin from the E2-E3 ligase complex to the target protein.[6][7] This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome.[4] The PROTAC molecule is then released to engage in another cycle of degradation, acting in a catalytic manner.[7]
A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[6]
Core Mechanism of Action in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[8][] The heterobifunctional PEG linker is a central component that connects the antibody to the cytotoxic payload.[10]
The mechanism begins with the ADC circulating in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of cancer cells.[] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or other intracellular conditions, releasing the cytotoxic payload.[] The released drug can then exert its cell-killing effect.
PEG linkers offer several advantages in ADC design. Their hydrophilic nature can overcome the hydrophobicity of many cytotoxic payloads, improving the ADC's solubility and preventing aggregation.[8][10] This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability and pharmacokinetic properties.[10] Furthermore, the PEG chain can shield the payload, prolonging the ADC's circulation half-life and reducing the risk of immune recognition.[11]
Quantitative Data on Linker Impact
The length of the PEG linker has a profound impact on the biological activity of both PROTACs and ADCs. Systematic evaluation of different linker lengths is a key step in the optimization of these molecules.[6]
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
Data compiled from a study on Estrogen Receptor α (ERα)-targeting PROTACs demonstrates a clear relationship between linker length and degradation efficacy.[12]
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (DC50) | Relative Cell Viability (IC50) |
| Compound 9 | 12 | > 1000 nM | > 10 µM |
| Compound 13 | 16 | ~10 nM | ~0.2 µM |
| Compound 14 | 19 | ~100 nM | ~1 µM |
| Compound 15 | 21 | > 1000 nM | > 10 µM |
As shown, the PROTAC with a 16-atom linker (Compound 13) exhibited the most potent ERα degradation and cytotoxic activity, highlighting an optimal linker length for this specific system.[12]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
A study on ADCs with varying PEG linker lengths showed that longer linkers can lead to improved pharmacokinetic profiles, characterized by decreased clearance.[1]
| Linker Type | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
This trend illustrates that increasing the PEG chain length can enhance the ADC's exposure in vivo.[1]
Key Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay via Western Blot
This protocol is fundamental for assessing the efficacy of a PROTAC in degrading its target protein within a cellular context.[13]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα) in multi-well plates and allow them to adhere overnight.[5]
-
Prepare serial dilutions of the PROTAC compounds in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).[13]
-
Treat the cells with varying concentrations of the PROTACs or a vehicle control (DMSO) for a specified time period (e.g., 4 to 48 hours).[5][13]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[13]
3. Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.[13]
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[13]
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein of interest. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]
5. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Perform densitometric analysis on the bands to quantify the target protein levels relative to the loading control. Calculate the percentage of degradation compared to the vehicle-treated control.[6][13]
Protocol 2: PROTAC Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to study biomolecular interactions in real-time, making it ideal for characterizing the formation and stability of the PROTAC-induced ternary complex.[14][15]
1. System and Buffer Preparation:
-
Use a suitable SPR instrument (e.g., Biacore).
-
Prepare an appropriate running buffer (e.g., HBS-EP+) to maintain protein stability.[16]
2. Ligand Immobilization:
-
Immobilize one of the binding partners onto the sensor chip surface. A common strategy is to immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated (SA) sensor chip.[14][16] This allows for the testing of multiple PROTACs and target proteins against the same ligase surface.[15]
3. Binary Interaction Analysis (Controls):
-
To understand the baseline affinities, first measure the binary interactions.
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the PROTAC-E3 ligase binding affinity (KD).[14]
-
Separately, determine the binding affinity of the PROTAC for the target protein in solution.
4. Ternary Complex Formation Analysis:
-
Prepare a series of samples containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject this mixture over the immobilized E3 ligase surface. The resulting sensorgram will measure the formation of the ternary complex (E3 Ligase - PROTAC - Target Protein).[14]
-
The binding response will be significantly higher than the binary interaction of the PROTAC alone due to the larger mass of the target protein being recruited to the surface.[15]
5. Data Analysis:
-
Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (alpha), which is the ratio of the binary affinities to the ternary affinity. An alpha value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other, leading to a more stable ternary complex.[14][17]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
A Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid: A Versatile Biotinylation Reagent for Advanced Research
For Immediate Release
This technical guide provides an in-depth overview of N-(Amino-PEG4)-N-Biotin-PEG4-acid, a key reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, molecular structure, and its applications in bioconjugation, targeted drug delivery, and diagnostic assay development. This document will also provide a detailed experimental protocol for a common application and a visual representation of the workflow.
Core Molecular Attributes
This compound is a heterobifunctional, non-cleavable biotinylation reagent.[1] Its structure is characterized by a central biotin (B1667282) moiety linked to two polyethylene (B3416737) glycol (PEG) chains, one terminating in an amine group (-NH2) and the other in a carboxylic acid group (-COOH).[1][2][3] This "3-arm" configuration provides significant versatility in bioconjugation strategies.[2][3] The PEG linkers, each consisting of four repeating ethylene (B1197577) glycol units, enhance the molecule's solubility in aqueous solutions and reduce steric hindrance, facilitating efficient binding of the biotin to avidin (B1170675) or streptavidin.[4][5]
| Property | Value | Source |
| Molecular Weight | 710.9 g/mol | [1][3][6][7][8] |
| Chemical Formula | C31H58N4O12S | [1][3][6][7][8] |
| CAS Number | 2100306-84-9 | [1][2][3][6][7][8] |
| Purity | >95% | [1][6][7] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage | -20°C | [3] |
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in a variety of applications:
-
Bioconjugation: The terminal amine and carboxylic acid groups can be selectively reacted with different functional groups on target molecules, such as proteins, antibodies, or nanoparticles.[2][3] This allows for the creation of complex bioconjugates with precise control over orientation and stoichiometry.
-
Targeted Drug Delivery: This reagent is utilized in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][9] The biotin can act as a targeting ligand for cells that overexpress biotin receptors, often seen in cancer cells.[5]
-
Immunoassays: The high-affinity interaction between biotin and streptavidin is leveraged for signal amplification in techniques such as ELISA, Western blotting, and immunohistochemistry.[5][10] The PEG spacer minimizes non-specific binding, leading to improved assay sensitivity and specificity.[10]
Experimental Protocol: Biotinylation of a Protein using this compound
This protocol outlines a general procedure for labeling a protein with this compound via its amine group reacting with an activated NHS ester on the protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, NHS, and EDC to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of NHS and EDC in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid (if conjugating to an amine on the target):
-
This step is for activating the carboxylic acid on the biotin-PEG reagent to react with amines on a target molecule.
-
In a separate reaction, the carboxylic acid on a target molecule can be activated to react with the amine of the biotin-PEG reagent.
-
-
Biotinylation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by using a desalting column or by dialysis against an appropriate buffer.
-
-
Determination of Biotin Incorporation:
-
The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11]
-
Caption: Workflow for protein biotinylation using this compound.
Signaling Pathway Illustration
The primary utility of this compound is in creating tools for studying signaling pathways rather than being a component of one. For instance, a protein of interest within a signaling cascade can be biotinylated. This biotinylated protein can then be used for pulldown assays with streptavidin-coated beads to identify interacting partners.
Caption: Using a biotinylated protein to identify interaction partners in a pulldown assay.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. tebubio.com [tebubio.com]
- 3. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. N-(Amino-PEG4)-N-Biotin-PEG4-acid_2100306-84-9_新研博美 [xinyanbm.com]
- 8. labsolu.ca [labsolu.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Amine and Carboxyl Reactive Groups in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practical applications of amine and carboxyl reactive groups in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistries, presents detailed experimental protocols, and offers quantitative data to facilitate the design and execution of successful bioconjugation strategies.
Introduction to Amine and Carboxyl Groups in Biomolecules
Amine (-NH₂) and carboxyl (-COOH) groups are among the most abundant and accessible functional groups in biomolecules, making them primary targets for chemical modification and conjugation.[1]
-
Primary Amines: Found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, primary amines are nucleophilic and readily react with a variety of electrophilic reagents.[2][3] Their prevalence on the surface of proteins makes them particularly useful for labeling, crosslinking, and drug conjugation.[1]
-
Carboxyl Groups: Located at the C-terminus of polypeptides and on the side chains of aspartic acid and glutamic acid, carboxyl groups can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds.[1]
The strategic manipulation of these reactive groups is fundamental to the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), PEGylated proteins, and immobilized enzymes.[4][5]
Chemistry of Amine-Reactive Groups
The reactivity of primary amines is harnessed through the use of various electrophilic functional groups. The choice of reagent is often dictated by the desired stability of the resulting bond and the specific reaction conditions.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[][7] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[3][8]
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. A slightly alkaline pH of 7.2-8.5 is optimal to ensure that the primary amines are deprotonated and thus nucleophilic.[][7]
-
Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[9] Therefore, careful control of pH and reaction time is crucial for maximizing conjugation efficiency.[]
Isothiocyanates
Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages. While this chemistry is robust, it typically requires a higher pH (9-11) for optimal reaction with amines.
Aldehydes
Aldehydes react with primary amines to form a Schiff base (imine), which can be subsequently reduced by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[3] This two-step process offers an alternative to direct acylation.
Chemistry of Carboxyl-Reactive Groups
The modification of carboxyl groups typically involves an activation step to make them susceptible to nucleophilic attack by primary amines.
Carbodiimides (EDC/DCC)
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[1] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][10]
The Role of NHS/Sulfo-NHS: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis.[1] To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then reacts with a primary amine to form an amide bond.[1][11] This two-step process increases the yield of the desired conjugate.[12]
Quantitative Data Summary
The efficiency of bioconjugation reactions is critically dependent on reaction conditions. The following tables summarize key quantitative data for NHS ester and EDC/NHS chemistries.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 4 | 4-5 hours | [9] |
| 8.0 | 25 | ~1 hour | [13] |
| 8.5 | 25 | ~30 minutes | [14] |
| 8.6 | 4 | 10 minutes | [9][13] |
| 9.0 | 25 | <10 minutes | [14] |
Table 1: pH-Dependent Half-life of NHS Esters. This table highlights the inverse relationship between pH and the stability of NHS esters, a critical consideration for reaction setup.[15]
| Reagent | Recommended Molar Excess (Reagent:Biomolecule) | Purpose | Reference |
| NHS Ester | 5-20 fold | To drive the reaction towards product formation | [4] |
| EDC | 10-50 fold | To ensure efficient activation of carboxyl groups | [16] |
| NHS/Sulfo-NHS | 2-5 fold (relative to EDC) | To stabilize the activated intermediate | [17] |
Table 2: Recommended Molar Ratios for Common Bioconjugation Reactions. The use of molar excess for coupling reagents is standard practice to maximize conjugation efficiency.
Visualizing the Pathways
The following diagrams illustrate the core reaction mechanisms and a general experimental workflow for bioconjugation.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Two-step EDC/NHS carboxyl-amine coupling reaction pathway.
Caption: General experimental workflow for bioconjugation.
Detailed Experimental Protocols
The following protocols provide a starting point for common bioconjugation procedures. Optimization is often necessary for specific applications.
Protocol for Protein Labeling with an NHS Ester
This protocol describes a general procedure for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4).[2]
-
NHS ester of the desired label.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[2]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2]
-
Purification column (e.g., gel filtration or desalting column).[2]
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.[18]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-20 mM.[4]
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10-fold) of the dissolved NHS ester to the protein solution.[16] b. The final concentration of the organic solvent should not exceed 10%.[2] c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.[2] If the label is light-sensitive, protect the reaction from light.
-
Quenching the Reaction (Optional): To terminate the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.[16]
-
Purification: Remove unreacted NHS ester and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[19]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometry or other appropriate methods.[2]
Two-Step EDC/NHS Protocol for Protein-Protein Conjugation
This protocol is designed to conjugate two proteins by activating the carboxyl groups on the first protein and then reacting them with the amine groups on the second protein.
Materials:
-
Protein #1 (with available carboxyl groups).
-
Protein #2 (with available amine groups).
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0.[1]
-
Coupling Buffer: PBS, pH 7.2-8.0.[16]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Solution (for EDC): 2-Mercaptoethanol (B42355).[1]
-
Quenching Solution (for NHS ester): Hydroxylamine (B1172632), Tris, or glycine.[16]
-
Desalting column.
Procedure:
-
Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before use.[1] Prepare a solution of Protein #1 (e.g., 1 mg/mL) in Activation Buffer.[1]
-
Activation of Protein #1: a. Add EDC (e.g., 0.4 mg per 1 mL of protein solution) and Sulfo-NHS (e.g., 1.1 mg per 1 mL of protein solution) to the Protein #1 solution.[1] b. Incubate for 15 minutes at room temperature.[1]
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[1]
-
Buffer Exchange: Immediately remove excess EDC, Sulfo-NHS, and quenching agent using a desalting column equilibrated with Coupling Buffer.[20]
-
Conjugation to Protein #2: a. Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.[21] b. Incubate for 2 hours at room temperature with gentle mixing.[21]
-
Quenching the Reaction (Optional): Add a quenching solution such as hydroxylamine to a final concentration of 10 mM.[1]
-
Final Purification: Purify the final protein-protein conjugate using a desalting column or size-exclusion chromatography to remove unreacted proteins and byproducts.[16]
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Conjugation Efficiency | - Incorrect pH- Hydrolysis of reactive group- Insufficient molar excess | - Optimize buffer pH (7.2-8.5 for NHS esters)- Prepare reactive solutions fresh- Increase the molar excess of the labeling reagent | [4] |
| Protein Aggregation/Precipitation | - Over-labeling alters protein charge- Hydrophobicity of the label/crosslinker | - Reduce the molar excess of the labeling reagent- Perform the reaction at 4°C- Use a more hydrophilic crosslinker if available | [4] |
| Inconsistent Results | - Inaccurate protein concentration- Degradation of reactive reagent | - Accurately measure protein concentration before each reaction- Use fresh, high-quality reagents and store them properly (desiccated, -20°C) | [2] |
Table 3: Common Troubleshooting Scenarios in Bioconjugation. This table provides guidance on addressing common issues encountered during bioconjugation experiments.
Conclusion
The strategic use of amine and carboxyl reactive groups is a cornerstone of modern bioconjugation and drug development. A thorough understanding of the underlying chemistries, reaction kinetics, and experimental parameters is essential for the successful design and synthesis of novel bioconjugates. This guide provides the foundational knowledge and practical protocols to empower researchers in this dynamic and impactful field. Continued innovation in crosslinking technologies will undoubtedly lead to the development of more sophisticated and effective therapeutic and diagnostic agents.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. nanocomposix.com [nanocomposix.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. covachem.com [covachem.com]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. interchim.fr [interchim.fr]
- 20. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 21. manuals.plus [manuals.plus]
The Strategic Application of N-(Amino-PEG4)-N-Biotin-PEG4-acid as a Non-Cleavable Linker in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapeutics has revolutionized the landscape of drug development, with modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) offering unprecedented precision in treating complex diseases. Central to the design and efficacy of these sophisticated molecules is the chemical linker that connects the targeting moiety to the payload or the E3 ligase ligand. N-(Amino-PEG4)-N-Biotin-PEG4-acid is a heterobifunctional, non-cleavable linker that has emerged as a valuable tool in the bioconjugation chemist's arsenal. This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a three-arm biotinylation reagent featuring a central biotin (B1667282) core. Two polyethylene (B3416737) glycol (PEG) arms provide hydrophilicity and spacing, terminating in a primary amine (-NH2) and a carboxylic acid (-COOH) respectively. This dual functionality allows for the sequential and controlled conjugation of two different molecules. The non-cleavable nature of the linker ensures a stable and durable connection between the conjugated partners, which is crucial for applications where the integrity of the conjugate is paramount throughout its biological journey.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2100306-84-9 | [1][2][3][4][5] |
| Molecular Formula | C31H58N4O12S | [3][4] |
| Molecular Weight | 710.9 g/mol | [2][3][4] |
| Purity | Typically ≥95% | [2][3] |
| Solubility | Soluble in water, DMSO, and DMF | [4][6] |
| Storage Conditions | Store at -20°C, sealed from moisture | [4] |
| Appearance | White to off-white solid | N/A |
| Functional Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | [2] |
| Linker Type | Non-cleavable | [2][7][8] |
Key Applications in Drug Development
The unique architecture of this compound makes it suitable for a range of applications in drug development, primarily in the construction of complex biomolecules where stable linkage is essential.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC plays a critical role in optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase).[9] The PEG chains of this compound enhance the solubility and cell permeability of the PROTAC, while its length and flexibility can be crucial for achieving a productive ternary complex formation.[10][11] The biotin moiety can be utilized as a versatile handle for purification or detection in experimental settings.
The following diagram illustrates the mechanism of action of a PROTAC, which leverages the cell's natural ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, non-cleavable linkers provide a stable connection between the antibody and the cytotoxic payload.[12][13] Upon internalization of the ADC and lysosomal degradation of the antibody, the payload is released with the linker and a residual amino acid attached. This strategy is effective for payloads that remain active with this modification. The high stability of the non-cleavable linker minimizes premature drug release in systemic circulation, potentially leading to an improved safety profile.[14] The PEG component of the linker can enhance the solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads.[15]
Biotinylation and Immobilization
The terminal biotin group serves as a high-affinity tag for streptavidin or avidin. This interaction can be exploited for various in vitro applications, including:
-
Immunoassays: Immobilizing the conjugate on streptavidin-coated plates for ELISA or other binding assays.
-
Affinity Purification: Capturing the conjugate from a complex mixture using streptavidin-coated beads.
-
Imaging: Detecting the conjugate with fluorescently labeled streptavidin.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound. Optimization may be necessary for specific applications.
Protocol 1: Two-Step Amide Bond Formation for Bioconjugation
This protocol describes the conjugation of the carboxylic acid terminus of the linker to a primary amine on a target molecule (e.g., a protein or peptide) using EDC/NHS chemistry, followed by the conjugation of the linker's amine terminus to a second molecule.
-
This compound
-
Molecule 1 (containing a primary amine)
-
Molecule 2 (containing a carboxylic acid or an amine-reactive group)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Step 1: Activation of the Carboxylic Acid Terminus of the Linker
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.
Step 2: Conjugation to Molecule 1 (Amine-containing)
-
Dissolve Molecule 1 in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated linker solution from Step 1 to the solution of Molecule 1. A 10- to 20-fold molar excess of the linker over Molecule 1 is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes.
-
Purify the resulting conjugate (Molecule 1-Linker) using a desalting column or dialysis to remove excess linker and reaction byproducts.
Step 3: Conjugation of Molecule 2 This step will depend on the nature of Molecule 2.
-
If Molecule 2 has a carboxylic acid: Repeat Steps 1 and 2, using the purified Molecule 1-Linker conjugate (which has a free amine) as the amine-containing molecule and an activated form of Molecule 2.
-
If Molecule 2 is an NHS ester: Dissolve the purified Molecule 1-Linker conjugate in Coupling Buffer and add a 2- to 5-fold molar excess of the Molecule 2-NHS ester. Incubate for 2 hours at room temperature or overnight at 4°C. Purify the final conjugate.
Workflow for PROTAC Synthesis
The following diagram outlines a typical workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. labsolu.ca [labsolu.ca]
- 7. purepeg.com [purepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid for Surface Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of biotechnology and drug development, the precise control of surface chemistry is paramount for a myriad of applications, from advanced biosensors and diagnostic assays to targeted drug delivery systems and cell-based studies. N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile trifunctional linker that offers a robust platform for creating highly specific and functionalized surfaces. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for surface modification, and methods for characterization, empowering researchers to leverage this molecule in their scientific endeavors.
The unique structure of this compound, featuring a primary amine, a carboxylic acid, and a biotin (B1667282) moiety, all connected by flexible polyethylene (B3416737) glycol (PEG) spacers, allows for a multi-faceted approach to surface engineering. The PEG chains enhance hydrophilicity, reduce non-specific binding, and provide a flexible scaffold, while the terminal reactive groups and the high-affinity biotin tag enable sequential or orthogonal immobilization of various biomolecules.[1][2]
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in surface modification protocols. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C31H58N4O12S | [1] |
| Molecular Weight | 710.9 g/mol | [1][3] |
| CAS Number | 2100306-84-9 | [1] |
| Purity | >96% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Experimental Protocols for Surface Modification
The trifunctional nature of this compound allows for two primary strategies for covalent attachment to surfaces: through its primary amine or its carboxylic acid group. The choice of strategy depends on the functional groups available on the substrate surface.
Protocol 1: Amine Coupling to Carboxylated Surfaces via EDC/NHS Chemistry
This protocol describes the immobilization of this compound onto a surface presenting carboxylic acid groups. The carboxylic acids on the surface are first activated with a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then readily reacts with the primary amine of the linker.
Materials:
-
Carboxylated substrate (e.g., self-assembled monolayer of alkanethiols with a terminal carboxyl group on a gold surface, carboxylated beads)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Linker Solution: Dissolve this compound in a minimal amount of DMF or DMSO and then dilute to the desired final concentration (typically 1-10 mg/mL) in Coupling Buffer.
-
Surface Activation:
-
Wash the carboxylated substrate with Activation Buffer.
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immediately add the EDC/NHS solution to the substrate and incubate for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Remove the activation solution and wash the substrate with Coupling Buffer.
-
Immediately add the linker solution to the activated surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Remove the linker solution.
-
Add the Quenching Solution to the substrate and incubate for 15-30 minutes at room temperature to block any unreacted NHS esters.
-
-
Final Wash:
-
Wash the surface extensively with PBST followed by a final rinse with deionized water.
-
The surface is now functionalized with a terminal carboxylic acid and a biotin moiety.
-
Protocol 2: Carboxyl Coupling to Aminated Surfaces
This protocol details the attachment of the carboxylic acid group of this compound to a surface functionalized with primary amines. The carboxylic acid on the linker is activated using EDC and NHS to form an NHS ester in solution, which is then reacted with the aminated surface.
Materials:
-
Aminated substrate (e.g., silanized glass slide with APTES, amine-functionalized polymer)
-
This compound
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC
-
NHS or Sulfo-NHS
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Wash Buffer: PBST
-
Anhydrous DMF or DMSO
Procedure:
-
Activation of Linker:
-
Dissolve this compound (1 equivalent) in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Surface Preparation: Wash the aminated substrate with Coupling Buffer.
-
Coupling Reaction:
-
Add the activated linker solution to the aminated substrate.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Remove the linker solution.
-
Add the Quenching Solution to the substrate and incubate for 15-30 minutes at room temperature to deactivate any unreacted linker in solution and on the surface.
-
-
Final Wash:
-
Wash the surface extensively with PBST followed by a final rinse with deionized water.
-
The surface is now functionalized with a terminal amine and a biotin moiety.
-
Characterization of Modified Surfaces
Thorough characterization of the modified surface is crucial to ensure successful functionalization. A combination of techniques is often employed to assess different aspects of the surface chemistry and properties.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of nitrogen and sulfur from the linker. |
| Contact Angle Goniometry | Changes in surface hydrophilicity upon PEGylation. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. |
| Quartz Crystal Microbalance (QCM) | Real-time monitoring of mass changes during the immobilization process, allowing for the quantification of surface coverage. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding events on the surface, useful for studying the interaction of streptavidin with the biotinylated surface. |
| Ellipsometry | Measurement of the thickness of the immobilized layer. |
| Fluorescence Microscopy | Visualization of the surface functionalization using fluorescently labeled streptavidin or other interacting molecules. |
Quantitative Data and Performance
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, which makes the biotin moiety of the linker a powerful tool for the immobilization of streptavidin-conjugated molecules.
| Parameter | Value | Reference(s) |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ M | |
| Streptavidin Surface Coverage on Biotinylated Surfaces | Can be controlled by varying the density of biotin on the surface. |
Visualizing Workflows and Pathways
Experimental Workflow for Surface Functionalization and Biomolecule Immobilization
The following diagram illustrates a typical workflow for modifying a surface with this compound and subsequent immobilization of a target biomolecule via the biotin-streptavidin interaction.
References
- 1. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 2. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. precisepeg.com [precisepeg.com]
The Strategic Integration of N-(Amino-PEG4)-N-Biotin-PEG4-acid in Advanced Antibody-Drug Conjugate Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker molecule, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of N-(Amino-PEG4)-N-Biotin-PEG4-acid, a versatile heterobifunctional linker, and its applications in ADC research. We will delve into its structural advantages, detailed experimental protocols for its use, and methods for the characterization of the resulting ADCs. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this linker for the creation of next-generation targeted therapeutics.
Introduction to this compound in ADC Development
This compound is a non-cleavable linker characterized by three key functional components: a primary amine, a terminal carboxylic acid, and a biotin (B1667282) moiety, all connected through hydrophilic polyethylene (B3416737) glycol (PEG) chains. This unique architecture offers several advantages in the design and construction of ADCs.
-
Heterobifunctional Nature: The presence of a terminal primary amine (-NH2) and a carboxylic acid (-COOH) allows for directional and controlled conjugation to both the antibody and the cytotoxic payload. This bifunctionality is crucial for creating well-defined ADC constructs.
-
PEGylation for Enhanced Pharmacokinetics: The two PEG4 spacers significantly increase the hydrophilicity of the linker. This is a critical feature as many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation, rapid clearance, and reduced efficacy.[1] The PEG chains create a hydrophilic shield around the payload, improving solubility, stability, and prolonging circulation half-life.[1]
-
Biotin for Versatility and Pre-targeting: The integrated biotin molecule provides a powerful tool for purification, detection, and innovative therapeutic strategies. The high-affinity interaction between biotin and avidin/streptavidin can be exploited for efficient isolation of the ADC during development.[2][3] Furthermore, it opens the door to pre-targeting approaches, where a biotinylated antibody is first administered to localize at the tumor, followed by a streptavidin-conjugated cytotoxic agent, thereby minimizing systemic toxicity.[2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H58N4O12S | [6] |
| Molecular Weight | 710.9 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Structure | Linear, heterobifunctional | [6] |
| Functional Groups | Primary Amine, Carboxylic Acid, Biotin | [6] |
| PEG Units | Two PEG4 chains |
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to a cytotoxic drug and a monoclonal antibody.
Activation of Cytotoxic Drug and Conjugation to the Linker's Amine Terminus
This protocol outlines the conjugation of a cytotoxic drug containing a carboxylic acid group to the primary amine of the this compound linker.
Materials:
-
Cytotoxic drug with a carboxylic acid functional group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Drug-Linker Molar Ratio Calculation: Determine the desired molar ratio of the cytotoxic drug to the linker. A slight excess of the activated drug is often used to ensure efficient conjugation to the linker.
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug in anhydrous DMF or DMSO.
-
Add EDC and NHS in a 1:1.2:1.2 molar ratio (Drug:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester of the drug.
-
-
Conjugation to the Linker:
-
Dissolve this compound in Reaction Buffer.
-
Add the activated drug solution to the linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Purification of the Drug-Linker Conjugate: Purify the resulting drug-linker conjugate using RP-HPLC to remove unreacted components and byproducts.
-
Characterization: Confirm the identity and purity of the drug-linker conjugate using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conjugation of the Drug-Linker Construct to the Monoclonal Antibody
This protocol describes the conjugation of the purified drug-linker construct (with its free carboxylic acid) to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Purified Drug-Linker construct
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC and NHS
-
Conjugation Buffer: MES buffer, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to ensure the antibody is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).
-
Activation of the Drug-Linker's Carboxylic Acid:
-
Dissolve the drug-linker construct in Conjugation Buffer.
-
Add EDC and NHS in a 1:5:5 molar ratio (Drug-Linker:EDC:NHS).
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Immediately add the activated drug-linker solution to the antibody solution in Reaction Buffer. A typical molar excess of the activated drug-linker to the antibody is between 5 and 20-fold.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and byproducts by SEC using a column with an appropriate molecular weight cutoff.
-
Alternatively, HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs).
-
-
Characterization of the ADC:
Characterization and Quantitative Analysis of the ADC
Thorough characterization of the ADC is essential to ensure its quality, consistency, and to understand its structure-activity relationship.
Table 2: Key Quantitative Parameters and Analytical Techniques for ADC Characterization
| Parameter | Analytical Technique(s) | Typical Values/Observations | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS) | Average DAR of 2-4 is often optimal. A heterogeneous mixture of different DAR species is typically observed. | [7][8][9] |
| ADC Purity and Aggregation | Size-Exclusion Chromatography (SEC), SEC with Multi-Angle Light Scattering (SEC-MALS) | Monomer content should be >95%. | [10][11] |
| In Vitro Cytotoxicity (IC50) | Cell-based viability assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell lines. | Potent cytotoxicity in antigen-positive cells (low nM range) and significantly lower toxicity in antigen-negative cells. | [12][13][14] |
| Pharmacokinetic (PK) Parameters | In vivo studies in animal models followed by LC-MS/MS or ELISA-based quantification of ADC in plasma. | PEGylation is expected to increase half-life and exposure (AUC) while decreasing clearance compared to non-PEGylated ADCs. | [15][16][17][18] |
| In Vivo Efficacy | Tumor growth inhibition studies in xenograft or syngeneic animal models. | Dose-dependent tumor regression. | [19] |
Visualization of Key Processes and Pathways
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using the this compound linker.
Caption: Workflow for ADC synthesis and characterization.
Mechanism of Action: ADC Targeting the HER2 Signaling Pathway
This diagram illustrates the mechanism of action of a hypothetical ADC targeting the HER2 receptor, a common target in breast cancer therapy.
Caption: Mechanism of action of a HER2-targeting ADC.
Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC is internalized via endocytosis.[20][21] The complex is then trafficked to the lysosome, where the antibody is degraded, leading to the release of the cytotoxic payload.[20][21][22] The payload can then exert its cell-killing effect, for example, by disrupting microtubules, ultimately leading to apoptosis.[20][22] Additionally, the binding of the antibody component of the ADC to HER2 can inhibit downstream signaling pathways like PI3K/AKT and RAS/MAPK, which are crucial for cell proliferation and survival.[20][23]
Pre-targeting Strategy using Biotin-Avidin Interaction
The biotin moiety of the linker enables a multi-step pre-targeting approach to enhance the therapeutic index of the ADC.
Caption: Three-step pre-targeting therapeutic strategy.
In this strategy, the biotinylated antibody is administered first, allowing it to accumulate at the tumor site while unbound antibody is cleared from circulation.[2][3] This is followed by the administration of a streptavidin-conjugated cytotoxic drug, which then specifically binds to the biotinylated antibody at the tumor, concentrating the payload where it is needed most and reducing systemic exposure.[2][3]
Conclusion
This compound is a highly versatile and advantageous linker for the development of advanced antibody-drug conjugates. Its heterobifunctional nature allows for controlled conjugation, while the integrated PEG spacers enhance the pharmacokinetic properties of the resulting ADC. The biotin moiety offers additional flexibility for purification and the implementation of innovative pre-targeting strategies. The detailed protocols and characterization methods provided in this guide serve as a valuable resource for researchers and drug developers seeking to harness the potential of this linker in creating more effective and safer targeted cancer therapies. As the field of ADCs continues to evolve, the strategic use of well-designed linkers like this compound will be paramount in realizing the full therapeutic promise of this powerful class of biopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Avidin in the context of antibody-guided three-step therapies - e-Proteins [e-proteins.com]
- 3. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin-streptavidin-guided two-step pretargeting approach using PLGA for molecular ultrasound imaging and chemotherapy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. hpst.cz [hpst.cz]
- 8. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. wyatt.com [wyatt.com]
- 12. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophilicity of N-(Amino-PEG4)-N-Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation and drug delivery. Its unique architecture, featuring a central biotin (B1667282) moiety flanked by two polyethylene (B3416737) glycol (PEG) chains and terminating in an amine and a carboxylic acid, offers a versatile platform for the development of complex biomolecular constructs. A key attribute of this linker is its inherent hydrophilicity, conferred by the PEGylated structure. This technical guide provides a comprehensive exploration of the hydrophilicity of this compound, detailing its physicochemical properties, methods for its characterization, and its applications in enhancing the aqueous solubility and biocompatibility of conjugated molecules.
Introduction
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on the design of the linker molecule that connects the targeting moiety to the therapeutic payload.[1][2] The linker's properties, including its length, flexibility, and solubility, are critical determinants of the overall efficacy and safety of the conjugate.[] this compound is a state-of-the-art linker designed to address some of the key challenges in this area, particularly the poor aqueous solubility of many potent therapeutic agents.
The core structure of this compound comprises a biotin core, which can be utilized for purification or detection, and two PEG4 arms. Each arm consists of four ethylene (B1197577) glycol units, which are well-established for their ability to increase the hydrophilicity and biocompatibility of molecules.[4][5] The terminal amine and carboxylic acid groups provide orthogonal handles for conjugation to a wide range of biomolecules.[6][7]
Physicochemical Properties
The defining characteristic of this compound is its hydrophilicity, which is a direct consequence of the numerous ether oxygen atoms in the PEG chains. These oxygen atoms can form hydrogen bonds with water molecules, leading to increased aqueous solubility.
| Property | Value | Reference |
| Molecular Formula | C31H58N4O12S | [6] |
| Molecular Weight | 710.9 g/mol | [6] |
| CAS Number | 2100306-84-9 | [6] |
| Solubility | Soluble in Water, DMSO, DMF | [6] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Storage | -20°C | [6] |
Experimental Protocols for Assessing Hydrophilicity
The hydrophilicity of this compound and its conjugates can be quantitatively assessed using several experimental techniques.
Water Contact Angle Measurement
This method provides a measure of the wettability of a surface functionalized with the molecule of interest. A lower contact angle indicates greater hydrophilicity.[8][9]
Protocol:
-
Surface Preparation: A clean, smooth, non-porous substrate (e.g., silicon wafer, glass slide) is functionalized with this compound. This can be achieved by first modifying the surface with a suitable reactive group (e.g., an amine-reactive N-hydroxysuccinimide ester) and then reacting it with the amine or carboxylic acid terminus of the linker.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.[10]
-
Measurement: A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the functionalized surface.[11]
-
Image Analysis: The image of the droplet on the surface is captured, and the angle formed at the three-phase (solid-liquid-gas) interface is measured using the instrument's software.[9]
-
Data Interpretation: A contact angle of less than 90° indicates a hydrophilic surface, while an angle greater than 90° suggests a hydrophobic surface.[10] For highly hydrophilic surfaces, the contact angle will be significantly low.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. Hydrophilic molecules have a shorter retention time on a non-polar stationary phase compared to hydrophobic molecules.[]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a suitable detector (e.g., UV-Vis, Charged Aerosol Detector) is required.
-
Mobile Phase: A gradient of a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and a less polar organic mobile phase (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is typically used.[13]
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analysis: The sample is injected onto the column, and the retention time is recorded.
-
Data Interpretation: A shorter retention time compared to a known hydrophobic standard indicates higher hydrophilicity. This method is particularly useful for comparing the hydrophilicity of a drug before and after conjugation with the PEG linker.[14]
Applications in Drug Development
The hydrophilicity of this compound is a key advantage in several drug development applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. Many of these cytotoxic drugs are highly hydrophobic, leading to aggregation and poor pharmacokinetic properties of the ADC. Incorporating a hydrophilic linker like this compound can significantly improve the solubility and stability of the final conjugate.[15]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[16] PROTACs are often large molecules with poor solubility and cell permeability. The use of PEG linkers is a common strategy to enhance their physicochemical properties and improve their cellular uptake and efficacy.[1][]
Visualizations
Bioconjugation Workflow
Caption: Bioconjugation workflow using the linker.
PROTAC Mechanism of Action
Caption: PROTAC mechanism facilitated by the linker.
Role in Targeted Drug Delivery
Caption: Role of the linker in targeted drug delivery.
Conclusion
This compound is a highly valuable tool in modern drug development and bioconjugation. Its well-defined structure, featuring two hydrophilic PEG4 arms, imparts excellent water solubility to the molecules it connects. This property is crucial for overcoming the challenges associated with hydrophobic drugs and large biomolecules, leading to improved stability, pharmacokinetics, and therapeutic efficacy. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively characterize and utilize the hydrophilicity of this versatile linker in their research and development endeavors.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. nanoscience.com [nanoscience.com]
- 10. measurlabs.com [measurlabs.com]
- 11. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N-(Amino-PEG4)-N-Biotin-PEG4-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a heterobifunctional, PEGylated biotinylation reagent. It possesses a terminal carboxylic acid and a terminal primary amine, in addition to an accessible biotin (B1667282) moiety. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility in aqueous solutions and reduce steric hindrance, making the biotin group more available for binding to avidin (B1170675) or streptavidin. The terminal carboxylic acid allows for its conjugation to primary amines on target molecules, such as proteins, antibodies, or peptides, through a two-step activation process. This process typically involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, amine-reactive NHS ester intermediate.[1][2] This intermediate then efficiently reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues) to form a stable amide bond.[3][4] This reagent is also utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these targeted protein degraders.[5][6]
Key Applications
-
Biotinylation of Proteins and Antibodies: Covalently attaching biotin to proteins or antibodies for use in immunoassays (e.g., ELISA, Western blotting), affinity purification, and protein interaction studies.[7][8][9]
-
Drug Delivery: As a component in targeted drug delivery systems, where the biotin can be used for targeting or purification.[10]
-
PROTAC Synthesis: Serves as a versatile linker in the construction of PROTACs, connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5][11]
-
Surface Immobilization: Attaching biotinylated molecules to streptavidin-coated surfaces for applications in biosensors and microarrays.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two-step conjugation of this compound to primary amines. These are starting recommendations and may require optimization for specific applications.[1]
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| Activation pH | 4.5 - 5.5 | Optimal for EDC/NHS activation of the carboxylic acid. MES buffer is recommended.[1] |
| Molar Excess (EDC:Biotin-PEG-acid) | 1.1:1 to 5:1 or higher | Optimization is often necessary.[1] |
| Molar Excess (NHS:Biotin-PEG-acid) | 1.1:1 to 5:1 or higher | A common molar ratio for EDC to Sulfo-NHS is 1:2.[1] |
| Incubation Time (Activation) | 15 - 30 minutes | At room temperature. |
| Conjugation Step | ||
| Conjugation pH | 7.0 - 8.5 | Optimal for the reaction of the activated NHS-ester with primary amines.[2] PBS is a suitable buffer.[1] |
| Molar Excess (Biotin-PEG-acid:Protein) | 5:1 to 20:1 or higher | Highly dependent on the number of available amines on the target molecule and the desired degree of labeling.[1][4] |
| Incubation Time (Conjugation) | 2 hours to overnight | Can be performed at room temperature or at 4°C.[1][4] |
| Quenching | ||
| Quenching Agent | Tris, Glycine, or Hydroxylamine | To a final concentration of 20-50 mM. |
| Incubation Time (Quenching) | 15 - 30 minutes | At room temperature. |
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Primary Amine-Containing Protein
This protocol details the activation of the carboxylic acid on this compound and subsequent conjugation to a protein.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns for buffer exchange and purification
Procedure:
-
Preparation of Protein:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).[2]
-
Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO/DMF (e.g., 100 mM).[1]
-
-
Activation of Biotin Reagent:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add the EDC and NHS/Sulfo-NHS stock solutions to achieve the desired molar excess (e.g., a 1:2:2 molar ratio of Biotin-PEG-acid to EDC to NHS).[2]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Conjugation to Protein:
-
Immediately add the activated biotin reagent mixture to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Purification of the Conjugate:
-
Remove excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.[1]
-
-
Storage:
-
Store the purified biotinylated protein under the same conditions that are optimal for the unmodified protein.
-
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[8] It is based on the displacement of HABA from the avidin-HABA complex by the biotinylated protein, which results in a decrease in absorbance at 500 nm.[8][12]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
PBS (phosphate-buffered saline)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Standards (Optional but Recommended):
-
Prepare a series of known concentrations of free biotin in PBS to generate a standard curve.
-
-
Measure Absorbance:
-
Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known amount of the biotinylated protein solution to the HABA/Avidin mixture. Mix well.
-
Incubate for a few minutes to allow the biotin to displace the HABA.
-
Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).
-
-
Calculate the Moles of Biotin per Mole of Protein:
-
Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample.[8]
-
Use the molar extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin in the sample.[8]
-
Calculate the molar ratio of biotin to protein using the known concentration of the protein.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goldbio.com [goldbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. drmr.com [drmr.com]
- 10. Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Biotinylation using EDC/NHS Chemistry with N-(Amino-PEG4)-N-Biotin-PEG4-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent modification of proteins and other biomolecules is a cornerstone of modern biotechnology, enabling applications from immunoassays to targeted drug delivery. A common strategy involves the formation of a stable amide bond between a carboxyl group and a primary amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, provides a robust method for this "zero-length" crosslinking.[1] This protocol details the biotinylation of an amine-containing molecule (e.g., a protein, antibody, or peptide) using N-(Amino-PEG4)-N-Biotin-PEG4-acid. This specific biotinylation reagent possesses a terminal carboxylic acid, which can be activated by EDC/NHS to react with primary amines on the target molecule.[2][3] The dual PEG4 linkers increase the hydrophilicity of the resulting conjugate, often reducing aggregation and improving solubility.[4]
The reaction proceeds in two main stages. First, EDC activates the carboxyl group on the biotin (B1667282) reagent to form a highly reactive O-acylisourea intermediate.[1][5] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS-ester, which significantly increases coupling efficiency.[1][6] In the second stage, this activated biotin reagent reacts with a primary amine on the target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue) to form a stable amide bond.[5][7]
Experimental Protocol
This protocol outlines a two-step procedure, which is recommended to minimize undesirable polymerization of the target molecule, especially if it also contains accessible carboxyl groups.[6][7]
Materials and Reagents
-
Target molecule (protein, antibody, etc.) containing primary amines.
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[7][8] (Note: Must be free of amines and carboxylates).
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[8] (Note: Must be free of primary amines, e.g., Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.[6][7]
-
Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).[9][10]
-
Anhydrous DMSO or DMF (for preparing stock solutions of the biotin reagent).
Procedure
Step A: Activation of this compound
-
Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.[8][11] Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or fresh, cold Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[7]
-
Dissolve Biotin Reagent: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
Activation Reaction: In a microcentrifuge tube, combine the desired amount of this compound with Activation Buffer. Add the freshly prepared EDC and Sulfo-NHS solutions. A common starting point is a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS over the amount of biotin reagent.[12]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6][7] This converts the carboxyl group on the biotin reagent to a stable, amine-reactive Sulfo-NHS ester.
Step B: Conjugation to Target Molecule
-
Prepare Target Molecule: The target molecule should be dissolved in the Coupling Buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[13] If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[8]
-
Conjugation Reaction: Add the activated biotin reagent mixture from Step A to the target molecule solution. The molar ratio of biotin reagent to protein will depend on the desired degree of labeling and should be optimized. Start with a 10 to 50-fold molar excess of the biotin reagent over the protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[6][9]
Step C: Quenching and Purification
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[6] Incubate for 15 minutes at room temperature. This will hydrolyze any remaining active Sulfo-NHS esters.
-
Purify Conjugate: Remove excess, non-reacted biotin reagent and reaction byproducts (such as N-substituted urea) from the biotinylated molecule.[1][9] This is most commonly achieved using a desalting spin column for rapid purification or through dialysis against the desired storage buffer.[10]
-
Storage: Store the purified biotinylated protein in a suitable buffer, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
Quantitative Data Summary
The optimal conditions for conjugation can vary depending on the specific molecules involved.[7] The following table provides recommended starting parameters for optimization.
| Parameter | Reagent / Condition | Recommended Value / Range | Notes |
| Activation Step | This compound | 1-10 mM | Prepare stock in anhydrous DMSO. |
| EDC | 2-10x molar excess over biotin reagent | Prepare fresh in cold Activation Buffer or DMSO.[12] | |
| Sulfo-NHS | 2-5x molar excess over biotin reagent | Prepare fresh in cold Activation Buffer or DMSO. | |
| Buffer | 0.1 M MES | pH 4.7 - 6.0.[7] | |
| Reaction Time | 15 - 30 minutes | ||
| Temperature | Room Temperature (20-25°C) | ||
| Conjugation Step | Target Molecule (Protein) | 1-10 mg/mL | |
| Activated Biotin Reagent | 10-50x molar excess over protein | Adjust to achieve desired labeling ratio. | |
| Buffer | PBS or other amine-free buffer | pH 7.2 - 8.0.[8] | |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | [6][9] | |
| Temperature | Room Temperature or 4°C | ||
| Quenching Step | Quenching Agent | 20-50 mM (final concentration) | Tris, Hydroxylamine, or Glycine.[6][7] |
| Reaction Time | 15 minutes | ||
| Temperature | Room Temperature |
Visualizations
Chemical Reaction Pathway
Caption: EDC/NHS reaction mechanism for biotinylation.
Experimental Workflow
Caption: Workflow for two-step biotinylation protocol.
References
- 1. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. N-(Amino-PEG4)-N-Biotin-PEG4-acid_2100306-84-9_新研博美 [xinyanbm.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for N-(Amino-PEG4)-N-Biotin-PEG4-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile, bifunctional linker designed for PROTAC synthesis.[3][4] It features a terminal primary amine and a terminal carboxylic acid, allowing for the sequential and directional conjugation of POI and E3 ligase ligands through stable amide bonds.[2][5] The polyethylene (B3416737) glycol (PEG) backbone enhances the hydrophilicity and solubility of the resulting PROTAC, potentially improving cell permeability and bioavailability.[6] Furthermore, the integrated biotin (B1667282) tag serves as a powerful tool for subsequent biochemical and cellular assays, enabling the investigation of PROTAC-protein interactions and target engagement.
These application notes provide detailed protocols for the synthesis of PROTACs using this compound, as well as methods for their characterization and application in target validation studies.
Data Presentation
| PROTAC ID | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Example-PROTAC-1 | PEG-based | BTK | Mino (Mantle Cell Lymphoma) | 2.2 | 97 | [3] |
| Example-PROTAC-2 | PEG-based | BTK | Ramos (Burkitt's Lymphoma) | <10 | >85 | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Biotinylated PROTAC
This protocol outlines the sequential amide coupling of a POI ligand (containing a primary or secondary amine) and an E3 ligase ligand (containing a primary or secondary amine) to the this compound linker. The order of addition can be reversed depending on the specific chemistry of the ligands.
Step 1: Synthesis of the POI-Linker Intermediate
This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized POI ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand (POI-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica (B1680970) gel for flash column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate (B1210297)/Hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized POI ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-Linker intermediate (POI-NH-CO-PEG4-Biotin-PEG4-NH2).
Step 2: Synthesis of the Final Biotinylated PROTAC
This step involves the formation of an amide bond between the terminal amine of the POI-Linker intermediate and a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
POI-Linker Intermediate from Step 1
-
Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)
-
HATU or similar peptide coupling agent
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the POI-Linker intermediate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the POI-Linker intermediate solution to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final biotinylated PROTAC molecule.
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized biotinylated PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized biotinylated PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the biotinylated PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Protocol 3: Biotin-Streptavidin Pull-Down Assay for Target Engagement
This protocol utilizes the biotin tag on the PROTAC to pull down the POI and its binding partners, confirming target engagement in a cellular context.[2]
Materials:
-
Cells treated with the biotinylated PROTAC or vehicle control
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis: Treat cells with an effective concentration of the biotinylated PROTAC for a shorter duration (e.g., 2-4 hours) to capture the interaction before significant degradation occurs. Lyse the cells in a non-denaturing lysis buffer.
-
Affinity Purification:
-
Pre-clear the cell lysates by incubating with beads alone to reduce non-specific binding.
-
Add streptavidin beads to the pre-cleared lysates and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated PROTAC and its bound proteins.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Analyze the eluates by Western blot using an antibody against the POI to confirm its pull-down with the biotinylated PROTAC.
Visualizations
Caption: Workflow for the two-step synthesis of a biotinylated PROTAC.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for a biotin-streptavidin pull-down assay.
References
- 1. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selvita.com [selvita.com]
- 6. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Labeling with N-(Amino-PEG4)-N-Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for a multitude of applications, including immunoassays (ELISA, Western Blot), affinity purification, and cell sorting. This document provides a detailed, step-by-step guide for the biotinylation of antibodies using N-(Amino-PEG4)-N-Biotin-PEG4-acid. This particular reagent features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility of the labeled antibody and minimizes steric hindrance, thereby ensuring greater accessibility of the biotin moiety for binding to streptavidin.
The this compound possesses a terminal carboxylic acid which requires a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated intermediate then readily reacts with primary amines (the ε-amino groups of lysine (B10760008) residues and the N-terminus) on the antibody to form stable amide bonds.
Chemical Principle and Reaction Pathway
The labeling process involves two key stages. First, the carboxylic acid group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to create a more stable, amine-reactive NHS ester. In the second stage, this activated biotin reagent is introduced to the antibody solution, where the NHS ester reacts with primary amine groups on the antibody, resulting in a stable covalent amide linkage.
Experimental Protocols
This section provides a detailed methodology for the biotinylation of antibodies using this compound.
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer such as PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting spin columns or dialysis cassettes (7K to 40K MWCO)
Step-by-Step Protocol
-
Antibody Preparation:
-
Preparation of Reagent Stock Solutions (Prepare immediately before use):
-
This compound: Dissolve in anhydrous DMSO or DMF to a concentration of 10 mM.
-
EDC: Dissolve in anhydrous DMSO or DMF to a concentration of 100 mM.
-
NHS: Dissolve in anhydrous DMSO or DMF to a concentration of 100 mM.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound, EDC, and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (Biotin-acid:EDC:NHS).
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Biotinylation Reaction:
-
Slowly add the activated biotin reagent to the antibody solution. The recommended molar ratio of biotin reagent to antibody is typically between 5:1 and 30:1.[1] An initial 20-fold molar excess is often a good starting point for optimization.[4][5]
-
Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice, with gentle stirring or rocking.[3][4][6] Protect the reaction from light.[2][7]
-
-
Quenching the Reaction:
-
Purification of the Biotinylated Antibody:
-
Storage of the Biotinylated Antibody:
-
Determine the concentration of the purified biotinylated antibody by measuring the absorbance at 280 nm.[1]
-
For storage, add a sterile-filtered cryoprotectant like glycerol (B35011) to a final concentration of 50% for long-term storage at -20°C or -80°C. For short-term storage, 4°C is suitable. Avoid repeated freeze-thaw cycles.[1]
-
Experimental Workflow Diagram
References
- 1. sinobiological.com [sinobiological.com]
- 2. dianova.com [dianova.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. drmr.com [drmr.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Functionalization with N-(Amino-PEG4)-N-Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of surfaces using the heterobifunctional, branched linker, N-(Amino-PEG4)-N-Biotin-PEG4-acid. This versatile reagent allows for the introduction of both a primary amine and a biotin (B1667282) molecule onto a surface, enabling a wide range of applications in drug development, diagnostics, and biotechnology research.[][2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and minimize non-specific binding.[3][4]
The protocols outlined below describe the covalent immobilization of this linker onto surfaces presenting either primary amines or carboxylic acids.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H58N4O12S | [5] |
| Molecular Weight | 710.9 g/mol | [5] |
| CAS Number | 2100306-84-9 | [5] |
| Reactive Group 1 | Primary Amine (-NH2) | [2][6] |
| Reactive Group 2 | Carboxylic Acid (-COOH) | [2][6] |
| Functional Group | Biotin | [] |
| Spacer | Branched PEG | [2] |
Typical Experimental Parameters for Surface Functionalization
| Parameter | Recommended Conditions | Notes |
| Linker Concentration | 1-10 mM in anhydrous DMSO or DMF | Prepare fresh before use as NHS esters can hydrolyze.[7] |
| EDC/NHS Molar Ratio | 1:2:2 (Carboxylic Acid:EDC:NHS) | For activation of the linker's carboxylic acid.[8] |
| Activation Buffer | MES, pH 4.5-6.0 | For the EDC/NHS reaction.[8] |
| Coupling Buffer | PBS or HEPES, pH 7.2-8.5 | For the reaction of NHS esters with amines.[8][9] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time for the coupling reaction.[3][8] |
| Quenching Buffer | Tris or Glycine solution (50-100 mM) | To stop the reaction by consuming unreacted NHS esters.[3] |
Experimental Protocols
Protocol 1: Immobilization via the Carboxylic Acid Group to an Amine-Functionalized Surface
This protocol is suitable for surfaces that have been pre-functionalized with primary amines (e.g., aminosilanized glass slides). The carboxylic acid of the linker is activated with EDC and NHS to form an amine-reactive NHS ester, which then couples to the surface amines.
Materials:
-
This compound
-
Amine-functionalized substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Activation of the Linker:
-
Surface Coupling:
-
Quenching and Washing:
-
Remove the linker solution.
-
Add Quenching Buffer to the surface and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[3]
-
Wash the surface extensively with Wash Buffer (3-5 times) and then with deionized water to remove any non-covalently bound linker.
-
Dry the surface under a stream of nitrogen. The surface is now functionalized with biotin and a free primary amine.
-
Protocol 2: Characterization of the Biotinylated Surface
The presence and accessibility of the immobilized biotin can be verified using streptavidin conjugates.
Materials:
-
Biotinylated surface from Protocol 1
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Blocking:
-
Incubate the biotinylated surface with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding.
-
-
Streptavidin Binding:
-
Wash the surface with Wash Buffer.
-
Incubate the surface with a solution of streptavidin-fluorophore conjugate (e.g., 0.1 mg/mL in PBS) for 30-60 minutes at room temperature, protected from light.[10]
-
-
Washing:
-
Wash the surface thoroughly with Wash Buffer to remove unbound streptavidin conjugate.
-
Rinse with PBS.
-
-
Analysis:
-
Visualize the surface using a fluorescence microscope. A fluorescent signal indicates the successful immobilization and accessibility of biotin.
-
For quantitative analysis, techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR) can be used to measure the mass of bound streptavidin.[11][12]
-
Visualizations
Caption: Structure of this compound.
Caption: Workflow for surface functionalization.
Caption: Example application workflow.
References
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. updates.reinste.com [updates.reinste.com]
- 5. precisepeg.com [precisepeg.com]
- 6. N-(Amino-PEG4)-N-Biotin-PEG4-acid_2100306-84-9_新研博美 [xinyanbm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptavidin Coverage on Biotinylated Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Bond Formation using N-(Amino-PEG4)-N-Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a heterobifunctional linker molecule that incorporates two polyethylene (B3416737) glycol (PEG) spacers, a biotin (B1667282) moiety, a primary amine, and a terminal carboxylic acid.[1][2] This versatile reagent is instrumental in bioconjugation, serving as a bridge to link molecules of interest. The integrated PEG spacers enhance the solubility and reduce steric hindrance of the conjugate, while the biotin group provides a powerful tool for affinity-based detection, purification, and immobilization through its strong interaction with streptavidin or avidin.[3][4][5]
The primary application of this linker involves the formation of stable amide bonds. This can be achieved in two principal ways:
-
Utilizing the Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule).
-
Utilizing the Primary Amine Group: The terminal primary amine can react with an activated carboxylic acid (e.g., an NHS ester) on another molecule.
This document provides detailed protocols for the conjugation of the carboxylic acid end of this compound to an amine-containing molecule using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7][8]
Principle of EDC/NHS Coupling Chemistry
The conjugation process is a two-step reaction designed to efficiently form a stable amide bond between a carboxyl group and a primary amine under mild conditions.[6][7]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][8]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6][9] This NHS ester has a longer half-life, allowing for a more controlled reaction with the amine-containing molecule.
-
Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This step is most efficient at a pH range of 7.0-8.5.[10][11][12]
Experimental Protocols
Two primary protocols are provided: an aqueous-based method suitable for biomolecules like proteins and peptides, and an organic solvent-based method for small molecules with limited aqueous solubility.
Protocol 1: Aqueous-Based Conjugation to Proteins/Biomolecules
This protocol is designed for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on a protein or other biomolecule in an aqueous buffer system.
Materials and Reagents:
-
This compound
-
Target amine-containing protein/biomolecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[8]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM Borate Buffer, pH 8.0-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification[7][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) to prepare stock solutions[13][14]
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[13]
-
Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use. Do not store these solutions.[6][12]
-
Prepare the target protein in the Conjugation Buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[10]
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound with the Activation Buffer.
-
Add the EDC and Sulfo-NHS stock solutions. A common starting point is a molar ratio of 1:2:2 for Acid:EDC:Sulfo-NHS.[10] Refer to Table 1 for recommended molar ratios.
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[10]
-
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to the prepared protein solution.[6]
-
A starting point for the molar ratio of the activated PEG linker to the protein is a 10-20 fold molar excess.[6] This ratio should be optimized for the specific application.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10][15]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[7] This will hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Protocol 2: Organic Solvent-Based Conjugation to Small Molecules
This protocol is suitable for amine-containing small molecules that require organic solvents for solubility.
Materials and Reagents:
-
This compound
-
Target amine-containing small molecule
-
EDC-HCl
-
NHS
-
Anhydrous solvents (e.g., DMF, Dichloromethane (DCM))[10][11]
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))[6]
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.[10]
-
-
Activation of Carboxylic Acid:
-
Conjugation to Small Molecule:
-
In a separate vial, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DMF or DCM.[10]
-
Add the small molecule solution to the activated linker mixture.
-
Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[10][18]
-
-
Purification:
-
Upon reaction completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified using standard organic chemistry techniques, such as flash column chromatography on silica (B1680970) gel or reverse-phase HPLC.[19]
-
Data Presentation
Table 1: Recommended Molar Ratios and Reaction Conditions
| Parameter | Aqueous Protocol (Proteins) | Organic Protocol (Small Molecules) | Reference |
| Molar Ratio (Acid:EDC:NHS) | 1:2:2 (starting point) | 1:1.2:1.2 to 1:2:2 | [10][11] |
| Molar Excess of Linker over Target | 10-20 fold (starting point) | 1:1 to 1:1.5 (Target:Linker) | [6][10] |
| Activation pH | 4.5 - 6.0 | N/A (Anhydrous) | [6][8] |
| Conjugation pH | 7.2 - 8.5 | N/A (Base added) | [10][11] |
| Temperature | Room Temp (2h) or 4°C (overnight) | Room Temperature | [10][15] |
| Activation Time | 15 - 30 minutes | 30 - 60 minutes | [10] |
| Conjugation Time | 2 hours - overnight | 2 - 24 hours | [10][18] |
Note: The optimal conditions may vary depending on the specific molecules being conjugated and should be empirically determined.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Conjugation Efficiency | Incorrect pH for activation or conjugation. | Ensure Activation Buffer is pH 4.5-6.0 and Conjugation Buffer is pH 7.2-8.0. | [6] |
| Hydrolysis of NHS ester. | Perform the conjugation step immediately after the activation step. | [6] | |
| Presence of primary amines in buffers (e.g., Tris). | Use amine-free buffers such as PBS, MES, or HEPES for the reaction. | [6][13] | |
| Inactive EDC/NHS. | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to avoid moisture. | [7] | |
| Precipitation of Protein | High degree of PEGylation causing insolubility. | Reduce the molar excess of the activated PEG linker. | [6] |
| Unsuitable buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. | [6] |
Visualization
Below is a diagram illustrating the general experimental workflow for the aqueous-based conjugation of this compound to a protein.
Caption: Workflow for EDC/NHS conjugation of a carboxylated linker to a protein.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: N-(Amino-PEG4)-N-Biotin-PEG4-acid for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a heterobifunctional linker designed for the development of advanced targeted drug delivery systems.[1] This molecule incorporates several key features that make it a valuable tool in bioconjugation and pharmaceutical research. It possesses a terminal primary amine and a terminal carboxylic acid, allowing for the sequential and controlled conjugation of two different molecules.[1][2] The two polyethylene (B3416737) glycol (PEG4) chains act as hydrophilic spacers, which can enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and prolong its circulation half-life.[][4] The integrated biotin (B1667282) moiety serves as a high-affinity targeting ligand for cells that overexpress biotin receptors or can be utilized in avidin (B1170675)/streptavidin-based pre-targeting strategies.[5][6][7]
These application notes provide an overview of the principles of using this compound and detailed protocols for its application in creating and evaluating targeted drug delivery constructs.
Physicochemical Properties and Handling
Proper storage and handling of this compound are crucial for maintaining its chemical integrity and reactivity.
| Property | Value |
| Molecular Formula | C31H58N4O12S[1] |
| Molecular Weight | 710.9 g/mol [1] |
| CAS Number | 2100306-84-9[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and DMF[1] |
| Storage Conditions | Store at -20°C, protected from moisture[1] |
Principle of Application in Targeted Drug Delivery
The fundamental application of this compound is to link a therapeutic payload (e.g., a small molecule drug) to a targeting moiety or to directly utilize the biotin for targeting. The bifunctional nature of the linker allows for a two-step conjugation process.
Targeting Strategy:
Many cancer cells overexpress biotin receptors to meet their high metabolic demands.[7] This overexpression can be exploited for targeted drug delivery. A therapeutic agent conjugated to this linker via its amine or carboxyl group can be directed to these cells, leading to enhanced cellular uptake and increased therapeutic efficacy at the target site while minimizing off-target side effects.[]
Pre-targeting Strategy:
An alternative approach involves a two-step "pre-targeting" method. First, a biotinylated antibody that recognizes a tumor-specific antigen is administered. After the antibody has localized to the tumor and unbound antibody has cleared from circulation, a drug conjugated to avidin or streptavidin is administered. The high-affinity interaction between biotin and avidin/streptavidin leads to the accumulation of the drug at the tumor site.[5][6]
References
- 1. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 2. tebubio.com [tebubio.com]
- 4. mdpi.com [mdpi.com]
- 5. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avidin-biotin technology in targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-(Amino-PEG4)-N-Biotin-PEG4-acid in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker that is gaining prominence in proteomics research. Its unique structure, featuring a terminal primary amine, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a terminal carboxylic acid, provides a versatile tool for a two-step covalent conjugation of biomolecules. The dual PEG4 spacers enhance water solubility, reduce steric hindrance, and minimize non-specific binding, making it an ideal reagent for various proteomics applications, including protein immobilization, affinity purification, and the study of protein-protein interactions.
This document provides detailed application notes and experimental protocols for the effective use of this compound in proteomics research.
Principle of Application
The utility of this compound lies in its ability to sequentially conjugate two different molecules. A common strategy in proteomics involves a two-step process:
-
First Conjugation: The carboxylic acid terminus of the linker is activated using carbodiimide (B86325) chemistry (EDC in the presence of N-hydroxysuccinimide or its water-soluble analog, Sulfo-NHS). This activated linker is then covalently attached to a primary amine (e.g., the side chain of a lysine (B10760008) residue) on a protein of interest (e.g., a "bait" protein or an antibody).
-
Second Conjugation/Application: The now-free primary amine at the other end of the linker can be used for a variety of applications. For instance, it can be conjugated to a solid support (e.g., agarose (B213101) beads, magnetic beads, or a surface plasmon resonance chip) that has been pre-activated with an amine-reactive group (e.g., an NHS ester). This allows for the specific and oriented immobilization of the protein of interest.
This two-step approach provides precise control over the conjugation process and is particularly advantageous for creating tailored affinity matrices for pull-down assays, immunoassays, and other interaction studies.
Data Presentation
The efficiency of the conjugation reactions is a critical parameter for successful proteomics experiments. While specific quantitative data for this compound is not extensively published, the following tables provide representative data for the common conjugation chemistries employed with this type of linker. The actual yields may vary depending on the specific proteins and reaction conditions.
Table 1: Representative Efficiency of EDC/NHS-mediated Carboxylic Acid Activation and Amine Coupling
| Parameter | Value | Reference |
| Reaction | Activation of -COOH with EDC/Sulfo-NHS and coupling to primary amines | [1] |
| Typical Molar Ratio (Linker:EDC:Sulfo-NHS) | 1:1.5:1.5 | [2] |
| Typical Molar Excess of Activated Linker to Protein | 5 to 20-fold | [2] |
| Reported Conjugation Efficiency | Can be largely improved with a two-step procedure | [1] |
| Potential Competing Reaction | Hydrolysis of the activated ester | [1] |
Table 2: Representative Efficiency of Amine Coupling to an NHS-activated Surface
| Parameter | Value | Reference |
| Reaction | Coupling of a primary amine to an NHS-activated surface | [3] |
| Typical pH Range | 7-9 | [3] |
| Typical Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | [3] |
| Reported Labeling Ratio (Linker per Antibody) | 4-6 with a 20-fold molar excess of NHS-reagent | [3] |
| Potential Competing Reaction | Hydrolysis of the NHS ester | [3] |
Experimental Protocols
Here, we provide a detailed, two-part protocol for a common application: the immobilization of a "bait" protein to a solid support for pull-down experiments to identify interacting "prey" proteins.
Part 1: Conjugation of this compound to the Bait Protein
This protocol describes the activation of the carboxylic acid end of the linker and its conjugation to primary amines on the bait protein.
Materials:
-
Bait protein (e.g., purified antibody or recombinant protein)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Bait Protein Preparation:
-
Dissolve the bait protein in Coupling Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange using a desalting column.
-
-
Linker and Activation Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and Sulfo-NHS stock solutions. A typical starting molar ratio is 1:1.5:1.5 (Linker:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Bait Protein:
-
Add the activated linker solution to the bait protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point for optimization.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
The resulting product is the bait protein conjugated to the this compound linker, with a free primary amine at the distal end.
Part 2: Immobilization of the Bait-Linker Conjugate and Affinity Purification
This protocol describes the immobilization of the bait-linker conjugate to an amine-reactive solid support and its use in a pull-down assay.
Materials:
-
Bait-Linker Conjugate (from Part 1)
-
NHS-activated agarose or magnetic beads
-
Cell lysate or protein mixture containing potential "prey" proteins
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or a buffer containing a high concentration of free biotin for competitive elution if a biotin-binding protein is used in a different context)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Immobilization of the Bait-Linker Conjugate:
-
Wash the NHS-activated beads with ice-cold 1 mM HCl to remove preservatives.
-
Immediately add the purified Bait-Linker Conjugate to the beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Wash the beads with Wash Buffer to remove any unbound conjugate.
-
Block any remaining active NHS esters on the beads by incubating with a blocking buffer (e.g., PBS containing 100 mM glycine or Tris) for 1 hour at room temperature.
-
Wash the beads extensively with Wash Buffer.
-
-
Affinity Purification (Pull-Down):
-
Incubate the immobilized bait protein beads with the cell lysate or protein mixture for 1-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution of Interacting Proteins:
-
Elute the bound "prey" proteins using the Elution Buffer.
-
If using an acidic elution buffer, immediately neutralize the eluate with the Neutralization Buffer.
-
-
Analysis of Eluted Proteins:
-
The eluted proteins can be identified and quantified using standard proteomics techniques such as SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).
-
Mandatory Visualizations
Caption: Workflow for conjugating this compound to a bait protein.
Caption: Workflow for protein immobilization and affinity purification.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Peptide Bioconjugation with N-(Amino-PEG4)-N-Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) enables a wide range of applications, including affinity purification, immunoassay development, and targeted drug delivery. This document provides detailed protocols for the bioconjugation of peptides with N-(Amino-PEG4)-N-Biotin-PEG4-acid, a hydrophilic, amine-reactive biotinylating reagent. The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers enhances the solubility of the conjugate and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.
The conjugation is achieved through the formation of a stable amide bond between the carboxylic acid group of the biotinylating reagent and a primary amine on the peptide (e.g., the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue). This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Data Presentation
The efficiency of peptide biotinylation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. While specific yields for the conjugation of this compound with a particular peptide should be determined empirically, the following table provides representative quantitative data for amine-reactive biotinylation of peptides.
| Parameter | Value | Analytical Method | Reference |
| Labeling Efficiency | >90% | Fluorometric Amine-Reactive Fluorescent Agent Assay | [1] |
| Purity of Biotinylated Peptide | >95% | High-Performance Liquid Chromatography (HPLC) | [2] |
| Confirmation of Conjugation | Mass shift corresponding to the addition of the biotinylating reagent | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | [3][4] |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Bioconjugation of Peptides
This protocol describes the covalent attachment of this compound to a peptide containing a primary amine.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer (MALDI-TOF or ESI-MS) for characterization
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound, EDC, and NHS (or Sulfo-NHS) in Activation Buffer. A 1:2:4 molar ratio of biotin linker:EDC:NHS is a common starting point. The final concentration of the activated biotin linker should be in a 5- to 20-fold molar excess to the peptide.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification of the Biotinylated Peptide:
-
Remove excess biotinylating reagent and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
For higher purity, use RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used for peptide purification.[5]
-
-
Characterization:
-
Confirm the identity and purity of the biotinylated peptide by mass spectrometry. A mass increase corresponding to the molecular weight of the this compound minus the mass of water should be observed.
-
Assess the purity of the final product by RP-HPLC.
-
Caption: Workflow for EDC/NHS-mediated peptide biotinylation.
Protocol 2: Purification of Biotinylated Peptides by Affinity Chromatography
This protocol is suitable for the purification of biotinylated peptides from unreacted peptides and other impurities based on the strong interaction between biotin and avidin/streptavidin.
Materials:
-
Crude biotinylated peptide solution
-
Streptavidin or Avidin-agarose resin
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.8, or 8 M guanidine-HCl, pH 1.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Spin columns or gravity-flow columns
Procedure:
-
Resin Equilibration:
-
Slurry the streptavidin-agarose resin in Binding/Wash Buffer.
-
Pack the resin into a column and wash with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the crude biotinylated peptide solution to the equilibrated column.
-
Allow the sample to slowly pass through the resin to ensure efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound molecules.
-
-
Elution:
-
Elute the bound biotinylated peptide with 3-5 column volumes of Elution Buffer. Collect the fractions.
-
Immediately neutralize the acidic eluate by adding Neutralization Buffer to preserve peptide integrity.
-
-
Desalting:
-
Remove the elution and neutralization buffer salts by buffer exchange into a desired storage buffer using a desalting column.
-
-
Analysis:
-
Confirm the purity and identity of the eluted peptide by RP-HPLC and mass spectrometry.
-
Caption: Affinity purification workflow for biotinylated peptides.
Concluding Remarks
The protocols provided herein offer a robust framework for the successful bioconjugation of peptides with this compound. Optimization of reaction conditions, particularly the molar ratios of reagents, may be necessary to achieve the desired degree of labeling for a specific peptide. Proper purification and characterization are critical to ensure the quality and reliability of the biotinylated peptide for downstream applications. The use of mass spectrometry and HPLC is highly recommended for comprehensive analysis of the final product.
References
Application Notes and Protocols for N-(Amino-PEG4)-N-Biotin-PEG4-acid in Surface Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile, heterobifunctional linker designed for the stable and efficient immobilization of molecules on a variety of surfaces for applications in biosensing, drug discovery, and diagnostics.[1][2][3][4][5] This linker features three key components: a primary amine group, a terminal carboxylic acid, and a biotin (B1667282) moiety, all connected through hydrophilic polyethylene (B3416737) glycol (PEG) spacers.[1][2][3][4][5]
The PEG spacers enhance solubility in aqueous buffers and reduce non-specific binding, while the terminal amine and carboxyl groups provide flexible conjugation strategies.[6][7] The biotin group allows for high-affinity binding to streptavidin-coated surfaces, a common method for robust molecule immobilization.[8][9] This document provides detailed protocols and application notes for utilizing this compound in common surface immobilization techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).
Physicochemical Properties
A clear understanding of the linker's properties is crucial for designing effective immobilization strategies.
| Property | Value |
| Molecular Formula | C31H58N4O12S |
| Molecular Weight | 710.9 g/mol [1][3][4] |
| CAS Number | 2100306-84-9[1][4] |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, and DMF[1] |
| Storage | Store at -20°C[1] |
Immobilization Strategies
This compound offers two primary strategies for immobilizing molecules onto sensor surfaces:
-
Amine-Coupling to Carboxylated Surfaces: The primary amine of the linker is used to form a stable amide bond with a surface activated with EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide). This leaves the biotin moiety available for capturing streptavidin, which can then bind a biotinylated molecule of interest. Alternatively, the molecule of interest can be pre-conjugated to the linker's carboxyl group, and the entire conjugate is then immobilized via the linker's amine group.
-
Carboxyl-Coupling to Amine-Functionalized Surfaces: The terminal carboxylic acid of the linker is activated with EDC/NHS and subsequently reacts with an amine-functionalized surface. The exposed biotin can then be used for streptavidin-based capture systems.
Experimental Protocols
The following are detailed protocols for the two primary immobilization strategies using a carboxylated sensor surface (e.g., Biacore CM5 chip) as an example.
Protocol 1: Immobilization via Amine Group to a Carboxylated Surface
This protocol is ideal for creating a streptavidin-coated surface for capturing biotinylated ligands.
Workflow Diagram:
Caption: Workflow for immobilizing the linker via its amine group.
Materials:
-
Carboxylated sensor chip (e.g., Biacore CM5)
-
This compound
-
Amine Coupling Kit (containing EDC, NHS, and ethanolamine)[10]
-
Streptavidin
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 10 mM Sodium Acetate, pH 5.0
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Buffer (if applicable)
Procedure:
-
Surface Activation:
-
Linker Immobilization:
-
Dissolve this compound in Coupling Buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to a concentration of 0.1-1 mg/mL.
-
Inject the linker solution over the activated surface for 7 minutes at a flow rate of 10 µL/min. The primary amine of the linker will form a covalent bond with the activated surface.
-
-
Deactivation:
-
Streptavidin Capture:
-
Prepare a solution of streptavidin (e.g., 50 µg/mL) in the running buffer.
-
Inject the streptavidin solution over the biotinylated surface. The high affinity of the biotin-streptavidin interaction will result in stable capture.[8]
-
-
Ready for Use:
-
The surface is now ready for the capture of any biotinylated molecule of interest.
-
Protocol 2: Pre-conjugation of Molecule of Interest and Immobilization
This protocol describes the conjugation of a molecule containing a primary amine to the linker's carboxyl group, followed by immobilization of the conjugate onto a carboxylated surface via the linker's amine group.
Workflow Diagram:
Caption: Workflow for pre-conjugation and subsequent immobilization.
Materials:
-
Molecule of interest (protein, peptide, etc.) with an available primary amine.
-
This compound
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column for purification
-
Carboxylated sensor chip and Amine Coupling Kit
Procedure:
Part A: Solution Phase Conjugation
-
Activate the Linker's Carboxyl Group:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Conjugation to the Molecule of Interest:
-
Dissolve your molecule of interest in Coupling Buffer.
-
Add the activated linker solution to the molecule of interest. The optimal molar ratio of linker to molecule should be determined empirically (a 10-20 fold molar excess of linker is a good starting point).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench and Purify:
-
Add Quenching Buffer to the reaction to stop the reaction.
-
Purify the conjugate from excess linker and byproducts using a desalting column.
-
Part B: Immobilization of the Conjugate
-
Surface Activation:
-
Activate the carboxylated sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.[6]
-
-
Immobilization:
-
Dilute the purified conjugate in a suitable immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Inject the conjugate solution over the activated surface to immobilize it via the linker's free amine group.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl, pH 8.5, to deactivate the surface.[6]
-
Quantitative Data Summary
The efficiency of immobilization can be monitored in real-time using SPR, measured in Response Units (RU). 1000 RU corresponds to a surface concentration of approximately 1 ng/mm². The following table provides typical immobilization levels for proteins on a Biacore CM5 sensor chip. Note that these are general values, and the actual immobilization level will depend on the specific molecule, its concentration, and the contact time.
| Molecule | Typical Immobilization Level (RU) | Purpose |
| Small Ligand/Peptide | 100 - 500 | Kinetic analysis of small molecule binding |
| Antibody (for antigen capture) | 8,000 - 15,000 | High capacity for capturing antigen from solution |
| General Protein-Protein Interaction | 2,000 - 5,000 | Balancing immobilization level with activity |
| Streptavidin | ~700 - 2,000 | Creating a surface for biotinylated ligand capture |
Data adapted from typical values found in SPR literature and application notes.
Troubleshooting and Key Considerations
-
Low Immobilization Levels:
-
Ensure the freshness of EDC/NHS solutions, as they are moisture sensitive.
-
Optimize the pH of the coupling buffer. For amine coupling, a pH below the pI of the molecule can enhance electrostatic pre-concentration.
-
Increase the concentration of the molecule being immobilized or the injection contact time.
-
-
High Non-Specific Binding:
-
The PEG linkers in this compound help to reduce non-specific binding.
-
Ensure the deactivation step with ethanolamine is complete.
-
Include a blocking agent like BSA in subsequent steps if necessary, depending on the application.
-
-
Loss of Activity:
-
The random nature of amine coupling can sometimes affect the active site of a protein. The dual-linker strategy with streptavidin capture can provide a more oriented immobilization if the molecule of interest is biotinylated at a specific site.
-
By leveraging the unique properties of this compound and following these detailed protocols, researchers can achieve robust and reliable immobilization of their molecules of interest for a wide range of downstream applications.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. N-(Amino-PEG4)-N-Biotin-PEG4-acid_2100306-84-9_新研博美 [xinyanbm.com]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for Cell Surface Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface proteins are integral to a myriad of cellular processes, including signal transduction, cell-cell adhesion, and transport of molecules. They represent a significant class of targets for therapeutic drugs. The ability to specifically label and subsequently identify, quantify, or track these proteins is crucial for understanding their function in both normal physiology and disease states. These application notes provide a comprehensive overview of common and advanced techniques for labeling proteins on the surface of living cells, complete with detailed protocols, comparative data, and troubleshooting guides.
Overview of Key Labeling Strategies
The choice of a cell surface labeling strategy depends on the specific research question, the nature of the protein of interest, and the downstream application. The main approaches can be broadly categorized as chemical labeling, enzymatic labeling, and affinity-based labeling.
| Strategy | Principle | Target Residues/Tags | Key Advantages | Common Applications |
| Amine-Reactive Labeling (Biotinylation) | Covalent modification of primary amines using reagents like NHS esters. | Lysine (ε-amino group), N-terminus (α-amino group) | Simple, efficient, strong biotin-streptavidin interaction for pulldown. | Proteomic analysis of surface proteins, studying protein internalization. |
| Fluorescent Dye Labeling | Covalent attachment of fluorescent molecules to surface proteins. | Primary amines (e.g., Lysine) | Direct visualization by microscopy or quantification by flow cytometry. | Protein localization studies, 2-D DIGE, flow cytometry. |
| Enzymatic Labeling (Proximity-based) | An enzyme (e.g., APEX, HRP) fused to a protein of interest generates reactive radicals to label nearby proteins. | Electron-rich amino acids (e.g., Tyrosine) | Labels proteins in the immediate vicinity (<20 nm), capturing transient interactions. | Mapping protein microenvironments, identifying interaction partners. |
| Click Chemistry | Bioorthogonal reaction between an azide (B81097) and an alkyne. | Genetically incorporated noncanonical amino acids. | Highly specific, rapid, and bioorthogonal, enabling live-cell labeling. | Site-specific labeling for imaging and tracking.[1][2][3] |
| Photoaffinity Labeling | A photoreactive group on a ligand crosslinks to its target protein upon UV light activation. | Varies depending on the photoreactive group and binding pocket. | Identifies ligand-binding proteins directly in a native environment.[4][5] | Target identification for small molecules and drugs.[4] |
| Antibody-based Labeling | High-affinity binding of antibodies (conjugated to a label) to specific cell surface antigens. | Specific protein epitopes. | High specificity, commercially available reagents for many targets. | Flow cytometry, cell sorting (FACS), single-cell sequencing (e.g., CITE-seq).[6][7][8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for successful experimental design.
Caption: General workflow for cell surface protein labeling and analysis.
Caption: Decision tree for selecting a cell surface labeling method.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Detailed Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation
This protocol describes the labeling of cell surface proteins using a membrane-impermeable, amine-reactive biotinylation reagent, such as Sulfo-NHS-LC-Biotin.[9] This method is ideal for subsequent isolation of surface proteins for Western blot or mass spectrometry analysis.
A. Workflow Diagram
Caption: Workflow for surface protein biotinylation and pulldown.
B. Materials
-
Cells cultured in appropriate plates (e.g., 10 cm dish)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
EZ-Link™ Sulfo-NHS-LC-Biotin (or similar membrane-impermeable reagent)
-
Quenching Buffer: 100 mM Glycine in ice-cold PBS[10]
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Cell scraper
-
Refrigerated centrifuge
C. Procedure
-
Cell Preparation:
-
Biotinylation Reaction:
-
Prepare the biotinylation reagent solution immediately before use. Dissolve Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.25-0.5 mg/mL.[11]
-
Add the biotin (B1667282) solution to the cells, ensuring the cell monolayer is completely covered (e.g., 4-5 mL for a 10 cm dish).
-
Incubate the plates on a rocking platform for 30 minutes at 4°C.[9] All steps should be performed on ice to minimize protein internalization.[10]
-
-
Quenching:
-
Final Washes & Lysis:
-
Aspirate the quenching buffer and wash the cells three times with ice-cold PBS.[9]
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish) and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[10] Transfer the supernatant to a new tube.
-
-
Affinity Pulldown:
-
(Optional) Reserve a small aliquot of the supernatant as the "Total Lysate" or "Input" control.
-
Add pre-washed NeutrAvidin/Streptavidin beads to the remaining lysate.
-
Incubate overnight on a rotator at 4°C.[10]
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 30 seconds) and wash them 3-4 times with lysis buffer.[10]
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes. The eluate contains the enriched cell surface proteins ready for analysis.
-
Protocol 2: Fluorescent Labeling with CyDye DIGE Fluor Minimal Dyes
This protocol allows for the direct fluorescent labeling of surface proteins on intact cells, which is particularly useful for comparative proteomics using 2-D Difference Gel Electrophoresis (2-D DIGE).[12]
A. Materials
-
Suspension or adherent cells (5–10 x 10^6 cells per labeling reaction)[13]
-
Ice-cold Hank's Balanced Salt Solution (HBSS), pH 8.5 (for labeling) and pH 7.4 (for washing)[12]
-
Labeling Buffer: HBSS pH 8.5 containing 1 M urea.[12]
-
CyDye DIGE Fluor minimal dyes (Cy2, Cy3, or Cy5)
-
Quenching Solution: 10 mM Lysine[12]
-
Refrigerated centrifuge
B. Procedure
-
Cell Preparation:
-
Fluorescent Labeling:
-
Quenching:
-
Final Washes:
-
Wash the labeled cells twice by resuspending in 500 µL of HBSS (pH 7.4), followed by centrifugation at 800 x g for 2 minutes at 4°C.[12]
-
The final cell pellet is now ready for lysis and downstream analysis such as 2-D DIGE.
-
Protocol 3: Site-Specific Labeling via Click Chemistry
This advanced protocol enables the site-specific labeling of a protein of interest (POI) by first genetically incorporating a noncanonical amino acid (ncAA) bearing a reactive group (e.g., an alkyne), followed by a bioorthogonal click reaction with a fluorescent dye containing the corresponding reactive partner (e.g., an azide).[1][2]
A. Workflow Diagram
Caption: Workflow for site-specific protein labeling using click chemistry.
B. Materials
-
Mammalian cells (e.g., HEK293)
-
Plasmid encoding the protein of interest (POI) with an Amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA (RS/tRNA) pair.[1][2]
-
Noncanonical amino acid (ncAA) with a strained alkyne or alkene.
-
Fluorescent dye conjugated to an azide or tetrazine.
-
Cell culture reagents and transfection reagents.
C. Procedure
-
Genetic Code Expansion (Step 1):
-
Perform site-directed mutagenesis to introduce a TAG codon at the desired position in the gene encoding your POI.[1][2]
-
Co-transfect mammalian cells with the plasmid containing your mutated POI and the plasmid encoding the orthogonal RS/tRNA pair.[1][2]
-
Culture the transfected cells in a medium supplemented with the ncAA. The orthogonal system will specifically incorporate the ncAA at the Amber stop codon site, expressing the full-length POI now containing the reactive handle.[1][2] This initial cloning and expression phase can take 7-11 days.[1][2]
-
-
Labeling Reaction (Step 2):
-
After sufficient expression of the ncAA-containing protein (typically 24-48 hours post-transfection), remove the culture medium.
-
Add fresh medium containing the azide- or tetrazine-conjugated fluorescent dye. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C to allow the click reaction to occur on the cell surface.
-
Wash the cells several times with fresh medium or PBS to remove the unreacted dye.
-
The cells are now ready for live-cell imaging.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or Low Labeling Signal | Reagent inactivity. | Prepare labeling reagents fresh. Check the expiration date. |
| Insufficient protein expression. | Verify protein expression levels by Western blot or other methods. | |
| Labeling conditions are not optimal. | Titrate the concentration of the labeling reagent and optimize incubation time and temperature.[14] | |
| (For antibody labeling) Antibody does not recognize the native extracellular epitope. | Ensure the antibody is validated for live-cell staining or flow cytometry.[14] | |
| High Background / Non-specific Labeling | Labeling reagent is membrane-permeable or used at too high a concentration. | Use a membrane-impermeable reagent (e.g., Sulfo-NHS-Biotin). Perform a concentration titration to find the optimal balance between signal and background.[14] |
| Incomplete quenching of the reaction. | Increase the concentration of the quenching reagent or the incubation time. | |
| (For antibody labeling) Fc receptor binding. | Block Fc receptors with appropriate blocking reagents before adding the primary antibody.[8] | |
| Cells are not healthy, leading to compromised membrane integrity. | Ensure high cell viability (>90%) before starting the experiment. Perform all steps on ice to maintain membrane integrity. | |
| Cell Death or Detachment | Reagent toxicity. | Lower the concentration of the labeling reagent or reduce the incubation time. |
| Excessive washing steps. | Be gentle during wash steps. For adherent cells, consider coating plates with poly-D-lysine.[9] |
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Surface protein biotinylation [protocols.io]
- 10. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Labelling of Cell-surface Proteins using CyDye DIGE Fluor Minimal Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using N-(Amino-PEG4)-N-Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional, non-cleavable linker, N-(Amino-PEG4)-N-Biotin-PEG4-acid. This linker offers a precise method for conjugating a cytotoxic payload to a monoclonal antibody (mAb), incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a biotin (B1667282) tag for purification and detection.
Introduction to ADC Synthesis with this compound
Antibody-drug conjugates are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.
The this compound linker is a non-cleavable linker designed for bioconjugation. It features two key reactive functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH), separated by a PEG4 chain. This structure allows for a two-step conjugation strategy, providing greater control over the synthesis process. The integrated biotin molecule can be leveraged for highly specific purification of the final ADC using avidin (B1170675) or streptavidin-based affinity chromatography.[] The PEG4 spacers contribute to the hydrophilicity of the linker, which can help to mitigate aggregation and improve the solubility of the resulting ADC.[2][3][4]
Key Applications and Advantages
The use of this compound in ADC development offers several advantages:
-
Enhanced Solubility and Stability: The hydrophilic PEG chains can improve the solubility of hydrophobic payloads and reduce the propensity for ADC aggregation.[2][5][6]
-
Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of therapeutic proteins by reducing immunogenicity and renal clearance.[2][3]
-
Facilitated Purification: The biotin moiety allows for efficient capture and purification of the ADC using streptavidin-based resins, separating fully conjugated ADCs from unconjugated antibodies and other reaction components.[]
-
Versatile Conjugation Chemistry: The amine and carboxylic acid functional groups allow for flexible conjugation strategies to various functional groups on both the antibody and the cytotoxic drug.
Experimental Protocols
The following protocols outline the steps for a two-step conjugation process to synthesize an ADC using this compound. This process involves first reacting the linker with the cytotoxic payload and then conjugating the linker-payload complex to the antibody.
Protocol 1: Activation of this compound and Conjugation to a Payload Containing a Primary Amine
This protocol describes the activation of the carboxylic acid group on the linker and its subsequent reaction with an amine-containing cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of MMAE or doxorubicin)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M MES, pH 6.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. b. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC (or DCC) to the linker solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker.
-
Conjugation to the Payload: a. Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO. b. Add the payload solution to the activated linker solution at a 1:1 molar ratio. c. Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by HPLC to determine completion.
-
Purification of the Linker-Payload Conjugate: a. Upon completion, purify the linker-payload conjugate using reverse-phase HPLC. b. Lyophilize the purified product to obtain a stable powder.
Protocol 2: Conjugation of the Linker-Payload to the Antibody
This protocol details the conjugation of the purified linker-payload complex (now with a free amine group) to the antibody via its lysine (B10760008) residues.
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified and lyophilized linker-payload conjugate from Protocol 1
-
Anhydrous DMSO
-
Conjugation buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: a. Exchange the antibody into the conjugation buffer (0.1 M Sodium Bicarbonate, pH 8.5) using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation Reaction: a. Dissolve the linker-payload conjugate in a minimal amount of anhydrous DMSO. b. Add the linker-payload solution to the antibody solution at a desired molar excess (e.g., 5-10 fold molar excess of linker-payload to antibody). The optimal ratio should be determined empirically. c. Incubate the reaction mixture at 4°C for 12-24 hours with gentle mixing.
-
Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester activated linker-payload (if a one-pot approach is used) or to cap any reactive sites on the antibody. b. Incubate for 30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unconjugated linker-payload and other small molecules using a size-exclusion chromatography (SEC) column. b. The purified ADC can be further purified using streptavidin affinity chromatography to isolate biotinylated ADC species.
Characterization of the Antibody-Drug Conjugate
After synthesis and purification, the ADC should be thoroughly characterized to determine its key properties.
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | HIC separates ADC species based on the number of conjugated drugs. The average DAR can be calculated from the relative peak areas. |
| UV-Vis Spectroscopy | The DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload. | |
| Mass Spectrometry (MS) | Native MS or LC-MS can provide the exact mass of the ADC, allowing for the determination of the DAR distribution.[7] | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation. |
| Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA) | An ELISA can be performed to confirm that the conjugation process has not significantly impacted the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays | The potency of the ADC is assessed by treating target cancer cells with varying concentrations of the ADC and determining the IC50 value. |
Visualization of the Experimental Workflow
The following diagrams illustrate the key steps in the synthesis of an ADC using this compound.
Caption: Workflow for the two-step synthesis of an ADC.
References
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of N-(Amino-PEG4)-N-Biotin-PEG4-acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a heterobifunctional, three-arm PEG linker widely utilized in bioconjugation, diagnostics, and drug delivery.[1][2] Its structure incorporates a terminal primary amine, a terminal carboxylic acid, and a biotin (B1667282) moiety, each separated by a polyethylene (B3416737) glycol (PEG4) spacer. This configuration allows for the covalent attachment of two different molecules and a biotin tag for detection or purification. The PEG spacers enhance the solubility and stability of the resulting conjugate.[3][4]
Following the conjugation of this linker to a target molecule (e.g., a protein, peptide, or antibody), purification is a critical step to remove unreacted linker, byproducts, and any aggregated or unreacted biomolecules. This application note provides a detailed protocol for the purification of a model protein conjugate of this compound using size-exclusion chromatography (SEC), a common and effective method for separating molecules based on their hydrodynamic radius.
Data Presentation
The following table summarizes typical quantitative data expected from the purification of a protein conjugate using the protocol described below.
| Parameter | Pre-Purification (Crude Conjugate) | Post-Purification (SEC Fraction) |
| Sample Volume | 1.0 mL | 2.5 mL |
| Protein Concentration | ~5 mg/mL | ~1.5 mg/mL |
| Purity (by SDS-PAGE) | Mixture of conjugated, unconjugated protein, and free linker | >95% conjugated protein |
| Purity (by HPLC) | Multiple peaks corresponding to conjugate, free protein, and excess reagent | Single major peak for the conjugate |
| Overall Yield | N/A | 70-85% |
| Endotoxin Levels | Not determined | < 0.1 EU/mg |
Experimental Protocols
This protocol details the purification of a model protein that has been conjugated with this compound.
1. Materials and Reagents
-
Crude conjugate solution (in reaction buffer, e.g., PBS)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, 0.2 µm filtered and degassed
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 for desalting or a high-resolution column like Superdex 200 for fractionation)
-
Chromatography system (e.g., FPLC or HPLC system)
-
UV Detector (set to 280 nm for protein detection)
-
Fraction collector
-
Concentration/Diafiltration device (e.g., centrifugal spin filters)
-
SDS-PAGE analysis reagents and equipment
-
HPLC system for purity analysis[]
2. Initial Sample Preparation: Buffer Exchange (Desalting)
To remove excess unreacted small-molecule reagents, a desalting step is recommended prior to high-resolution chromatography.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 5 column volumes (CV) of cold Purification Buffer.
-
Load the crude conjugate solution onto the column.
-
Elute the protein conjugate with Purification Buffer. The conjugate, being larger, will elute in the void volume.
-
Collect the fractions containing the protein, typically monitored by UV absorbance at 280 nm.
-
Pool the protein-containing fractions.
3. High-Resolution Purification: Size-Exclusion Chromatography (SEC)
This step separates the desired conjugate from unconjugated protein and larger aggregates.
-
System Preparation:
-
Install a high-resolution SEC column suitable for the molecular weight of the protein conjugate.
-
Thoroughly wash the chromatography system and column with degassed Purification Buffer.
-
Equilibrate the column with at least 2 CV of Purification Buffer at the desired flow rate (refer to the column manufacturer's instructions) until a stable baseline is achieved on the UV detector.
-
-
Sample Injection:
-
Filter the desalted conjugate solution through a 0.22 µm syringe filter to remove any particulates.
-
Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
-
Chromatographic Separation and Fraction Collection:
-
Begin the elution with the Purification Buffer at a constant flow rate.
-
Monitor the separation in real-time via the UV chromatogram at 280 nm. Typically, three peaks can be expected:
-
First (minor) peak: Aggregates (eluting earliest).
-
Second (major) peak: The desired protein-PEG-biotin conjugate.
-
Third (later) peak: Unconjugated protein (if size difference is sufficient).
-
-
Collect fractions across the elution profile, paying close attention to the main peak corresponding to the conjugate.
-
-
Post-Purification Analysis and Pooling:
-
Analyze the collected fractions using SDS-PAGE to identify those containing the pure conjugate. The conjugated protein will show a higher molecular weight band compared to the unconjugated protein.
-
Pool the fractions that contain the purified conjugate with a purity of >95%.
-
-
Concentration of Purified Conjugate:
-
If necessary, concentrate the pooled fractions using a centrifugal ultrafiltration device with an appropriate molecular weight cut-off (MWCO).
-
The final product can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizations
.dot
Caption: Workflow for the purification of protein-PEG-biotin conjugates.
.dot
Caption: Logical structure of the final this compound conjugate.
References
Molar Ratio Calculations and Protocols for Bioconjugation with N-(Amino-PEG4)-N-Biotin-PEG4-acid
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The heterobifunctional linker, N-(Amino-PEG4)-N-Biotin-PEG4-acid, offers significant versatility in bioconjugation, enabling the attachment of a biotin (B1667282) moiety to target molecules for a wide range of applications, including immunoassays, affinity purification, and drug delivery. This molecule possesses both a primary amine and a terminal carboxylic acid, allowing for two distinct conjugation strategies. The choice of strategy depends on the functional groups available on the target molecule. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and improve the biocompatibility of the resulting conjugate.[1]
This document provides detailed protocols for the two primary reaction schemes involving this compound:
-
Reaction of the Amino Group: The primary amine of the linker reacts with an N-hydroxysuccinimide (NHS)-activated ester on the target molecule.
-
Reaction of the Carboxylic Acid Group: The terminal carboxylic acid of the linker is activated using EDC and NHS to form an amine-reactive NHS ester, which then couples with a primary amine on the target molecule.
Core Chemical Principles
The predominant chemistry employed in these protocols is the reaction between a primary amine (-NH2) and an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond and is highly efficient in aqueous solutions at a neutral to slightly basic pH.[2][3][4][5][6]
-
NHS Ester Reaction with Primary Amines: NHS esters react with primary amines via nucleophilic acyl substitution. The reaction is most efficient at a pH range of 7.2 to 8.5.[7] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete in the reaction.[2][3][6][8]
-
EDC/NHS Activation of Carboxylic Acids: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[7][9] This two-step process is most efficient at a pH of 4.5-6.0 for the activation step and a pH of 7.2-8.0 for the subsequent amine coupling.[7][8][9]
Data Presentation: Molar Ratio Recommendations
The molar ratio of the biotinylation reagent to the target molecule is a critical parameter that influences the degree of labeling. The optimal ratio is dependent on the concentration of the target molecule, with more dilute solutions requiring a higher molar excess of the reagent.[2][8][10][11] The following tables provide recommended starting molar ratios for different scenarios.
Table 1: Molar Ratios for Reaction of an NHS-Activated Target with the Amino Group of this compound
| Target Molecule Concentration | Recommended Molar Excess of NHS-Activated Target | Expected Degree of Labeling |
| 1-10 mg/mL (e.g., IgG) | 10 to 20-fold | 4-6 biotins per antibody[3][8][10][11] |
| Dilute solutions (<1 mg/mL) | >20-fold | Optimization required |
| Small molecules/peptides | 1:1 to 5:1 (Peptide:Biotin) | Single biotinylation[12] |
Table 2: Molar Ratios for EDC/NHS Activation of this compound and Reaction with an Amine-Containing Target
| Reagent | Molar Excess Relative to this compound | Purpose |
| EDC | 2 to 10-fold | Efficient activation of the carboxylic acid[3] |
| NHS/Sulfo-NHS | 2 to 5-fold | Stabilization of the activated intermediate[3] |
| Activated Linker to Target Molecule | ||
| Concentrated Protein (1-10 mg/mL) | 10 to 20-fold excess of activated linker | To drive the reaction towards the desired product[3] |
| Dilute Protein (<1 mg/mL) | >20-fold excess of activated linker | Optimization required |
Experimental Protocols
Protocol 1: Conjugation of an NHS-Activated Molecule to the Amino Group of this compound
This protocol is suitable for when your target molecule has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS-activated target molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffers like HEPES or borate (B1201080) buffer.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification.[8][13]
Procedure:
-
Reagent Preparation:
-
Molar Ratio Calculation:
-
Calculate the required volume of the NHS-activated target molecule stock solution to achieve the desired molar excess (refer to Table 1).
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS-activated target molecule stock solution to the solution of this compound.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[2][3][8]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[3][7][8]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.[14]
-
-
Purification:
Protocol 2: EDC/NHS Activation of this compound and Conjugation to a Primary Amine
This protocol is for conjugating this compound to a target molecule containing a primary amine (e.g., a protein or peptide).
Materials:
-
This compound
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0.[8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.[7]
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing target molecule in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add EDC to the this compound solution to achieve the desired molar excess (refer to Table 2). Mix gently.
-
Immediately add NHS/Sulfo-NHS to the reaction mixture to the desired molar excess (refer to Table 2).
-
Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester.[7][8]
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated N-(Amino-PEG4)-N-Biotin-PEG4-NHS ester solution to the target molecule solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[3][7][8]
-
The molar ratio of the activated linker to the target molecule should be optimized, with a 10-20 fold molar excess being a good starting point.[3]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[7]
-
-
Purification:
-
Purify the final conjugate to remove excess reagents and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[7]
-
Visualization of Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. encapsula.com [encapsula.com]
- 10. N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Amino-PEG4)-N-Biotin-PEG4-acid in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile, heterobifunctional linker molecule designed for the biotinylation of proteins and other biomolecules for use in a variety of applications, most notably pull-down assays. This reagent incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, and two distinct reactive groups at the termini of polyethylene (B3416737) glycol (PEG) chains: a primary amine (-NH2) and a carboxylic acid (-COOH).
The dual PEG4 spacers provide a significant advantage by increasing the hydrophilicity of the labeled molecule and extending the biotin group away from the protein surface. This extended spacer arm minimizes steric hindrance, thereby enhancing the efficiency of the interaction between biotin and streptavidin. The presence of both an amine and a carboxylic acid group offers flexibility in conjugation chemistry, allowing for directed coupling to a "bait" protein through either functional group, depending on the available reactive sites on the target protein and the desired orientation.
Pull-down assays are a powerful in vitro technique used to isolate and identify proteins that interact with a specific "bait" protein.[1] By immobilizing a biotinylated bait protein on streptavidin-coated beads, researchers can capture "prey" proteins from a cell lysate or other complex biological mixtures. The strong and highly specific interaction between biotin and streptavidin ensures efficient capture and purification of the protein complex. Subsequent analysis, often by mass spectrometry, can then identify the interacting partners, providing valuable insights into cellular pathways and protein function.
Data Presentation
The efficiency of a pull-down assay can be influenced by several factors, including the binding capacity of the streptavidin resin and the degree of biotinylation of the bait protein. Below is a summary of typical quantitative data for streptavidin-based affinity matrices. It is important to note that the effective binding capacity for a biotinylated protein will be lower than for free biotin and is dependent on the size of the protein.[2]
| Parameter | Typical Value(s) | Notes |
| Streptavidin Resin Binding Capacity (Free Biotin) | >120 nmol/mL of resin | This value represents the maximum theoretical binding capacity for unconjugated biotin. |
| Streptavidin Magnetic Bead Binding Capacity (Biotinylated Antibody) | ~30 µg/mg of beads | This provides a more realistic expectation for a large biomolecule like an antibody.[3] |
| Binding Capacity of Various Commercial Streptavidin Beads (nmol/mL) | Lot 1: 18.3 nmol/mL, Lot 2: 30.8 nmol/mL | Demonstrates variability between different types and lots of commercially available beads.[4][5][6] |
| Expected Protein Recovery | Variable | Highly dependent on the affinity of the protein-protein interaction, expression levels of the prey protein, and optimization of wash conditions. |
| Non-Specific Binding | Can be significant | Proper blocking of beads and stringent wash conditions are critical to minimize background binding.[7] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in a pull-down assay. The protocol is divided into two main stages: biotinylation of the bait protein and the pull-down assay itself.
Part 1: Biotinylation of the Bait Protein
The choice of conjugation chemistry will depend on the available functional groups on your bait protein. Below are protocols for coupling via the carboxylic acid group (targeting primary amines on the protein) or the amine group (targeting carboxyl groups on the protein).
Protocol 1A: Conjugation via the Carboxylic Acid Group (Amine-Reactive Biotinylation)
This protocol activates the carboxylic acid on the linker to create an NHS ester, which then reacts with primary amines (e.g., lysine (B10760008) residues) on the bait protein.
Materials:
-
This compound
-
Bait protein
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Reaction Buffer: Amine-free buffer such as PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the bait protein in Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mg/mL.
-
Immediately before use, prepare a 100 mM EDC solution and a 100 mM NHS solution in cold Activation Buffer.
-
-
Activation of the Linker:
-
In a separate microcentrifuge tube, mix the this compound stock solution with the EDC and NHS solutions. A 10- to 20-fold molar excess of the reagents over the protein is a good starting point.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Biotinylation Reaction: Add the activated linker solution to the protein solution. The volume of the organic solvent from the linker stock should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 1B: Conjugation via the Amine Group (Carboxyl-Reactive Biotinylation)
This protocol uses EDC to couple the primary amine on the linker to carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) on the bait protein.
Materials:
-
This compound
-
Bait protein
-
Reaction Buffer: Amine- and carboxyl-free buffer such as 0.1 M MES, pH 4.7-5.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the bait protein (5-10 mg) in 1 mL of Reaction Buffer.
-
Reagent Preparation:
-
Prepare a solution of this compound in the Reaction Buffer. A large molar excess over the protein is recommended to minimize protein polymerization.
-
Immediately before use, prepare a 500 mM EDC solution in Reaction Buffer (e.g., 10 mg in 0.1 mL).
-
-
Biotinylation Reaction:
-
Add the this compound solution to the protein solution.
-
Add the EDC solution to the protein/linker mixture. A final EDC concentration of approximately 5 mM is a good starting point.
-
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Remove any precipitated protein by centrifugation. Purify the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.
Part 2: Pull-Down Assay
Materials:
-
Biotinylated bait protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer: e.g., PBS with 0.05% Tween-20
-
Elution Buffer: e.g., SDS-PAGE sample buffer or a high concentration of free biotin (e.g., 2-10 mM) in PBS.
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Binding/Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes.
-
-
Immobilization of Bait Protein:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the purified biotinylated bait protein to the beads. The optimal amount should be determined empirically but a starting point is 10-50 µg of bait protein per 50 µL of bead slurry.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin.
-
-
Blocking (Optional but Recommended):
-
Pellet the beads and discard the supernatant (which contains unbound bait protein).
-
To block any remaining biotin-binding sites on the streptavidin, you can incubate the beads with a solution of free biotin (e.g., 1 mM) for 10-15 minutes, followed by several washes with Binding/Wash Buffer.
-
-
Binding of Prey Proteins:
-
Add the cell lysate (containing the prey proteins) to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins. The stringency of the washes can be increased by adding more salt (e.g., up to 500 mM NaCl) or detergent to the wash buffer.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add Elution Buffer to the beads.
-
For analysis by SDS-PAGE and Western blotting, directly add 1x SDS-PAGE loading buffer and boil for 5-10 minutes.
-
For native elution, incubate with a high concentration of free biotin for 30-60 minutes to compete for the binding sites.
-
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE, Coomassie staining, Western blotting, or mass spectrometry to identify the interacting prey proteins.
-
Visualizations
Caption: Experimental workflow for a pull-down assay.
Caption: Molecular interactions in a pull-down assay.
References
- 1. bioclone.net [bioclone.net]
- 2. goldbio.com [goldbio.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cgp.iiarjournals.org [cgp.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Conjugation of N-(Amino-PEG4)-N-Biotin-PEG4-acid
Welcome to the technical support center for N-(Amino-PEG4)-N-Biotin-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your bioconjugation experiments. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues, particularly low reaction yield, encountered during the EDC/NHS-mediated conjugation of this linker.
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation is a common issue in bioconjugation reactions. The following guide provides a systematic approach to identifying and resolving the root causes of low yield when using this compound with EDC and NHS.
Question: I am experiencing very low or no yield in my conjugation reaction. What are the possible causes and how can I fix this?
Answer: Low yield in an EDC/NHS-mediated conjugation can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step troubleshooting guide:
Reagent Quality and Handling
Inactive reagents are a primary suspect in failed conjugation reactions.
| Possible Cause | Suggested Solutions |
| Inactive EDC or NHS due to moisture | EDC and NHS are highly sensitive to moisture.[1] Use fresh, anhydrous reagents. Allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[1] Prepare stock solutions of EDC and NHS immediately before use and discard any unused portions.[2] |
| Degraded this compound | Ensure the linker has been stored correctly according to the manufacturer's instructions. If in doubt, use a fresh vial. |
Reaction Conditions
The efficiency of EDC/NHS chemistry is highly dependent on the reaction environment.
| Possible Cause | Suggested Solutions |
| Incorrect pH for activation or conjugation | A two-step pH process is optimal.[3][4] • Activation Step: Perform the activation of the carboxylic acid on the biotin-PEG linker with EDC/NHS at a pH of 4.5-6.0.[1][4] A common buffer is 0.1 M MES.[3][4] • Coupling Step: The reaction of the NHS-activated linker with the primary amine is most efficient at a pH of 7.0-8.5.[4][5] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[4] |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your amine-containing molecule for reaction with the NHS-activated linker, significantly reducing your yield.[1][2] Use amine-free buffers like MES, HEPES, or PBS.[1] |
| Hydrolysis of the NHS-ester intermediate | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[6] Perform the conjugation step immediately after the activation step.[1] To slow down hydrolysis, the reaction can be performed at 4°C, though this may require a longer reaction time. |
| Suboptimal Molar Ratios of Reagents | The stoichiometry of the reactants is crucial for driving the reaction to completion. |
Table 1: Recommended Molar Ratios for Optimal Conjugation
| Reagent | Molar Ratio (Reagent:Carboxylic Acid Groups) | Purpose |
| EDC | 2-10 fold excess | To ensure efficient activation of the carboxylic acid.[1] |
| NHS/Sulfo-NHS | 2-5 fold excess | To stabilize the activated intermediate and improve coupling efficiency.[1] |
| This compound | 1-20 fold excess over the amine-containing molecule | To drive the reaction towards the desired product. The optimal ratio is system-dependent and should be determined empirically.[1] |
Purification and Analysis
Challenges in purifying and analyzing the final product can be misinterpreted as low yield.
| Possible Cause | Suggested Solutions |
| Difficulty in separating unreacted linker from the conjugate | Due to the PEGylated nature of the linker, separation can be challenging.[7] For protein conjugations, use size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to remove the smaller, unreacted linker.[1] |
| Inaccurate quantification of conjugation | Use multiple analytical techniques to confirm conjugation and quantify the yield. Techniques such as SDS-PAGE (for protein conjugates, showing a shift in molecular weight), HPLC, and mass spectrometry are recommended.[1] |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting low conjugation yield.
Caption: Troubleshooting workflow for low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A two-step process with distinct pH ranges is recommended for optimal efficiency.[4] The activation of the carboxylic acid on the linker with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][4] The subsequent reaction of the activated linker with a primary amine is best performed at a pH of 7.0-8.5 to ensure the amine is deprotonated and nucleophilic.[4][5]
Q2: Can I perform the conjugation in a one-pot reaction at a single pH?
While possible, a single pH reaction is often less efficient. The acidic conditions optimal for carboxyl activation are not ideal for the amine coupling step, and the higher pH that favors the amine reaction can lead to rapid hydrolysis of the unstable O-acylisourea and NHS-ester intermediates.[4]
Q3: My protein precipitates during the reaction. What can I do?
Protein precipitation can be caused by a high degree of modification, leading to changes in solubility.[1] Try reducing the molar excess of the activated biotin-PEG linker.[1] Also, ensure that the protein is at a suitable concentration and in a buffer that maintains its stability throughout the reaction.
Q4: How can I quench the reaction?
To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris, glycine, or ethanolamine, to a final concentration of 20-50 mM.[3][5] This will react with any remaining NHS-activated linker. Alternatively, hydroxylamine (B1172632) can be used, which hydrolyzes the unreacted NHS ester.[3]
Q5: What is the reaction mechanism for the EDC/NHS conjugation?
The EDC/NHS coupling is a two-step process:
-
Activation: EDC reacts with the carboxylic acid group on the this compound to form a highly reactive and unstable O-acylisourea intermediate.[3]
-
Stabilization and Coupling: To improve stability, NHS is added, which reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]
The following diagram illustrates this reaction pathway.
Caption: EDC/NHS activation and conjugation pathway.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
Molecule with primary amines (e.g., protein, antibody, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.[3]
-
Prepare the amine-containing molecule in Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines.[5]
-
Prepare stock solutions of this compound, EDC, and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Biotin-PEG-Acid:
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated biotin-PEG-acid solution to the prepared solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted biotin (B1667282) reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE, HPLC, and/or mass spectrometry to confirm successful conjugation and assess purity.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Optimizing N-(Amino-PEG4)-N-Biotin-PEG4-acid Labeling Efficiency
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the labeling efficiency of N-(Amino-PEG4)-N-Biotin-PEG4-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bifunctional linker molecule used for bioconjugation.[1][2] It contains a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by two polyethylene (B3416737) glycol (PEG4) spacers, with a biotin (B1667282) moiety attached.[1] The carboxylic acid group can be activated, typically using carbodiimide (B86325) chemistry with EDC and NHS, to react with primary amines (e.g., lysine (B10760008) residues) on a target molecule, forming a stable amide bond.[3][4] The PEG spacers increase hydrophilicity, reduce aggregation of the conjugated molecule, and minimize steric hindrance for biotin-avidin binding.[4][5]
Q2: What is the two-step labeling process for this reagent?
The labeling process involves two main steps:[4]
-
Activation: The carboxylic acid group on the this compound is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stabilized with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][6] This forms a more stable, amine-reactive NHS ester.[4][6]
-
Conjugation: The activated biotin reagent is then added to the solution containing the target molecule (e.g., protein, antibody), where the NHS ester reacts with primary amines to form a covalent amide bond.[4]
Q3: Why is EDC and NHS required for the labeling reaction?
EDC activates the carboxyl group on the biotin-PEG acid, creating a highly reactive O-acylisourea intermediate.[4][6] However, this intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[6] The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable NHS ester that is amine-reactive and less susceptible to hydrolysis, thereby increasing the efficiency of the conjugation to the primary amines on the target molecule.[6][7]
Q4: What are the advantages of using a PEG spacer in the biotinylation reagent?
The polyethylene glycol (PEG) spacer offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG spacer imparts water solubility to the labeled molecule, which can reduce aggregation, especially for antibodies.[5][8]
-
Reduced Steric Hindrance: The long spacer arm helps to overcome steric hindrances, ensuring that the biotin moiety is accessible for efficient binding to avidin (B1170675) or streptavidin.[9]
-
Minimized Immunogenicity: PEGylation can help to reduce the immunogenicity of the labeled molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH of reaction buffer. | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-5.5.[6][10] The subsequent conjugation of the NHS-ester to the primary amine is optimal at a pH of 7.0-9.0.[11][12] Perform a two-step reaction with buffer exchange or pH adjustment between steps. |
| Presence of primary amines in the buffer. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated biotin reagent, quenching the reaction.[3][11][12] Buffer exchange your protein into an amine-free buffer like PBS or MES before starting the reaction.[11] | |
| Hydrolysis of activated biotin reagent. | The NHS-ester is moisture-sensitive and can hydrolyze.[5][12] Always prepare the activated biotin solution fresh immediately before use and avoid storing it.[11][12] Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[5][12] | |
| Insufficient molar ratio of biotin reagent. | The concentration of the biotin reagent relative to the target molecule is critical. For dilute protein solutions, a higher molar excess of the biotin reagent is needed.[5][12] Optimization may be required, but a starting point is often a 10-fold to 50-fold molar excess of biotin to the protein.[4] | |
| Protein Precipitation or Aggregation | Change in isoelectric point. | The labeling reaction neutralizes basic primary amine groups, which can alter the protein's isoelectric point and lead to precipitation if the buffer pH is close to the new pI.[13] Ensure the reaction and storage buffer pH is not close to the predicted pI of the labeled protein. |
| Protein polymerization. | EDC can crosslink proteins by reacting with both carboxyl and amine groups present on different protein molecules.[3][10] Using a two-step procedure and adding NHS to create a more stable intermediate can minimize this. Quenching the EDC reaction with a thiol-containing compound like 2-mercaptoethanol (B42355) before adding the target protein can also prevent polymerization.[6] | |
| Inconsistent Results Between Batches | Incomplete removal of excess biotin. | Unreacted biotin can interfere with downstream applications. Ensure thorough removal of excess biotin using dialysis or a desalting column.[14] |
| Variability in reaction time. | Ensure consistent incubation times for both the activation and conjugation steps. While reactions can proceed for 30-60 minutes at room temperature or longer at 4°C, consistency is key for reproducibility.[8][11] |
Experimental Protocols & Data
Two-Step Biotinylation Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.0
-
Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.4 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Target protein in a suitable amine-free buffer
-
Desalting column
Procedure:
-
Activation of Biotin-PEG-Acid:
-
Conjugation to Target Protein:
-
Adjust the pH of your protein solution to 7.2-7.4 with the Conjugation Buffer if necessary.
-
Add the activated biotin mixture to the protein solution. The molar ratio of biotin reagent to protein may need to be optimized, with a 20-fold molar excess being a common starting point.[11]
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.[8][11]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[4] Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, non-reacted biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[4]
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale and Notes |
| Activation pH | 4.5 - 5.5 | Optimal for EDC-mediated carboxyl group activation.[10] |
| Conjugation pH | 7.0 - 9.0 | Efficient reaction of NHS esters with primary amines.[11][12] |
| Molar Ratio (Biotin:Protein) | 10:1 to 50:1 | Higher ratios may be needed for dilute protein solutions.[4] Optimization is recommended. |
| EDC:Sulfo-NHS Molar Ratio | 1:2 | A 1:2 molar ratio of EDC to Sulfo-NHS has been found to be effective.[15] |
| Reaction Time (Activation) | 15 minutes | Sufficient time for the formation of the amine-reactive NHS ester.[4][6] |
| Reaction Time (Conjugation) | 30-60 min (RT) or 2 hours (4°C) | Longer incubation at lower temperatures can sometimes be beneficial.[8][11] |
Visualizations
Caption: Workflow for the two-step biotinylation process.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
N-(Amino-PEG4)-N-Biotin-PEG4-acid solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(Amino-PEG4)-N-Biotin-PEG4-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker containing a biotin (B1667282) moiety for strong binding to avidin (B1170675) or streptavidin, a primary amine group for conjugation, and a carboxylic acid group for another conjugation point.[1][2] The molecule incorporates two polyethylene (B3416737) glycol (PEG4) spacers, which are hydrophilic and significantly enhance its solubility in aqueous solutions compared to non-PEGylated biotin compounds.[3][4][5][6] It is generally described as soluble in water, as well as in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][3][7]
Q2: Why is the PEG spacer important for the solubility of this compound?
The polyethylene glycol (PEG) chains are highly hydrophilic, meaning they readily interact with water molecules.[3][4] Incorporating PEG spacers into the molecule increases its overall water solubility and the solubility of any molecule it is conjugated to.[8][] This can help prevent the aggregation of labeled proteins in solution.[3] The PEG spacers also provide a flexible arm, which can reduce steric hindrance during binding interactions.[10]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent due to its terminal carboxylic acid group.[3][10] At a pH above the acid's pKa (typically around 4-5), the carboxylic acid group is deprotonated, resulting in a negatively charged carboxylate ion. This charged state increases the molecule's polarity and enhances its solubility in aqueous solutions.[10] Therefore, for optimal solubility, it is recommended to use buffers with a neutral to slightly alkaline pH (pH 7.0-8.5).[3][11]
Q4: Can I dissolve this compound directly in an aqueous buffer?
While the compound has water solubility, the most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent like anhydrous DMSO or DMF.[3][10] This stock solution is then added in a small volume to the aqueous reaction buffer to achieve the desired final concentration.[3] This two-step process ensures complete dissolution and minimizes the risk of precipitation.[3]
Troubleshooting Guide
This guide addresses common solubility issues encountered when working with this compound.
Issue 1: The compound does not dissolve completely in the aqueous buffer.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal pH | The pH of the buffer may be too low (acidic). Adjust the buffer pH to a range of 7.0-8.5 to ensure the carboxylic acid group is deprotonated, which increases solubility.[3][10] |
| High Concentration | You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the specific buffer. Try preparing a more dilute solution. |
| Insufficient Mixing | The compound may require more energy to dissolve. Try gentle warming (e.g., to 37°C) and vortexing.[10] For persistent issues, brief sonication in a water bath may help, but be cautious with temperature-sensitive molecules.[10] |
| Compound Quality | The reagent may have absorbed moisture, which can affect its solubility.[3] Ensure the compound has been stored properly and is of high purity. |
Issue 2: Precipitation occurs when adding the organic stock solution to the aqueous buffer.
| Potential Cause | Troubleshooting Recommendation |
| "Organic Solvent Shock" | Rapid addition of the organic stock solution can cause the compound to precipitate out of the aqueous buffer. Add the stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and thorough mixing.[10] |
| High Final Concentration | The final concentration of the compound in the aqueous buffer may be too high. Lower the final concentration by using a more dilute stock solution or adding a smaller volume.[3] |
| High Percentage of Organic Solvent | A high final concentration of the organic solvent (e.g., >10% DMSO) can cause precipitation of the compound or the target molecule (e.g., a protein).[3] Keep the final percentage of the organic solvent low, ideally under 5%.[10] |
| "Salting Out" Effect | High salt concentrations in the buffer can reduce the solubility of PEGylated compounds.[3] If possible, try reducing the salt concentration of your buffer. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[3][10]
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add anhydrous DMSO or DMF to the powder to achieve the desired stock solution concentration (e.g., 10 mg/mL).[10]
-
Mix: Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.[10]
-
Store: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Protocol 2: Preparation of the Final Aqueous Solution
-
Prepare Buffer: Prepare your desired aqueous buffer, ensuring the pH is between 7.0 and 8.5 for optimal solubility.[3][11]
-
Dilute Stock: While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.[10]
-
Final Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
Visual Guides
Caption: Recommended workflow for preparing an aqueous solution of this compound.
References
- 1. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. labsolu.ca [labsolu.ca]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during biotinylation.
Troubleshooting Guide: Protein Aggregation Issues
Protein aggregation during and after biotinylation is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshooting and resolving these problems.
Issue 1: Protein Precipitates Out of Solution During the Biotinylation Reaction
Possible Cause 1: Suboptimal Buffer pH
The addition of biotin (B1667282) molecules can alter the isoelectric point (pI) of a protein. If the buffer pH is too close to the new pI, the protein's net charge approaches zero, leading to reduced solubility and aggregation.[1]
-
Solution: Adjust the buffer pH to be at least 1-2 units away from the pI of the biotinylated protein.[1] For amine-reactive biotin reagents, the optimal pH for the labeling reaction is typically between 7.0 and 8.5.[2] If the pI of your protein is unknown, you may need to test a range of pH values empirically to find the optimal condition for solubility.[1]
Possible Cause 2: Inappropriate Salt Concentration
The ionic strength of the buffer influences the electrostatic interactions between protein molecules. Both excessively low and high salt concentrations can promote aggregation.[1]
-
Solution: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the optimal ionic strength for your specific protein.[1][2] In some cases, switching to a different salt, such as KCl, may improve protein stability.[1]
Possible Cause 3: High Protein Concentration
High concentrations of proteins can increase the likelihood of intermolecular interactions, leading to aggregation.[3]
-
Solution: Perform the biotinylation reaction at a lower protein concentration, ideally between 1-10 mg/mL.[2] If a high final concentration is required, consider adding stabilizing agents to the buffer.[3]
Issue 2: Biotinylated Protein Aggregates Upon Storage or After Freeze-Thaw Cycles
Possible Cause 1: Improper Storage Temperature and Freeze-Thaw Stress
Repeated freeze-thaw cycles are a common cause of protein aggregation.[1] While 4°C is suitable for short-term storage, it may not be optimal for all biotinylated proteins long-term.[1]
-
Solution: For long-term storage, it is recommended to store biotinylated proteins at -80°C.[1][2] To avoid damage from multiple freeze-thaw cycles, aliquot the biotinylated protein into single-use volumes before freezing.[1]
Possible Cause 2: Oxidation
If your protein contains cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[1]
-
Solution: Include a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the storage buffer to maintain cysteine residues in a reduced state.[1]
Possible Cause 3: Lack of Cryoprotectants
Freezing can induce stress on proteins. Cryoprotectants help to mitigate these effects.
-
Solution: Add a cryoprotectant like glycerol (B35011) to a final concentration of 20-50% before freezing.[1] This is especially useful for storage at -20°C as it can prevent the solution from freezing solid.[1]
Issue 3: Aggregation Occurs During an Assay Involving the Biotinylated Protein (e.g., with streptavidin beads)
Possible Cause 1: Over-biotinylation
Attaching an excessive number of biotin molecules to a protein can increase its hydrophobicity and propensity for aggregation.[1] It can also lead to cross-linking and aggregation when interacting with multivalent streptavidin.[1]
-
Solution: Optimize the biotinylation reaction by reducing the molar ratio of the biotinylation reagent to the target protein.[1] A low stoichiometry, ideally 1:1 (one biotin per molecule), is often advisable.[1] Use techniques like mass spectrometry to determine the average number of biotin molecules incorporated per protein.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of a PEG spacer in a biotinylation reagent?
A1: A polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and increases the water solubility of the biotinylated protein.[2] This can help to minimize hydrophobic interactions between protein molecules, which are a common cause of aggregation.[2]
Q2: Can I use a Tris-based buffer for my biotinylation reaction?
A2: No, you should avoid buffers containing primary amines, such as Tris or glycine. These compounds will compete with the primary amines on your protein for reaction with amine-reactive biotinylation reagents, thereby reducing labeling efficiency.[2] Recommended buffers include phosphate-buffered saline (PBS) or HEPES.[2]
Q3: How can I remove excess, unreacted biotinylation reagent after the reaction?
A3: Excess biotinylation reagent can be removed by dialysis or by using a desalting column for buffer exchange.[2]
Q4: What are some common additives that can help prevent protein aggregation?
A4: Several types of additives can be used to stabilize proteins and prevent aggregation. These include osmolytes, amino acids, reducing agents, and non-denaturing detergents.
Data Presentation: Recommended Concentration Ranges for Anti-Aggregation Additives
| Additive Class | Examples | Recommended Concentration Range | Mechanism of Action |
| Osmolytes/Polyols | Glycerol, Sucrose, TMAO | 5-50% (v/v) for Glycerol, 0.25-1 M for Sucrose | Stabilizes the native protein structure and prevents unfolding.[1][3] |
| Amino Acids | Arginine, Glycine, Proline | 50-500 mM | Suppresses aggregation by binding to hydrophobic and charged regions.[1] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevents the oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[1] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Masks hydrophobic patches on the protein surface.[1][3] |
Experimental Protocols
Protocol 1: General Amine-Reactive Biotinylation
This protocol provides a general procedure for biotinylating proteins using an NHS-ester biotinylation reagent.
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Allow the NHS-ester biotinylation reagent to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO immediately before use.[2]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess (a starting point of 10:1 to 40:1 biotin to protein is recommended).[2]
-
Add the calculated volume of the biotinylation reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[2] Avoid vigorous vortexing.[2]
-
-
Quenching the Reaction:
-
Purification of Biotinylated Protein:
-
Storage:
Visualizations
Caption: Troubleshooting workflow for preventing protein aggregation during biotinylation.
Caption: Key factors contributing to protein aggregation during biotinylation.
References
how to improve the stability of N-(Amino-PEG4)-N-Biotin-PEG4-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N-(Amino-PEG4)-N-Biotin-PEG4-acid conjugates. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C in a desiccated environment.[1][2] It is sensitive to moisture, light, and temperature.[1][2] For long-term stability, it is crucial to keep the product in its solid form and minimize exposure to light and moisture.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2]
Q2: In which solvents should I dissolve this compound?
A2: This conjugate is soluble in water, DMSO, and DMF. For preparing stock solutions, especially when subsequent reactions are sensitive to water, anhydrous DMSO or DMF are recommended.[1][3] These stock solutions can then be diluted into aqueous buffers for conjugation reactions. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What are the primary factors that can cause the degradation of this conjugate?
A3: The stability of this compound can be affected by several factors:
-
Hydrolysis: The PEG ether linkages can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at neutral pH. If the carboxylic acid end is activated (e.g., as an NHS ester) for conjugation, this activated ester is highly susceptible to hydrolysis.
-
Oxidation: The polyethylene (B3416737) glycol (PEG) backbone can undergo oxidative degradation, especially in the presence of transition metal ions and oxygen.[4][5] This can lead to chain cleavage and the formation of impurities like formaldehyde (B43269) and formic acid.[5][6]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[7][8]
-
Light: PEG-containing molecules can be sensitive to light, particularly UV light, which can promote oxidative degradation.[1][2]
Q4: How does pH affect the stability and reactivity of the terminal functional groups?
A4: The pH of the solution is critical for both the stability of the linker and the reactivity of its terminal groups.
-
Amine Group (-NH2): For conjugation reactions involving the amine group, the pH should be high enough to ensure a significant portion is deprotonated and nucleophilic (typically pH 7.5-8.5).
-
Carboxylic Acid Group (-COOH): To activate the carboxylic acid for conjugation (e.g., with EDC/NHS), the reaction is often performed at a slightly acidic pH (around 6.0) to optimize the activation step. The subsequent reaction with a primary amine is then carried out at a pH of 7.2-7.5. The stability of the activated ester (e.g., NHS ester) is poor at high pH due to rapid hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency of the carboxylic acid moiety. | Hydrolysis of the activated carboxylic acid (e.g., NHS ester). | Perform the activation and conjugation steps promptly. Use fresh, high-quality activating agents (e.g., EDC, NHS). Conduct the reaction at the optimal pH for both activation and conjugation. Consider performing the reaction at a lower temperature (4°C) to slow hydrolysis.[9] |
| Incompatible buffer components. | Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target molecule for the activated carboxylic acid.[9] Use buffers like PBS, HEPES, or borate. | |
| Low conjugation efficiency of the amine moiety. | Protonation of the amine group at low pH. | Ensure the reaction pH is in the optimal range for amine reactivity (typically pH 7.5-8.5). |
| Steric hindrance from the molecule being conjugated. | Consider using a longer PEG linker to reduce steric hindrance. Optimize the molar ratio of reactants. | |
| Precipitation of the conjugate during reaction or storage. | The conjugate has exceeded its solubility limit in the chosen buffer. | Increase the volume of the reaction mixture. Prepare a concentrated stock solution in an organic solvent (DMSO or DMF) and add it dropwise to the aqueous buffer with gentle mixing.[9] |
| "Salting out" effect from high salt concentrations in the buffer. | Reduce the salt concentration of the buffer if possible. | |
| Aggregation of the conjugated biomolecule. | Optimize the degree of labeling to avoid over-conjugation, which can lead to aggregation. Include solubility-enhancing excipients in the buffer. | |
| Observed degradation of the conjugate over time. | Oxidative damage to the PEG chain. | Degas buffers to remove dissolved oxygen. Consider adding a chelating agent like EDTA to scavenge metal ions that can catalyze oxidation. Protect the conjugate from light.[1][2] |
| Hydrolysis of the PEG chain or conjugated bonds. | Store the conjugate in a buffer with a neutral and stable pH. Avoid exposure to extreme pH conditions. Store at -20°C or -80°C for long-term stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is designed to identify potential degradation pathways and critical stability factors for the this compound conjugate.[8][10][11]
1. Materials:
-
This compound
-
Buffers: 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂).
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS).
-
Temperature-controlled incubator and photostability chamber.
2. Procedure:
-
Prepare stock solutions of the conjugate in a suitable solvent (e.g., water or DMSO).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solution of the conjugate in PBS (pH 7.4) at 60°C for 7 days.
-
Photostability: Expose a solution of the conjugate in PBS (pH 7.4) to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep a solution of the conjugate in PBS (pH 7.4) at -20°C.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC to assess the percentage of degradation and identify any degradation products.
Protocol 2: HPLC Method for Stability Analysis
This method can be used to monitor the stability of the conjugate and its derivatives.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for detecting PEG molecules which lack a strong UV chromophore. Mass Spectrometry (MS) can be used for identification of degradation products.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of the conjugate.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 3. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
dealing with poor reactivity of N-(Amino-PEG4)-N-Biotin-PEG4-acid
Welcome to the technical support center for N-(Amino-PEG4)-N-Biotin-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this versatile heterobifunctional linker. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your conjugation protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, a linker possessing both a primary amine and a terminal carboxylic acid.
Q1: What is this compound and what are its primary reactive functionalities?
A1: this compound is a heterobifunctional, non-cleavable linker used in bioconjugation.[1][2][3][4] It features two distinct reactive ends, allowing for the sequential conjugation of two different molecules:
-
A primary amine (-NH2): This group can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[3][5]
-
A carboxylic acid (-COOH): This group can be activated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS to form an amine-reactive NHS ester. This activated acid can then react with primary amines on a target molecule.[1][3][5][6]
The central biotin (B1667282) moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, while the PEG4 (polyethylene glycol) spacers enhance hydrophilicity and reduce steric hindrance.[7]
Q2: I am observing very low or no conjugation when trying to react the carboxylic acid end of the linker. What are the possible causes and solutions?
A2: Low conjugation efficiency with the carboxylic acid moiety is a common issue and can stem from several factors related to the EDC/NHS activation step. Here is a troubleshooting guide:
| Possible Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure the activation step is performed in an amine-free buffer at a slightly acidic pH (4.5-6.0). MES buffer is commonly recommended for this step.[1][6][8] |
| Hydrolysis of Activated Reagent | Prepare EDC and NHS solutions immediately before use. These reagents are moisture-sensitive and can hydrolyze, rendering them inactive.[6][9] Use anhydrous DMSO or DMF to dissolve the this compound. |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the intended reaction.[1] If your sample is in such a buffer, perform a buffer exchange into a suitable buffer like PBS or MES prior to conjugation. |
| Self-Polymerization of the Linker | The free amine on the linker can react with the EDC-activated carboxylic acid on another linker molecule, leading to self-polymerization. To mitigate this, a two-step conjugation protocol is highly recommended.[5][8][9] Alternatively, the amine can be protected with a group like Boc (tert-butyloxycarbonyl) which can be removed after the first conjugation step.[10][11] |
| Incorrect pH for Amine Coupling | After the activation of the carboxylic acid, the pH of the reaction mixture should be raised to 7.2-8.5 for efficient reaction with the primary amine of the target molecule.[1][6][8] |
Q3: My protein precipitates after adding the activated linker. What could be the cause and how can I solve it?
A3: Protein precipitation during conjugation can be attributed to several factors:
| Possible Cause | Recommended Solution |
| Over-modification of the Protein | Excessive labeling of the protein surface with the PEG-biotin linker can alter its solubility characteristics. Reduce the molar excess of the this compound in your reaction. |
| EDC-induced Protein Cross-linking | EDC can directly cross-link carboxyl and amine groups between protein molecules, leading to aggregation. Using a two-step conjugation protocol, where excess EDC is removed after the activation of the linker and before adding the protein, can prevent this.[5][9][12] |
| Solvent Incompatibility | If a high concentration of an organic solvent like DMSO or DMF is used to dissolve the linker, it might cause your protein to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with your protein's stability (typically <10%). |
Experimental Protocols
Here we provide detailed methodologies for key experiments using this compound.
Protocol 1: Two-Step Sequential Conjugation
This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to the linker. In this example, Molecule A contains a primary amine and will be conjugated to the carboxylic acid end of the linker first. Molecule B contains an NHS-ester and will be conjugated to the amine end of the linker.
Materials:
-
This compound
-
Molecule A (containing a primary amine)
-
Molecule B (containing an NHS-ester)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
Step 1: Conjugation of Molecule A to the Carboxylic Acid Terminus
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation of the Carboxylic Acid:
-
In a reaction tube, combine the this compound solution with a 1.5 to 5-fold molar excess of EDC and NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of the Activated Linker (Optional but Recommended):
-
To prevent self-polymerization and side reactions, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Molecule A:
-
Immediately add the activated linker solution to a solution of Molecule A (in Coupling Buffer). A 10- to 20-fold molar excess of the linker over Molecule A is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the resulting conjugate (Molecule A-linker) using a desalting column or dialysis to remove excess reagents.
-
Step 2: Conjugation of Molecule B to the Amine Terminus
-
Reaction Setup:
-
Dissolve the purified Molecule A-linker conjugate in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add a 1.5 to 3-fold molar excess of Molecule B (containing an NHS-ester) to the solution.
-
-
Conjugation:
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate (Molecule A-linker-Molecule B) using size-exclusion chromatography (SEC) or another suitable method to remove unreacted Molecule B and byproducts.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your conjugation reactions. These are starting recommendations and may require further optimization for your specific application.
Table 1: Recommended Reaction Conditions for EDC/NHS Activation and Amine Coupling
| Parameter | Value | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. MES buffer is recommended.[1][6][8] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the activated NHS-ester with primary amines. PBS is a suitable buffer.[1][6][8] |
| Incubation Time (Activation) | 15 - 30 minutes | At room temperature. |
| Incubation Time (Conjugation) | 2 hours to overnight | At room temperature or 4°C. |
| Molar Excess (EDC:Linker) | 1.5:1 to 10:1 | Optimization is often necessary. |
| Molar Excess (NHS:Linker) | 1.5:1 to 5:1 | A common molar ratio for EDC to Sulfo-NHS is 1:2. |
| Molar Excess (Linker:Target Molecule) | 5:1 to 20:1 | Highly dependent on the number of available amines on the target molecule and the desired degree of labeling. |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Sequential conjugation workflow for this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Bioconjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated bioconjugates?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein: The original, unmodified biomolecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[2]
Q2: What are the most common methods for purifying PEGylated bioconjugates?
The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the neutral PEG chain can shield the charges on the protein, altering its binding to the IEX resin.[] This change in charge property allows for the separation of PEGylated products from unreacted protein and species with different degrees of PEGylation.[3]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. PEG itself has hydrophobic properties and can interact with HIC media, a phenomenon that can be exploited for separation, particularly with the addition of lyotropic salts.[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller bioconjugates and for analytical purposes, RP-HPLC offers high-resolution separation of PEGylated species, including positional isomers.[6]
Q3: How can I monitor the success of the purification process?
Several analytical techniques can be used to assess the purity of your final product:
-
SDS-PAGE: A significant increase in the apparent molecular weight of the protein will be observed after PEGylation.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC, IEX-HPLC, and RP-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.[7]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can confirm the molecular weight of the PEGylated conjugate and identify the degree of PEGylation.[8]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated bioconjugates using various chromatographic techniques.
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG | Inappropriate column choice (pore size). | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[9] |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[10] | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine (e.g., 200-300 mM) to the mobile phase to suppress hydrophobic interactions.[11] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[9] | |
| Broad Peaks | Heterogeneity of the attached PEG. | This is an inherent property of many PEG reagents. If monodisperse PEG was not used, some peak broadening is expected.[8] |
| Column overloading. | Reduce the amount of sample loaded onto the column. |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[9] |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[10] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[9] |
| Protein Elutes in Flow-Through | Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[9] |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate salt concentration. | The type and concentration of salt (e.g., ammonium (B1175870) sulfate) in the binding buffer are critical to modulate the hydrophobic interactions. Optimize the salt concentration to achieve differential binding and elution.[4] |
| Low binding of PEGylated protein. | Increase the salt concentration in the loading buffer to promote hydrophobic interactions. | |
| Low Recovery | Irreversible binding to the column. | Decrease the hydrophobicity of the resin (e.g., switch from Phenyl to Butyl or Ether). Use a descending salt gradient for elution that goes to zero salt, and potentially include a mild organic modifier in the final elution step if necessary. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Positional Isomers | Insufficient column resolving power. | Use a column with a C4 or C18 stationary phase. C18 has been shown to provide good separation for larger PEGylated proteins.[6] Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[12] |
| Broad Peaks | Polydispersity of the PEG chain. | The heterogeneity in the length of the PEG chains contributes to peak broadening.[13] Using a more monodisperse PEG reagent can mitigate this. |
| Low Recovery | Irreversible adsorption to the stationary phase. | Increase the column temperature (e.g., 45-60 °C) to improve mass transfer and reduce strong hydrophobic interactions.[12] Ensure the organic solvent in the mobile phase is strong enough to elute the PEGylated conjugate. |
Data Presentation
The following tables summarize representative quantitative data for the purification of PEGylated proteins using different HPLC-based methods.
Table 1: Representative Purity and Yield Data from Different Purification Methods
| Purification Method | Bioconjugate | Purity Achieved | Yield | Reference |
| Cation Exchange Chromatography (CEX) | Mono-PEGylated Erythropoietin | > 95% | Not Specified | [14] |
| CEX followed by HIC | PEGylated Lysozyme and scFv | ~95% after CEX | Not Specified | [15] |
| Hydrophobic Interaction Membrane Chromatography | Mono-PEGylated Human Serum Albumin (HSA) | High Purity (Molar mass consistent with mono-PEGylated HSA) | Not Specified | [4] |
| Aqueous Two-Phase System (ATPS) | PEGylated Cytochrome c | 84.6% - 100% | 92.1% - 98.1% | [16] |
| HIC | Mono-PEGylated RNase A | Comparable to SEC | ~85% | [17] |
| SEC | Mono-PEGylated RNase A | High Purity | ~65% | [17] |
Note: Purity and yield are highly dependent on the specific protein, PEG reagent, reaction conditions, and chromatographic parameters.
Table 2: Comparison of HPLC Methods for PEGylated Protein Analysis
| Method | Principle of Separation | Primary Applications | Strengths | Limitations |
| SEC-HPLC | Hydrodynamic radius (size) | Removal of unreacted PEG and protein, aggregate analysis. | Robust, mild conditions, good for initial cleanup. | Cannot separate positional isomers, limited resolution for species with similar sizes.[2] |
| IEX-HPLC | Net surface charge | Separation of species with different degrees of PEGylation, separation from unreacted protein. | High resolving power for charge variants. | PEG can shield charges, reducing separation efficiency. Not ideal for separating positional isomers with similar pI.[2] |
| HIC-HPLC | Hydrophobicity | Separation of PEGylated from non-PEGylated species, potential for isomer separation. | Orthogonal to SEC and IEX. | Can have low capacity and resolution between adjacent peaks.[] |
| RP-HPLC | Hydrophobicity (strong) | High-resolution analysis, separation of positional isomers, purity assessment. | Excellent resolution for closely related species. | Can be denaturing, may lead to low recovery for large proteins.[6] |
Experimental Protocols
Protocol 1: General Method for SEC Purification of a PEGylated Protein
This protocol provides a general guideline for the initial removal of unreacted PEG and protein from a PEGylation reaction mixture.
Materials:
-
SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 200, TSKgel G3000SWxl).
-
HPLC or FPLC system.
-
PEGylation reaction mixture.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
0.22 µm syringe filters.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the manufacturer's recommended flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the PEGylation reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[10]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated protein will elute first, followed by the unreacted protein, and finally the smaller unreacted PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: General Method for IEX Purification of PEGylated Proteins
This protocol provides a general guideline for separating PEGylated species based on charge.
Materials:
-
Ion exchange column (e.g., cation exchange like SP Sepharose or anion exchange like Q Sepharose).
-
HPLC or FPLC system.
-
Partially purified PEGylation reaction mixture (e.g., after SEC).
-
Buffer A: Low salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Buffer B: High salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange).
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity of the effluent are the same as the buffer.
-
Sample Preparation: Ensure the sample is in a low salt buffer, compatible with Buffer A. This can be achieved by dialysis or buffer exchange.
-
Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.
-
Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). A shallow gradient is often preferred for better resolution of PEGylated species.[10]
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE, IEF, or RP-HPLC to identify the fractions containing the desired PEGylated species.
Protocol 3: Analytical RP-HPLC for Purity Assessment and Isomer Separation
This analytical-scale protocol is suitable for assessing purity and separating positional isomers.
Materials:
-
C4 or C18 reversed-phase column suitable for protein separations.
-
HPLC system with a UV detector.
-
Purified PEGylated protein sample.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a specific flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Temperature Control: Set the column compartment temperature to an elevated temperature, for instance, 45°C, to improve peak shape.[12]
-
Sample Injection: Inject a small volume of the sample (e.g., 10-20 µL).
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the PEGylated species. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Detection: Monitor the elution profile at 220 nm or 280 nm.
-
Analysis: Analyze the resulting chromatogram for peak symmetry, resolution between species, and relative peak areas to determine purity and the presence of isomers.
Visualizations
Caption: A general workflow for the chromatographic purification of PEGylated bioconjugates.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. Collection - Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - Analytical Chemistry - Figshare [figshare.com]
- 14. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Purification of Biotin-PEG Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing excess N-(Amino-PEG4)-N-Biotin-PEG4-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess Biotin-PEG reagent after labeling a protein? A1: The two most effective and widely used methods are dialysis and size exclusion chromatography (SEC), which includes techniques like using desalting columns or gel filtration.[1][2] The choice between them depends on your specific experimental needs, such as sample volume and time constraints.[2]
Q2: How do I choose the best purification method for my experiment? A2: Your choice depends on several factors. Size Exclusion Chromatography (e.g., spin columns) is ideal for rapid cleanup of smaller sample volumes (typically under 4 mL) and can be completed in under 30 minutes.[1][2][3][4] Dialysis is a simpler, gentler method that is well-suited for larger sample volumes but is significantly more time-consuming, often requiring 24 to 48 hours for complete reagent removal.[2][5]
Q3: How can I determine if the removal of free biotin (B1667282) was successful and quantify my labeling efficiency? A3: You can indirectly confirm the removal of free biotin by quantifying the amount of biotin that is covalently bound to your protein.[6] The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7][8][9] This colorimetric assay measures the decrease in absorbance at 500 nm that occurs when your biotinylated protein displaces the HABA dye from a pre-formed avidin-HABA complex, allowing you to calculate the moles of biotin per mole of protein.[7]
Q4: Are there critical buffer requirements I should be aware of before starting the biotinylation reaction? A4: Yes, it is crucial that the reaction buffer is free of primary amines, such as those found in Tris or glycine (B1666218) buffers.[1][10] These molecules will compete with your target protein for reaction with the NHS-ester of the biotin reagent, significantly reducing labeling efficiency.[1][10] Amine-free buffers like Phosphate-Buffered Saline (PBS) or HEPES are highly recommended.[1]
Troubleshooting Guide
Problem: My protein recovery is very low after the purification step.
-
Possible Cause 1: Protein Precipitation.
-
Explanation: Using a large molar excess of the biotin reagent can lead to over-modification of the protein, which may cause it to aggregate and precipitate out of solution.[11][12]
-
Solution: Optimize the reaction by reducing the molar ratio of biotin reagent to your protein. For many applications, a 1:1 to 3:1 ratio is sufficient to achieve labeling without causing insolubility.[13]
-
-
Possible Cause 2: Inappropriate Column or Membrane Choice.
-
Explanation: If the molecular weight cut-off (MWCO) of your desalting column resin or dialysis membrane is too close to the molecular weight of your protein, you may lose your product during purification.[14]
-
Solution: Always use a desalting column or dialysis cassette with an MWCO that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein).[2][6] While some minor sample loss can be expected on desalting columns, choosing the correct MWCO will minimize this.[13]
-
-
Possible Cause 3: Protein Degradation.
-
Explanation: If the purification process is lengthy and not performed in a controlled environment, endogenous proteases in your sample can degrade your target protein.[15][16]
-
Solution: Perform all purification steps at 4°C and add a broad-spectrum protease inhibitor cocktail to your buffers to prevent proteolytic activity.[15][16]
-
Problem: I detect residual free biotin in my sample even after purification.
-
Possible Cause (for Dialysis): Insufficient Dialysis.
-
Explanation: The removal of small molecules by dialysis is a diffusion-driven process that takes time and requires a significant concentration gradient.
-
Solution: Ensure the dialysis is performed for an adequate duration. For complete removal of unreacted NHS-biotin reagents, a dialysis period of 48 hours with at least four changes of fresh, chilled dialysis buffer is recommended.[5] The volume of the external dialysis buffer should be at least 100 times your sample volume.[2]
-
-
Possible Cause (for SEC): Suboptimal Separation.
-
Explanation: The resin in the size exclusion column may not be adequately resolving the large biotinylated protein from the small, free biotin-PEG molecule.
-
Solution: Confirm that the size exclusion limit of your column resin is appropriate for your protein.[14][17] Avoid overloading the column with too much sample volume, as this can lead to poor separation. Always follow the manufacturer's guidelines for sample loading volume.
-
Comparison of Purification Methods
The table below summarizes the key characteristics of the most common methods used to remove excess biotinylation reagents.
| Feature | Dialysis / Diafiltration | Size Exclusion Chromatography (SEC) | Affinity Purification (Streptavidin) |
| Principle | Size-based diffusion across a semi-permeable membrane. | Separation based on hydrodynamic radius (size) as molecules pass through a porous resin.[17] | Specific, high-affinity binding of biotin to immobilized streptavidin. |
| Primary Use Case | Removal of small molecules from larger ones.[5] | Rapid removal of small molecules, desalting, and buffer exchange.[4][14] | Capture and enrichment of biotinylated molecules ; not for removing excess reagent from the product. |
| Processing Time | Slow (12 - 48 hours).[2][5] | Fast (< 15-30 minutes).[2][3] | Moderate (30 - 60 minutes).[2] |
| Typical Sample Volume | Flexible, but ideal for volumes >100 µL.[2] | Ideal for smaller volumes (< 4 mL).[1][4] | Highly flexible, from microliters to liters. |
| Protein Recovery | Generally high (>90%). | Good to high (>80-95%).[3] | Variable; recovery can be low if elution requires harsh, denaturing conditions.[2] |
| Key Advantage | Simple, gentle on the protein, and low cost. | Very fast, efficient removal, and results in buffer exchange.[4][18] | Extremely high specificity for biotinylated molecules. |
| Key Disadvantage | Extremely time-consuming and requires multiple large-volume buffer changes.[2] | Can lead to dilution of the protein sample.[2] | Elution is often difficult and requires denaturing buffers due to the strong biotin-streptavidin bond.[2] |
Experimental Protocols
Protocol 1: Removal of Excess Biotin via Dialysis
This method is suitable for sample volumes greater than 100 µL and is gentle on the target molecule.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).[2]
-
Large beaker or container (to hold >100x the sample volume).
-
Stir plate and stir bar.
-
Chilled dialysis buffer (e.g., PBS, pH 7.4).
Procedure:
-
Hydrate Membrane: Prepare the dialysis membrane or cassette according to the manufacturer's instructions. This typically involves rinsing or briefly soaking it in the dialysis buffer.[1]
-
Load Sample: Load your biotinylation reaction mixture into the dialysis tubing/cassette and seal it securely, ensuring there are no leaks.[2]
-
Begin Dialysis: Immerse the sealed cassette in a beaker containing a large volume (>100x sample volume) of chilled dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.[2]
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours, then change the buffer.[2] For optimal removal, perform a minimum of three buffer changes over a 24 to 48-hour period.[2][5]
-
Recover Sample: After the final buffer change, carefully remove the cassette from the buffer, dry the exterior, and recover your purified protein sample.
Protocol 2: Removal of Excess Biotin via Size Exclusion Chromatography (Spin Column)
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).[2]
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Prepare Column: Prepare the spin column according to the manufacturer's protocol. This usually involves twisting off the bottom closure, placing it in a collection tube, and centrifuging for 1-2 minutes to remove the storage buffer.[2]
-
Equilibrate (if required): Some protocols may recommend an equilibration step with your desired buffer.
-
Load Sample: Discard the flow-through from the preparation step and place the column in a fresh collection tube. Slowly apply the biotinylation reaction sample to the center of the packed resin bed.[2]
-
Centrifuge & Collect: Centrifuge the column at the recommended speed (e.g., 1,500 x g) for the specified time (e.g., 2 minutes).[2]
-
Recover Sample: The purified sample, now free of excess biotin, will be in the collection tube. The smaller biotin-PEG molecules are retained in the column resin.[2]
Visual Workflows
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 6. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 14. itwreagents.com [itwreagents.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 17. goldbio.com [goldbio.com]
- 18. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
impact of pH on N-(Amino-PEG4)-N-Biotin-PEG4-acid conjugation efficiency
Welcome to the technical support center for N-(Amino-PEG4)-N-Biotin-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find a troubleshooting guide and frequently asked questions to help you navigate common challenges and optimize your conjugation protocols, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional, non-cleavable linker used in bioconjugation.[1] It contains a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH). The most common application involves activating the carboxylic acid group to conjugate the linker to primary amines on a target molecule, such as a protein or antibody. This process introduces a biotin (B1667282) label via a flexible PEG4 spacer.
Q2: What is the optimal pH for conjugating the carboxylic acid group of this linker to a primary amine?
A2: The conjugation process requires a two-step reaction, each with a distinct optimal pH range for maximum efficiency.[2][3]
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid using carbodiimide (B86325) chemistry (e.g., EDC with NHS or Sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[2][3][4] This condition protonates the carboxyl group, making it reactive with EDC.
-
Coupling Step (Amine Reaction): The subsequent reaction of the activated NHS-ester intermediate with a primary amine on the target molecule is most efficient at a pH of 7.0 to 8.5 .[2][5] In this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester, forming a stable amide bond.
Q3: Why is a two-step pH process recommended over a single pH reaction?
A3: A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different and conflicting.[2][3] Performing the reaction at a single, intermediate pH would compromise the efficiency of both steps. Acidic conditions (pH 4.5-6.0) are ideal for EDC/NHS activation but unfavorable for the amine coupling, as most amines would be protonated and non-reactive. Conversely, a higher pH (7.0-8.5) favors the amine reaction but leads to rapid hydrolysis of the EDC and the NHS-ester intermediate, reducing the yield.[2][6]
Q4: What are the consequences of using a suboptimal pH during the coupling step?
A4: Using an incorrect pH for the amine coupling step can significantly lower your conjugation yield.
-
Low pH (below 7.0): Primary amines will be predominantly in their protonated form (-NH₃⁺). This form is not nucleophilic and will not react with the NHS ester, leading to very low or no conjugation.[2]
-
High pH (above 8.5): The rate of hydrolysis of the NHS ester increases dramatically.[2] For instance, the half-life of an NHS ester can be as short as 10 minutes at pH 8.6, meaning the activated linker will be destroyed before it can react with your target molecule.[6]
Q5: What buffers should I use for the activation and coupling steps?
A5: It is critical to use buffers that do not contain competing functional groups (amines or carboxylates).[5][7]
-
Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2][3]
-
Coupling Step (pH 7.2-8.0): Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) .[2][3] Avoid buffers like Tris or glycine, as their primary amines will compete with your target molecule for the activated linker.[5]
Quantitative Data Summary
The efficiency and stability of the conjugation reaction intermediates are highly dependent on pH. The table below summarizes the recommended pH ranges and the impact of pH on the stability of the key intermediate.
| Parameter | Recommended pH Range | Rationale & Key Considerations |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | Maximizes the efficiency of EDC-mediated activation of the carboxylic acid.[2][3][4] |
| Amine Coupling (NHS-ester reaction) | 7.0 - 8.5 | Ensures the target primary amine is deprotonated and nucleophilic for efficient reaction.[2][3][5] |
| NHS-Ester Stability (Half-life) | pH 7.0: 4-5 hourspH 8.0: 1 hourpH 8.6: 10 minutes | The NHS-ester intermediate is susceptible to hydrolysis, which increases rapidly with higher pH.[6] Reactions at higher pH must be performed quickly. |
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Incorrect pH for Activation | Ensure the activation step (EDC/NHS addition) is performed in an amine-free, carboxylate-free buffer at pH 4.5-6.0, such as MES buffer.[2][3] |
| Incorrect pH for Coupling | After activation, ensure the pH of the reaction mixture is raised to 7.2-8.0 before or during the addition of the amine-containing target molecule. Use a buffer like PBS.[2][3] |
| Presence of Competing Amines or Carboxyls in Buffers | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction.[5][7] Use recommended buffers like MES and PBS. |
| Hydrolysis of EDC or NHS-Ester | Prepare EDC and NHS/Sulfo-NHS solutions immediately before use. These reagents are moisture-sensitive.[7] Perform the coupling step promptly after the activation step, especially if working at the higher end of the pH range (pH > 8.0).[6] |
| Inactive Reagents | Store EDC and NHS/Sulfo-NHS desiccated at the recommended temperature. Equilibrate vials to room temperature before opening to prevent moisture condensation.[5] |
| Insufficient Molar Excess of Reagents | The optimal molar ratio of Linker:EDC:NHS and the ratio of activated linker to the target molecule are application-dependent. Typically, a molar excess of the linker and activating agents is used. Start with a 5:1 to 20:1 molar excess of the biotin-PEG-acid to your protein.[7] |
Visualizing the Workflow and Chemistry
To achieve optimal results, it is crucial to follow a structured, two-step pH workflow. The diagrams below illustrate the recommended experimental sequence and the underlying chemical reaction.
Caption: Logical workflow for the two-step pH conjugation process.
Caption: Chemical pathway for carboxyl activation and amine coupling.
Experimental Protocol: General Two-Step Procedure
This protocol provides a general guideline for conjugating the carboxylic acid end of this compound to a primary amine on a protein. Optimization may be required for specific applications.
Materials Required:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Target protein in Coupling Buffer
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[5]
-
Prepare a stock solution (e.g., 10 mg/mL) of the Biotin-PEG-acid linker in anhydrous DMSO or DMF.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Do not store these solutions as they are hydrolytically unstable.[7]
-
-
Activation of Biotin-PEG-Acid (pH ~6.0):
-
In a reaction tube, add the desired amount of Biotin-PEG-acid linker to a sufficient volume of Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the linker. A common molar ratio is a 2- to 5-fold molar excess of EDC/Sulfo-NHS over the amount of linker.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[3][7]
-
-
Coupling to Target Protein (pH ~7.2):
-
Add the activated linker solution from Step 2 directly to your protein solution prepared in Coupling Buffer (PBS). The volume of the protein solution should be sufficient to raise the final pH of the mixture to the 7.2-7.5 range.
-
The molar ratio of the linker to the protein should be optimized based on the number of available amines and the desired degree of labeling. A 10- to 20-fold molar excess of linker to protein is a common starting point.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
-
Purification:
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
N-(Amino-PEG4)-N-Biotin-PEG4-acid storage and handling best practices
Welcome to the technical support center for N-(Amino-PEG4)-N-Biotin-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information, protocols, and troubleshooting advice to ensure successful experiments using this versatile biotinylation reagent.
Frequently Asked Questions (FAQs): General Information
Q1: What is this compound?
A1: this compound is a branched, non-cleavable biotinylation reagent.[1] It features three functional arms: a biotin (B1667282) group for detection or affinity purification, a free primary amine (-NH2) that can react with activated esters (like NHS esters), and a terminal carboxylic acid (-COOH).[2][3] The carboxylic acid requires activation with a carbodiimide (B86325) like EDC to react with primary amines, forming a stable amide bond.[2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility in aqueous solutions and reduce steric hindrance.[4][5] This reagent is commonly used for bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][6]
Q2: What are the recommended storage and handling conditions for this reagent?
A2: Proper storage and handling are critical to maintain the reagent's stability and reactivity. The recommended conditions are summarized in the table below.
| Parameter | Recommendation | Rationale / Best Practice |
| Long-Term Storage | Store at -20°C, desiccated.[1][2][7] | Prevents degradation from temperature fluctuations and moisture. |
| Shipping | Typically shipped at ambient temperature.[2][8] | The compound is stable for short durations at ambient temperatures. Upon receipt, it should be stored at -20°C. |
| Handling | Allow the vial to equilibrate to room temperature before opening. | This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the reagent's integrity.[9] |
| Re-suspension | Prepare stock solutions fresh for each use.[9] | The reagent is susceptible to hydrolysis, especially in solution. Do not store stock solutions unless stability has been verified. |
| Solvents | Soluble in water, DMSO, and DMF.[2][7] | Use anhydrous grade DMSO or DMF for preparing stock solutions to minimize moisture contamination.[9] |
Q3: What is the typical shelf life of this compound?
A3: When stored correctly at -20°C and protected from moisture, the reagent can have a shelf life of up to three years (1095 days).[7] However, it is always best to refer to the expiration date provided by the manufacturer on the certificate of analysis.
Experimental Protocol and Workflow
Protocol: Two-Step Conjugation to a Primary Amine (e.g., Protein)
This protocol details the procedure for conjugating the carboxylic acid group of this compound to a primary amine on a target molecule, such as a protein. This method requires a two-step activation process.[10]
Materials:
-
This compound
-
Target molecule (e.g., protein) in an amine-free buffer (e.g., PBS, MES)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare Reagents:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10-20 mM stock solution of the biotin reagent in fresh, anhydrous DMSO or DMF.[9]
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Prepare these fresh immediately before use.
-
-
Activate the Biotin Reagent:
-
In a microfuge tube, add the desired amount of the biotin reagent stock solution.
-
Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS relative to the biotin reagent.
-
Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.
-
-
Conjugate to the Target Molecule:
-
Add the activated biotin reagent mixture directly to your protein solution in Conjugation Buffer.
-
The final concentration of the organic solvent (DMSO/DMF) should be kept below 10% to prevent protein precipitation.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.[9]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
Troubleshooting Guide
Q4: My conjugation efficiency is very low. What are the possible causes and solutions?
A4: Low conjugation efficiency is a common issue that can arise from several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure EDC and Sulfo-NHS are fresh and active. Prepare stock solutions immediately before use. Perform the activation step in an amine-free buffer at a slightly acidic pH (4.7-6.0), such as MES buffer.[10] |
| Degraded Biotin Reagent | The reagent may be degraded due to improper storage or moisture exposure. Use a fresh vial of the reagent and ensure it is warmed to room temperature before opening to prevent condensation.[9] |
| Presence of Competing Amines | Avoid buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles during the conjugation step, as they will compete with the reaction.[10][11] Perform a buffer exchange into a suitable buffer like PBS or MES prior to conjugation. |
| Suboptimal Molar Ratios | The molar ratio of reagents is critical. Start with a 10-20 fold molar excess of the biotin reagent over the target molecule. Optimize the ratios of EDC/Sulfo-NHS to the biotin reagent.[10][12] |
| Suboptimal pH | The activation step is most efficient at pH 4.7-6.0. The subsequent conjugation to the target amine is most efficient at pH 7.2-8.0. Ensure you are using the correct buffers for each step. |
Q5: The reagent precipitated when I added the stock solution to my aqueous buffer. What should I do?
A5: This typically occurs if the final concentration of the reagent exceeds its solubility limit in the aqueous buffer.
-
Solution 1: Decrease the final concentration of the biotin reagent in the reaction.
-
Solution 2: Prepare a more dilute stock solution in DMSO/DMF, which will allow you to add the same molar amount in a larger volume, though be mindful of the final solvent concentration.
-
Solution 3: Ensure the pH of the aqueous buffer is optimal. A pH above the pKa of the carboxylic acid will result in a charged carboxylate, which is generally more water-soluble.[9]
Q6: My protein precipitated during the conjugation reaction. What is the likely cause?
A6: Protein precipitation is often caused by an excessively high concentration of the organic solvent used to dissolve the biotin reagent.
-
Solution: Keep the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture as low as possible, typically below 10%.[9] If your protein is particularly sensitive, you may need to keep it below 5%.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 5. goldbio.com [goldbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labsolu.ca [labsolu.ca]
- 8. N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing PROTAC Linker Length for Improved Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two components.[1][2] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]
The length of the linker is a crucial parameter dictating PROTAC efficacy.[5][6] An optimal linker length is necessary to spatially accommodate the simultaneous binding of both proteins.[3][6]
-
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[3][7]
-
A linker that is too long can result in a flexible and unstable complex, leading to inefficient ubiquitination.[3][8]
Therefore, identifying the optimal linker length is a critical step in developing potent and selective PROTACs.[3][5]
Q2: What are the most common types of linkers used as a starting point for PROTAC design?
A2: The most common motifs used for initial PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[8] PEG linkers are often a good starting point due to several advantages:
-
Good water solubility: This can improve the overall physicochemical properties of the PROTAC molecule.[8]
-
Flexibility: This allows the PROTAC to adopt various conformations to facilitate the formation of the ternary complex.[8]
-
Synthetic versatility: PEG units of varying lengths are commercially available, enabling a systematic exploration of linker length.[8]
A PEG8 linker is often considered a moderate and successful starting length for further optimization.[8]
Q3: What is the "hook effect" and how does linker optimization relate to it?
A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[8] This occurs because an excess of the PROTAC favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex.[8][9] While primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect.[8] Optimizing the linker to enhance the stability and cooperativity of the ternary complex can sometimes mitigate the hook effect, leading to sustained degradation over a wider concentration range.[7][10]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[11]
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Linker Length | Synthesize and test a library of PROTACs with varying linker lengths (e.g., shorter and longer PEG or alkyl chains).[11] | The current linker may be too short (causing steric hindrance) or too long (leading to an unstable complex), preventing productive ternary complex formation.[3][7] |
| Unfavorable Ternuary Complex Conformation | Perform an in-cell or in vitro ubiquitination assay.[9][11] | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. A lack of ubiquitination suggests a problem with the geometry of the complex, necessitating linker redesign.[9][11] |
| Poor Physicochemical Properties | Modify the linker to improve properties like solubility and cell permeability. This could involve incorporating more hydrophilic (e.g., PEG) or rigid (e.g., piperazine) moieties.[11][] | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[7][11] |
Problem 2: I am observing a significant "hook effect" with my PROTAC at higher concentrations.
The hook effect, characterized by decreased degradation at high PROTAC concentrations, can sometimes be mitigated by linker optimization.[7]
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Linker Design Promoting Unstable Ternary Complexes | Design and synthesize PROTACs with linkers that may enhance ternary complex cooperativity. This could involve exploring different linker compositions or rigidities.[7] | A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[7][10] |
| Excessive Linker Flexibility | Introduce more rigid elements into the linker, such as aromatic rings or cyclic structures.[6][] | A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[7] |
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [5][14]
| Linker Length (atoms) | % ERα Degraded (at 10 µM) |
| 9 | ~50% |
| 12 | ~70% |
| 16 | ~90% |
| 19 | ~60% |
| 21 | ~40% |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[5][15]
Table 2: Impact of Linker Length on TBK1 Degradation [1][14]
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
For TBK1 degradation, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[1]
Table 3: Impact of Linker Length on p38α Degradation [3]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG | 11 | >1000 | <20% |
| PEG | 15 | 50 | >90% |
| PEG | 17 | 75 | >85% |
| PEG | 20 | 500 | ~60% |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[3]
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC linker optimization.
Caption: Logical relationship between linker length and PROTAC activity.
Experimental Protocols
1. Western Blot for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5]
-
Materials:
-
Cultured mammalian cells expressing the target protein
-
6-well or 12-well tissue culture plates
-
Complete cell culture medium
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (with varying linker lengths) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
-
2. Ternary Complex Formation Assays (Conceptual Overview)
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[3] These assays provide valuable insights into the binding affinities and kinetics, guiding the optimization of linker design.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
Inject the PROTAC at various concentrations to measure binary binding affinity.
-
To assess ternary complex formation, inject the third component (either the E3 ligase or the target protein) in the presence of a saturating concentration of the PROTAC. An increase in the binding response indicates the formation of the ternary complex.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the purified target protein in the sample cell of the ITC instrument.
-
Titrate the PROTAC into the sample cell to measure the binary binding affinity.
-
To measure ternary complex formation, pre-saturate the target protein with the PROTAC and then titrate in the E3 ligase. The resulting thermogram will provide information on the thermodynamics of the ternary complex assembly.
-
-
Förster Resonance Energy Transfer (FRET):
-
Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
In the absence of a PROTAC, no FRET signal is observed due to the distance between the labeled proteins.
-
Upon the addition of an effective PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal. The strength of the FRET signal is proportional to the amount of ternary complex formed.
-
3. In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the target protein.[11]
-
Materials:
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme
-
Purified recombinant E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
Reaction buffer
-
PROTACs at various concentrations
-
-
Protocol:
-
Combine the E1, E2, E3, ubiquitin, ATP, and the target protein in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein or ubiquitin to detect the formation of higher molecular weight polyubiquitinated species. An increase in the ubiquitinated target protein indicates a productive ternary complex formation.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Non-Specific Binding in Surface Modification Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in their surface modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB)?
A1: Non-specific binding is the attachment of molecules, such as proteins or antibodies, to unintended surfaces or molecules rather than their specific targets.[1][2] This phenomenon can be driven by various molecular forces, including hydrophobic interactions, electrostatic forces, and hydrogen bonding.[3][4] NSB is a common source of high background noise, which can lead to reduced assay sensitivity and inaccurate results.[2][5]
Q2: What are the primary causes of non-specific binding?
A2: Several factors can contribute to NSB:
-
Hydrophobic and Ionic Interactions: Molecules can adhere to surfaces due to attractive forces between hydrophobic regions or opposite charges.[5][6]
-
Inadequate Blocking: If all the unoccupied sites on a surface are not saturated with a blocking agent, they remain available for non-specific attachment of assay components.[5]
-
High Analyte or Antibody Concentration: Using excessively high concentrations of detection molecules increases the likelihood of low-affinity, non-specific interactions.[7][8]
-
Cross-Reactivity: Antibodies may bind to epitopes on non-target proteins that are similar to the target epitope.[5][9]
-
Surface Properties: The type of surface material can influence the degree of non-specific binding. For instance, some plastics and membranes have a higher propensity for protein adsorption.[10][11]
Q3: What are the most common blocking agents and how do I choose one?
A3: Common blocking agents include proteins, detergents, and synthetic polymers. The choice of blocking agent depends on the specific application, the nature of the immobilized biomolecule, and the detection system.[12]
| Blocking Agent | Common Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% w/v | Inexpensive, readily available, and effective for many applications.[13][14] | Can cause cross-reactivity with anti-bovine antibodies. Not recommended for assays detecting phosphoproteins as it contains phosphoproteins.[11][14] |
| Non-Fat Dry Milk/Casein | 5% w/v | Economical and effective.[14] | Contains phosphoproteins (casein) and biotin, which can interfere with assays for phosphoproteins and biotin-streptavidin systems, respectively.[7][14] |
| Normal Serum | 1% - 10% v/v | Provides a diverse range of proteins for effective blocking, especially in immunohistochemistry.[13][15] | Can contain antibodies that cross-react with assay components.[13] |
| Fish Gelatin | 0.1% - 1% w/v | Lacks cross-reactivity with mammalian antibodies and Protein A. | May be less effective at blocking some surfaces compared to other agents, potentially leading to higher background.[13] |
| Polyethylene Glycol (PEG) | 1 mg/mL | Can render hydrophobic surfaces more hydrophilic, reducing non-specific binding of hydrophobic molecules.[12] | May not be as effective as protein-based blockers for all applications. |
| Synthetic/Commercial Blockers | Varies | Often protein-free, reducing potential cross-reactivity. Can offer superior blocking for specific applications like protein microarrays.[16][17] | Can be more expensive than traditional blocking agents. |
Q4: How can I reduce non-specific binding through buffer optimization?
A4: Buffer conditions can be adjusted to minimize NSB:
-
pH Adjustment: Modifying the buffer pH can alter the charge of your analyte and the surface.[3][4] Setting the pH near the isoelectric point of your protein can minimize charge-based interactions.[3]
-
Increased Salt Concentration: Adding salts like NaCl (up to 500 mM) can shield electrostatic interactions between charged molecules and the surface.[3][18]
-
Detergents: Low concentrations of non-ionic detergents, such as Tween-20 (0.05% - 0.1%), can disrupt hydrophobic interactions.[3][11]
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA Assay
If you are observing a uniformly high background signal across your ELISA plate, consider the following troubleshooting steps.
-
Cause: Insufficient blocking.
-
Solution: Increase the concentration of your blocking agent or the incubation time.[19] Consider switching to a different blocking agent.
-
-
Cause: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[7]
-
-
Cause: Inadequate washing.
-
Cause: Cross-reactivity of the secondary antibody.
-
Solution: Run a control with only the secondary antibody to check for non-specific binding.[19] Consider using a pre-adsorbed secondary antibody.
-
Experimental Workflow for Troubleshooting High Background in ELISA
Caption: A logical workflow for troubleshooting high background signals in ELISA experiments.
Issue 2: Non-Specific Bands in a Western Blot
The appearance of multiple, unexpected bands in a Western blot can obscure results.
-
Cause: Ineffective blocking.
-
Cause: Primary or secondary antibody concentration is too high.
-
Solution: Perform an antibody titration to determine the optimal concentration.[8]
-
-
Cause: Non-specific binding of the secondary antibody.
-
Solution: Run a control lane with only the secondary antibody to see if it binds non-specifically to any proteins.[19]
-
-
Cause: Insufficient washing.
-
Solution: Increase the number and duration of your wash steps.[11]
-
Issue 3: High Background in Surface Plasmon Resonance (SPR)
In SPR, non-specific binding of the analyte to the sensor surface can lead to inaccurate kinetic data.[20]
-
Cause: Electrostatic interactions between the analyte and the sensor surface.
-
Cause: Hydrophobic interactions.
-
Cause: Analyte binding to the bare sensor surface.
Mechanism of Action for Common NSB Reduction Strategies
Caption: The relationship between causes of NSB and common mitigation strategies.
Detailed Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol provides a systematic approach to identifying the most effective blocking agent and concentration for your assay.
-
Prepare a variety of blocking buffers:
-
Prepare solutions of different blocking agents (e.g., 1%, 3%, and 5% BSA in PBST or TBST; 5% non-fat dry milk in PBST or TBST).[5]
-
If using a commercial blocking buffer, prepare it according to the manufacturer's instructions.
-
-
Prepare your assay surface:
-
For an ELISA, coat the wells of a microplate with your antigen or capture antibody as you normally would.
-
For a Western blot, transfer your proteins to a membrane and then cut the membrane into strips, ensuring each strip contains the relevant protein bands.
-
-
Block the surfaces:
-
Apply a different blocking buffer to each well (ELISA) or membrane strip (Western blot).
-
Include a negative control where no blocking agent is used (buffer only).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
-
Proceed with your standard assay protocol:
-
After blocking, wash the surfaces and proceed with the primary and secondary antibody incubations and the detection steps.
-
-
Analyze the results:
-
Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will provide the lowest background signal without significantly reducing the specific signal.
-
Protocol 2: Antibody Titration to Reduce Non-Specific Binding
This protocol helps determine the lowest concentration of primary and secondary antibodies that still provides a strong specific signal.
-
Prepare serial dilutions of your primary antibody:
-
Based on the manufacturer's recommendation, prepare a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000) in your optimized blocking buffer.
-
-
Incubate with the primary antibody:
-
Apply each dilution to a separate well, membrane strip, or tissue section.
-
Include a negative control with no primary antibody to assess the non-specific binding of the secondary antibody.[5]
-
-
Use a constant secondary antibody concentration:
-
After washing, incubate all samples with the recommended dilution of your secondary antibody.
-
-
Develop and detect the signal:
-
Proceed with your standard detection protocol.
-
-
Determine the optimal primary antibody concentration:
-
Identify the dilution that gives a strong specific signal with low background.
-
-
Repeat for the secondary antibody (optional):
-
Once the optimal primary antibody concentration is determined, you can perform a similar titration for the secondary antibody, keeping the primary antibody concentration constant.[5]
-
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sinobiological.com [sinobiological.com]
- 8. arp1.com [arp1.com]
- 9. biocompare.com [biocompare.com]
- 10. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. corning.com [corning.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. bosterbio.com [bosterbio.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Reducing Non-Specific Binding [reichertspr.com]
- 19. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 20. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Strategies to Increase Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to increasing and controlling the drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts ADC efficacy, toxicity, and pharmacokinetics.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the Drug-to-Antibody Ratio (DAR) considered a Critical Quality Attribute (CQA) for ADCs?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules attached to a single antibody and is a critical parameter because it profoundly influences the ADC's therapeutic window.[2][3]
-
Efficacy: A higher DAR can increase the potency of the ADC by delivering more cytotoxic payload per antibody to the target cancer cell. However, the benefit may be limited by the number of available antigens on the tumor cells.[2]
-
Toxicity: Increased DAR is often linked to higher systemic toxicity. This can result from the premature release of the payload or off-target uptake of the ADC, which becomes more hydrophobic with a higher drug load.[2][4]
-
Pharmacokinetics (PK): ADCs with high DAR values (e.g., DAR > 4) tend to be more hydrophobic, leading to faster clearance from the bloodstream, reduced half-life, and lower overall therapeutic exposure.[2][4][5]
-
Aggregation: The increased hydrophobicity associated with high DAR can also lead to protein aggregation, which can trigger immunogenic reactions, cause off-target toxicity, and reduce the ADC's solubility and stability.[5][6]
Q2: What is the difference between stochastic and site-specific conjugation, and how do they affect DAR?
A2: The conjugation strategy is a primary determinant of the final DAR value and its distribution.
-
Stochastic (or Random) Conjugation: This traditional method involves conjugating drugs to naturally occurring amino acids, such as the lysine (B10760008) or cysteine residues on the antibody.[][8]
-
Lysine Conjugation: Targets the amine groups on ~90 available lysine residues, potentially leading to a highly heterogeneous mixture of ADC species with a wide DAR range (typically 0 to 8).[9][10]
-
Cysteine Conjugation: Targets free thiol groups generated by reducing the antibody's four interchain disulfide bonds, resulting in a maximum of 8 available conjugation sites. This method produces a heterogeneous mixture with a DAR of 0 to 8.[9][11][12]
-
-
Site-Specific Conjugation: These advanced methods attach payloads to precisely defined locations on the antibody, resulting in a homogeneous ADC product with a controlled and uniform DAR (e.g., DAR 2 or 4).[1][3][][9] This control leads to improved stability, reduced aggregation, and more predictable pharmacokinetic properties.[9]
The diagram below illustrates the difference in homogeneity between these two approaches.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 8. acrobiosystems.com [acrobiosystems.com]
- 9. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 11. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 12. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: N-(Amino-PEG4)-N-Biotin-PEG4-acid in Focus
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, nucleic acids, or other molecules, is a powerful and widely used technique for detection, purification, and targeted delivery. The choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of N-(Amino-PEG4)-N-Biotin-PEG4-acid with other common biotinylation reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Core Comparison: At a Glance
This compound is a versatile, trifunctional biotinylation reagent featuring a central biotin moiety flanked by two polyethylene (B3416737) glycol (PEG4) arms, one terminating in a primary amine and the other in a carboxylic acid.[1][2][3] This unique structure allows for flexible conjugation strategies and offers distinct advantages in terms of solubility and steric hindrance reduction. In contrast, traditional biotinylation reagents often possess a single reactive group and may lack the beneficial properties conferred by PEGylation.
Performance Deep Dive: A Data-Driven Overview
While direct head-to-head comparative studies with extensive quantitative data for this compound are limited in publicly available literature, we can extrapolate and present illustrative data based on the known characteristics of its components and related PEGylated biotinylation reagents.
Physicochemical Properties of Selected Biotinylation Reagents
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Reactive Group(s) | Cleavable |
| This compound | 710.9 | ~28.6 (per arm) | High (Water, DMSO, DMF)[1] | Primary Amine, Carboxylic Acid | No[3] |
| NHS-Biotin | 341.4 | 13.5 | Low (DMSO, DMF)[4] | NHS Ester (Amine-reactive) | No |
| Sulfo-NHS-Biotin | 443.4 | 13.5 | High (Water)[5] | Sulfo-NHS Ester (Amine-reactive) | No |
| NHS-PEG4-Biotin | 588.7 | 29.0[6] | High (Water)[6][7] | NHS Ester (Amine-reactive) | No |
| NHS-LC-Biotin | 454.6 | 22.4 | Low (DMSO, DMF) | NHS Ester (Amine-reactive) | No |
| Sulfo-NHS-SS-Biotin | 606.7 | 24.3 | High (Water) | Sulfo-NHS Ester (Amine-reactive) | Yes (Disulfide Bond) |
Illustrative Performance Comparison
| Performance Metric | This compound | NHS-PEG4-Biotin | NHS-Biotin | Sulfo-NHS-SS-Biotin | Supporting Rationale |
| Biotinylation Efficiency (Biotin:Protein Ratio) | High (Tunable) | High | Moderate-High | High | PEG linkers can enhance reactivity by reducing steric hindrance. Efficiency is also dependent on reaction conditions. |
| Solubility of Biotinylated Protein | Excellent | Excellent | Moderate | Good | The hydrophilic PEG chains significantly improve the water solubility of the conjugate, reducing aggregation.[7] |
| Streptavidin Binding Signal (Relative Units) | 1.2 - 1.5 | 1.2 - 1.5 | 1.0 | 1.1 - 1.4 | Longer, flexible PEG spacer arms reduce steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer.[1][5] |
| Versatility in Conjugation | High | Low | Low | Low | The presence of both amine and carboxylic acid groups allows for multi-step or orthogonal conjugation strategies.[1] |
| Reversibility of Biotinylation | No | No | No | Yes | The disulfide bond in Sulfo-NHS-SS-Biotin can be cleaved by reducing agents. |
In Focus: The Advantages of a Trifunctional PEGylated Reagent
The dual PEG4 arms of this compound provide a significant advantage in overcoming steric hindrance, a common issue with biotinylation where the biotin moiety is too close to the biomolecule, impeding its interaction with streptavidin.[1][5] The hydrophilic nature of the PEG linkers also enhances the solubility of the resulting biotinylated conjugate, which is particularly beneficial when working with proteins prone to aggregation.[7]
The presence of both a primary amine and a carboxylic acid group offers unparalleled versatility. The amine can react with NHS esters, while the carboxylic acid can be coupled to primary amines using activators like EDC or HATU.[1] This allows for the creation of complex bioconjugates, such as in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[8][9][]
Applications in Drug Discovery and Proteomics
PROTACs and Antibody-Drug Conjugates (ADCs)
This compound is particularly well-suited for the synthesis of PROTACs.[8][9] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The dual functional groups of this compound allow for the sequential or orthogonal conjugation of a target protein ligand and an E3 ligase ligand. The biotin serves as a versatile handle for purification and detection.
Similarly, in the construction of ADCs, this reagent can be used to link a cytotoxic drug to a monoclonal antibody. The biotin component facilitates the characterization and purification of the resulting conjugate.[]
Caption: PROTAC Mechanism of Action.
Affinity Pull-Down Assays and Cell Surface Labeling
The high affinity of the biotin-streptavidin interaction is leveraged in pull-down assays to isolate and identify binding partners of a biotinylated bait protein. The long PEG arms of this compound can enhance the capture efficiency in such assays by making the biotin more accessible.
For cell surface labeling, the hydrophilicity of PEGylated reagents is advantageous as it helps to ensure the reagent remains in the extracellular space, allowing for the specific labeling of membrane proteins.[7]
Experimental Protocols
Protocol 1: General Protein Biotinylation using an Amine-Reactive Moiety
This protocol describes the biotinylation of a protein using the amine group of this compound after its activation, or by using a pre-activated NHS-ester version.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
NHS (N-hydroxysuccinimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or a pre-activated NHS-ester biotinylation reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a suitable concentration.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-activated biotinylation reagent in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Biotinylation via Carboxyl Group Activation
This protocol utilizes the carboxylic acid moiety of this compound to conjugate to a primary amine on a target molecule.
Materials:
-
Target molecule with a primary amine (in a suitable buffer, pH 7.2-8.0)
-
This compound
-
EDC and NHS or HATU
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., MES buffer, pH 4.5-6.0 for EDC/NHS chemistry)
-
Desalting column or dialysis cassette
Procedure:
-
Activate Carboxyl Groups: Dissolve this compound in DMSO or DMF and add to the reaction buffer containing EDC and NHS (or HATU). Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Conjugation: Add the target molecule containing a primary amine to the activated biotinylation reagent solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the biotinylated molecule using a desalting column or dialysis to remove excess reagents and byproducts.
Protocol 3: HABA Assay for Determining the Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.[11][12]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Incubate for 5-10 minutes at room temperature and then measure the absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex. From this, the biotin-to-protein molar ratio can be determined.
Caption: HABA Assay Workflow.
Protocol 4: Affinity Pull-Down Assay
This protocol outlines a general procedure for using a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate containing potential prey proteins
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Prepare Beads: Wash the streptavidin beads with Binding/Wash buffer to remove any storage solution.
-
Immobilize Bait Protein: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Wash: Pellet the beads and wash them several times with Binding/Wash buffer to remove any unbound bait protein.
-
Bind Prey Proteins: Incubate the beads with the immobilized bait protein with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Wash: Pellet the beads and wash them extensively with Binding/Wash buffer to remove non-specifically bound proteins.
-
Elute: Elute the captured prey proteins from the beads using the chosen elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
References
- 1. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. apexbt.com [apexbt.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. interchim.fr [interchim.fr]
A Head-to-Head Comparison: N-(Amino-PEG4)-N-Biotin-PEG4-acid vs. SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation strategies. The linker not only connects two molecules but also profoundly influences the stability, solubility, and in vivo performance of the resulting conjugate. This guide provides an objective comparison of two widely utilized non-cleavable linkers: the hydrophilic, PEGylated N-(Amino-PEG4)-N-Biotin-PEG4-acid and the conventional, more hydrophobic Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison will delve into their mechanisms of action, key performance characteristics supported by experimental data, and detailed experimental protocols to empower informed decision-making in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Executive Summary
This compound is a trifunctional linker featuring a primary amine, a carboxylic acid, and a biotin (B1667282) moiety, all connected by hydrophilic polyethylene (B3416737) glycol (PEG) chains. This linker offers enhanced hydrophilicity, reduced aggregation, and the potential for dual conjugation strategies. In contrast, SMCC is a well-established heterobifunctional crosslinker with an NHS ester and a maleimide (B117702) group, widely employed in the construction of ADCs for its reliability in forming stable thioether bonds. The choice between these two linkers often hinges on the specific requirements of the application, including the hydrophobicity of the payload, the desired pharmacokinetic profile, and the need for a biotin handle for detection or purification.
Physicochemical Properties and Performance Characteristics
The incorporation of a PEG spacer in the this compound linker imparts distinct physicochemical properties compared to the more hydrophobic SMCC linker. These differences have significant implications for the performance of the resulting bioconjugates.
| Property | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | References |
| Hydrophilicity | High, due to the presence of two PEG4 chains. | Low, attributed to the cyclohexane (B81311) and succinimide (B58015) components. | [1] |
| Solubility | Enhances the aqueous solubility of the conjugate, particularly with hydrophobic payloads. | Can contribute to aggregation of conjugates with hydrophobic payloads. | [] |
| In Vitro Plasma Stability | Forms a highly stable amide bond. | The thioether bond formed by the maleimide group can be susceptible to retro-Michael reaction, potentially leading to premature drug release. | [1] |
| Pharmacokinetics (PK) | |||
| Plasma Half-life (t½) | Generally longer due to the hydrophilic PEG chains reducing clearance by the reticuloendothelial system. | Generally shorter due to the hydrophobic nature which can lead to faster clearance. | [1][3][4] |
| Clearance (CL) | Lower, as a result of reduced non-specific uptake and aggregation. | Higher. | [1] |
| Area Under the Curve (AUC) | Higher, indicating greater overall drug exposure. | Lower. | [1] |
| In Vivo Efficacy | Potentially higher due to enhanced tumor accumulation resulting from improved pharmacokinetics. | Variable, and can be limited by the pharmacokinetic profile. | [1][3][4] |
Mechanism of Action and Conjugation Chemistry
The distinct reactive groups on each linker dictate their conjugation strategies.
This compound utilizes carbodiimide (B86325) chemistry to form stable amide bonds. The carboxylic acid group is first activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester. This activated linker can then react with a primary amine on the target molecule. Simultaneously, the linker's primary amine is available for conjugation to a second molecule, for example, through another activated carboxyl group.
SMCC is a heterobifunctional crosslinker. Its NHS ester group reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond. The maleimide group then reacts specifically with sulfhydryl groups (e.g., cysteine residues on a payload) to form a stable thioether bond.
References
Validating N-(Amino-PEG4)-N-Biotin-PEG4-acid Conjugation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and reliability of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry and alternative methods for validating the successful conjugation of N-(Amino-PEG4)-N-Biotin-PEG4-acid, a bifunctional linker widely used in bioconjugation.
The successful covalent attachment of this compound to a target molecule, such as a protein, peptide, or antibody, is paramount for applications ranging from targeted drug delivery to advanced diagnostics. This linker features a terminal amine group for conjugation and a biotin (B1667282) moiety for detection or purification, connected by two polyethylene (B3416737) glycol (PEG4) chains that enhance solubility and reduce steric hindrance. Verifying the successful conjugation and characterizing the resulting molecule is essential for downstream applications.
This guide delves into the gold standard of mass spectrometry for conjugation validation and compares it with alternative colorimetric and fluorescence-based assays. We provide detailed experimental protocols and present quantitative data to aid researchers in selecting the most appropriate validation strategy for their specific needs.
Mass Spectrometry: The Gold Standard for Conjugation Validation
Mass spectrometry (MS) offers unparalleled precision in validating bioconjugation by directly measuring the mass of the resulting molecule. An increase in mass corresponding to the molecular weight of the this compound linker (710.9 g/mol ) provides definitive evidence of successful conjugation. The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).
Key Advantages of Mass Spectrometry:
-
High Specificity: Directly confirms the covalent attachment of the linker by detecting the precise mass shift.
-
Detailed Characterization: Can provide information on the degree of labeling (number of linkers per molecule) and identify specific conjugation sites (with tandem MS).
-
Versatility: Applicable to a wide range of molecules, from small peptides to large proteins.
Comparison of Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser pulse. | Analyte in solution is nebulized and ionized by a high voltage, producing multiply charged ions. |
| Typical Analytes | Peptides, proteins, polymers, oligonucleotides. | Peptides, proteins, small molecules. |
| Mass Range | Very high, suitable for large proteins and conjugates. | Lower than MALDI-TOF, but sufficient for most bioconjugates. |
| Sample Preparation | Requires co-crystallization with a matrix, which can be technique-sensitive. | Relatively simple, requires soluble samples. |
| Data Complexity | Generates singly charged ions, leading to simpler spectra. | Produces a series of multiply charged ions, requiring deconvolution to determine the molecular weight. |
| Throughput | High, suitable for rapid screening. | Can be coupled with liquid chromatography (LC-MS) for higher resolution and analysis of complex mixtures. |
Alternative Validation Methods
While mass spectrometry provides the most definitive validation, other methods offer simpler, more accessible, and often lower-cost alternatives for confirming biotinylation.
Comparison of Alternative Validation Methods
| Method | Principle | Sensitivity | Quantitative? | Advantages | Disadvantages |
| HABA Assay | A colorimetric assay where biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, causing a change in absorbance at 500 nm. | Moderate (micromolar range) | Yes | Simple, inexpensive, does not require specialized equipment. | Lower sensitivity, can be affected by colored compounds, measures available biotin for binding, not total biotin. |
| Fluorescent Streptavidin Staining | High-affinity binding of fluorescently labeled streptavidin to the biotin moiety of the conjugate, which is then detected by fluorescence microscopy or a plate reader. | High (picomolar to nanomolar range) | Semi-quantitative (intensity-based) | High sensitivity, excellent for imaging applications. | Potential for non-specific binding of streptavidin, requires fluorescence detection instrumentation. |
| Modified Quant*Tag™ Assay | A chemical modification of biotin that results in a colored product, quantifiable by spectrophotometry. | High (nanomolar range) | Yes | More sensitive and reproducible than the HABA assay, non-destructive. | Requires a specific kit. |
Experimental Protocols
Mass Spectrometry Validation of a Peptide Conjugated with this compound
This protocol provides a general guideline for MALDI-TOF and ESI-MS analysis. Optimization may be required based on the specific peptide and instrument.
1. Sample Preparation for Mass Spectrometry:
-
Purification of the Conjugate: Following the conjugation reaction, it is crucial to remove unreacted this compound and other reagents. This can be achieved by dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Desalting: Salts can interfere with ionization in mass spectrometry. Desalt the purified conjugate sample using a C18 ZipTip or dialysis against a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
2. MALDI-TOF MS Protocol:
-
Matrix Selection: For peptides and proteins, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).
-
Sample Spotting:
-
Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water).
-
Mix the desalted conjugate sample with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected unconjugated and conjugated peptide.
-
A mass shift of +710.9 Da will confirm the successful conjugation of one this compound molecule.
-
3. ESI-MS Protocol:
-
Sample Preparation: Dilute the desalted conjugate sample in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, and formic acid (e.g., 50% acetonitrile/0.1% formic acid).
-
Infusion or LC-MS:
-
Direct Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
LC-MS: For more complex samples or to confirm purity, inject the sample onto an LC system coupled to the ESI-mass spectrometer. A C18 column with a water/acetonitrile gradient is commonly used.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a defined m/z range.
-
The resulting spectrum will show a series of peaks corresponding to the conjugate with different charge states.
-
Use deconvolution software to process the raw data and determine the molecular weight of the conjugate. A mass increase of 710.9 Da per conjugation will be observed.
-
HABA Assay Protocol
-
Prepare a solution of the avidin-HABA complex according to the manufacturer's instructions.
-
Add a known concentration of the biotinylated conjugate to the avidin-HABA solution.
-
Incubate for a short period to allow the biotin to displace the HABA.
-
Measure the absorbance at 500 nm using a spectrophotometer.
-
Calculate the amount of biotin based on the decrease in absorbance, using a standard curve prepared with free biotin.
Visualizing the Workflow and Comparison
Caption: Experimental workflow for conjugation and validation.
Caption: Logical comparison of validation methodologies.
Conclusion
The validation of this compound conjugation is a critical quality control step in the development of advanced bioconjugates. Mass spectrometry, particularly MALDI-TOF and ESI-MS, provides the most definitive and detailed characterization of the final product. While alternative methods such as the HABA assay and fluorescent staining offer accessible and often more rapid means of confirming biotinylation, they lack the specificity and detailed information provided by mass spectrometry. The choice of validation method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of characterization. For regulatory submissions and in-depth structural analysis, mass spectrometry remains the indispensable tool.
A Comparative Guide to the Purity Analysis of N-(Amino-PEG4)-N-Biotin-PEG4-acid Conjugates
For researchers, scientists, and professionals in drug development, the purity of bioconjugation reagents is paramount to ensure reproducibility and reliability in experimental outcomes. This guide provides a detailed comparison of analytical methodologies for assessing the purity of N-(Amino-PEG4)-N-Biotin-PEG4-acid, a bifunctional linker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2]
Overview of this compound
This compound is a non-cleavable, three-arm biotinylation reagent featuring a terminal primary amine and a carboxylic acid.[3] These functional groups allow for the conjugation of this linker to various molecules. The amine group can react with activated NHS esters, while the carboxylic acid can form stable amide bonds with primary amines using activators like EDC or HATU.[3] The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and biocompatibility of the conjugate.[4][]
Key Specifications:
Analytical Methods for Purity Assessment
The characterization of PEGylated molecules presents analytical challenges due to the nature of the PEG chains.[8] A combination of chromatographic and spectroscopic methods is typically employed to ensure a comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the main conjugate from potential impurities.[] Given that PEG moieties lack a strong UV chromophore, detection methods such as Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) are often coupled with HPLC.[][10]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the conjugate and identifying impurities.[11] Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are preferred for their compatibility with liquid chromatography.[12] High-resolution mass spectrometry (HRMS) can further provide elemental composition, aiding in the structural elucidation of unknown impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the conjugate and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. The presence of characteristic peaks for the biotin (B1667282), PEG, and terminal functional groups confirms the identity of the molecule.
Comparative Purity Data
While specific batch-to-batch comparative data from manufacturers is not publicly available, the following table represents a typical purity analysis summary for three hypothetical lots of this compound, illustrating how data would be presented.
| Analytical Method | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity by RP-HPLC-CAD (%) | 98.5 | 96.2 | 99.1 | ≥ 95.0% |
| Identity by HRMS (m/z) | 711.3925 | 711.3928 | 711.3926 | 711.3927 ± 0.005 |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to Structure |
| Residual Solvent (ppm) | < 50 | < 50 | < 50 | ≤ 100 ppm |
| Water Content (%) | 0.2 | 0.5 | 0.1 | ≤ 1.0% |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible assessment of purity.
Protocol for RP-HPLC-CAD Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (CAD).
-
Sample Preparation: Dissolve 1 mg of the conjugate in 1 mL of 50:50 Water:Acetonitrile.
Protocol for HRMS Analysis
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-1500 m/z.
-
Infusion: Direct infusion or coupled with the HPLC method described above.
-
Data Analysis: The monoisotopic mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretical mass.
Protocol for ¹H NMR Analysis
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
Analysis: Acquire a standard one-dimensional proton spectrum. The chemical shifts and integrations of the peaks corresponding to the biotin and PEG moieties are analyzed to confirm the structure.
Comparison with Alternative Biotinylation Reagents
The choice of a biotinylation reagent depends on the specific application, including the functional groups on the target molecule and the desired spacer length.
| Reagent | Functional Groups | Spacer Arm (PEG units) | Key Features |
| This compound | Amine, Carboxylic Acid | 8 | Branched structure, provides two points for further conjugation. |
| Biotin-PEG-NHS Ester | NHS Ester | Varies (e.g., 2, 4, 6, 12) | Amine-reactive, directly labels proteins and other amine-containing molecules.[13] |
| Biotin-PEG-Maleimide | Maleimide | Varies (e.g., 2, 4) | Thiol-reactive, for labeling molecules with free sulfhydryl groups.[] |
| Biotin-PEG-Amine | Amine | Varies (e.g., 2, 3, 4) | Carboxyl-reactive (in the presence of activators), can be conjugated to carboxyl groups.[13][14] |
| Biotin-PEG-Alkyne | Alkyne | Varies (e.g., 2, 4) | Used in "click chemistry" reactions with azide-modified molecules.[13] |
Visualizing Workflows and Structures
Diagrams can clarify complex workflows and molecular relationships.
Caption: Analytical workflow for purity assessment.
Caption: Structural representation of the conjugate.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2100306-84-9 | BroadPharm [broadpharm.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. precisepeg.com [precisepeg.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. enovatia.com [enovatia.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the development of effective and safe Antibody-Drug Conjugates (ADCs). This molecular bridge, connecting a monoclonal antibody to a potent cytotoxic payload, governs the stability, release mechanism, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker dictates how and where the cytotoxic drug is unleashed, significantly impacting efficacy and toxicity profiles.
This guide provides an objective, data-supported comparison of cleavable and non-cleavable linkers, offering insights into their distinct mechanisms, performance characteristics, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers is the mechanism of payload release.[1]
Cleavable Linkers are engineered to be labile and break under specific physiological conditions found within or around tumor cells.[1] This controlled release is typically triggered by:
-
Enzymes: Proteases like cathepsin B, which are often overexpressed in tumor cell lysosomes, can recognize and cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[2][3][4]
-
pH Sensitivity: Acid-labile groups, such as hydrazones, are stable at the physiological pH of blood (≈7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ≈4.8).[2]
-
Redox Potential: Disulfide bonds can be selectively reduced in the intracellular environment, which has a much higher concentration of glutathione (B108866) than the bloodstream, leading to payload release.[1][2]
A significant advantage of many cleavable linkers is their capacity to induce a "bystander effect."[1][2] If the released payload is membrane-permeable, it can diffuse out of the targeted cancer cell and eliminate adjacent, antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[1]
Non-Cleavable Linkers , in contrast, form a stable bond that is resistant to enzymatic or chemical cleavage.[5][6] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome.[5][6][7] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[7] This approach enhances plasma stability and often results in a better safety profile and a wider therapeutic window due to minimized premature drug release.[5][6] However, the released payload-linker-amino acid complex is typically less membrane-permeable, largely abrogating the bystander effect.[6][8]
Visualizing the Mechanisms
To better illustrate these distinct pathways, the following diagrams outline the sequence of events from target binding to payload release for both linker types.
Caption: Mechanism of a cleavable linker ADC leading to a bystander effect.
Caption: Mechanism of a non-cleavable linker ADC requiring antibody degradation.
Quantitative Performance Data
While direct, head-to-head comparisons across multiple studies are challenging due to variations in antibodies, payloads, and cell lines, the following tables summarize representative data to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of an ADC's potency against cancer cell lines.[9] Lower values indicate higher potency.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (approx. M) | Key Observation |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 (HER2+) | HER2 | 1 x 10⁻¹⁰ | Potent activity against target-positive cells. |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | BT-474 (HER2+) | HER2 | 3 x 10⁻¹¹ | High potency in target-positive cells. |
| MMAE-ADC | Cleavable (vc) | Antigen-Negative Line | N/A | 1 x 10⁻⁸ | Demonstrates bystander effect potential (lower potency but still active).[8] |
| MMAE-ADC | Non-cleavable | Antigen-Negative Line | N/A | > 1 x 10⁻⁷ | Limited bystander effect due to poor permeability of the released drug complex.[8] |
Note: Data is compiled from various preclinical studies and is highly dependent on the specific experimental conditions.
Table 2: Pharmacokinetics & Stability
Pharmacokinetic (PK) parameters are crucial for understanding an ADC's behavior in vivo.[10][11]
| Parameter | Cleavable Linker ADCs | Non-Cleavable Linker ADCs | Implication |
| Plasma Stability | Variable; potential for premature payload release.[12][13] | Generally higher stability.[5][6] | Higher stability can reduce off-target toxicity and improve the therapeutic window.[5] |
| Half-life (t½) | Can be shorter due to linker instability. | Typically longer, resembling the parent antibody.[14] | A longer half-life allows for sustained exposure to the tumor. |
| Systemic Exposure | Risk of higher free payload in circulation.[13] | Lower systemic exposure to free payload. | Minimizing free payload reduces the risk of systemic toxicity.[13] |
Table 3: Summary of Characteristics
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release | Triggered by enzymes, pH, or redox potential.[2] | Requires complete antibody degradation in the lysosome.[5] |
| Plasma Stability | Generally lower to moderate.[5] | Generally higher.[5][6] |
| Bystander Effect | Yes (if payload is membrane-permeable).[1] | Generally no or very limited.[5][15] |
| Off-Target Toxicity | Higher potential risk due to premature release.[5][13] | Lower risk, leading to an enhanced safety profile.[5] |
| Tumor Type Suitability | Effective for heterogeneous tumors.[1][5] | Best for homogeneous, high-antigen expressing tumors.[15][] |
| Payload State | Released in its native, often highly potent form.[5] | Released as a payload-linker-amino acid adduct.[7] |
Experimental Protocols
Accurate evaluation of ADCs requires robust and standardized experimental protocols. Below are methodologies for key assays used to compare linker performance.
Workflow for ADC Evaluation
Caption: A typical experimental workflow for the comparative evaluation of ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This assay measures the metabolic activity of cells to determine viability after ADC treatment and is crucial for calculating IC50 values.[9][17]
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.[9][18]
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as unconjugated antibody and free payload controls, in culture medium.[9]
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period of 72 to 120 hours.[18]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.[18] Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[17] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[9][18]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9][17]
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[19][20]
-
Model Establishment: Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).
-
Dosing: Administer the ADCs, typically via intravenous injection, at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.[19]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period.
-
Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to compare the efficacy of the different ADCs. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).[19]
Conclusion
The decision between a cleavable and non-cleavable linker is not a one-size-fits-all solution and must be tailored to the specific ADC candidate.[5]
-
Cleavable linkers are prized for their versatility and the potent bystander effect, making them a strong choice for heterogeneous tumors.[1][5] However, this comes with a potential trade-off in plasma stability and a higher risk of off-target toxicity.[5][13]
-
Non-cleavable linkers offer superior plasma stability, a better safety profile, and a wider therapeutic window.[5] They are ideal for highly expressed, homogeneous targets where the bystander effect is not required and systemic toxicity is a primary concern.
Ultimately, the optimal linker strategy is dependent on the target antigen's expression and internalization rate, the tumor microenvironment, the payload's properties, and the desired balance between potent efficacy and safety. A thorough evaluation using the quantitative methods described here is essential for making an informed decision in the development of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. adcreview.com [adcreview.com]
- 13. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 20. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioconjugation: Unveiling the Superiority of Heterobifunctional Linkers
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, purity, and stability of the final product. This guide provides an in-depth, data-driven comparison of heterobifunctional and homobifunctional linkers, demonstrating the clear advantages of the former in achieving controlled and efficient bioconjugation.
At the heart of bioconjugation chemistry lies the linker, a molecular bridge that covalently connects two or more biomolecules. The functionality of this linker dictates the strategy and outcome of the conjugation process. Homobifunctional linkers possess two identical reactive groups, leading to a one-step reaction that can often result in a heterogeneous mixture of products due to uncontrolled polymerization and self-conjugation.[1][2] In stark contrast, heterobifunctional linkers feature two different reactive groups, enabling a controlled, sequential two-step conjugation process that significantly minimizes undesirable side reactions and yields a more homogeneous and well-defined bioconjugate.[3]
The Power of Control: A Tale of Two Linkers
To illustrate the practical advantages of heterobifunctional linkers, we will compare the performance of a widely used heterobifunctional linker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), with a common homobifunctional linker, Disuccinimidyl suberate (B1241622) (DSS).
Heterobifunctional Linker: Sulfo-SMCC Sulfo-SMCC contains an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[4] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of a protein), while the maleimide group specifically targets sulfhydryl groups (e.g., on cysteine residues).[4] This allows for a two-step conjugation: first, the NHS ester of Sulfo-SMCC is reacted with the amine-containing molecule. After removing the excess linker, the maleimide-activated molecule is then introduced to the sulfhydryl-containing molecule, ensuring a specific and directed conjugation.[5]
Homobifunctional Linker: DSS DSS has two identical NHS ester groups, which react with primary amines.[6] When two different amine-containing molecules are mixed with DSS in a one-step reaction, a statistical mixture of products is formed. This includes the desired conjugate, but also significant amounts of homodimers of each starting molecule and intramolecularly cross-linked species. This lack of control leads to lower yields of the desired product and a more complex purification process.
Quantitative Comparison: Yield, Purity, and Efficiency
| Parameter | Heterobifunctional Linker (e.g., Sulfo-SMCC) | Homobifunctional Linker (e.g., DSS) | Rationale |
| Yield of Desired Conjugate | High | Low to Moderate | The two-step, controlled reaction of heterobifunctional linkers minimizes the formation of unwanted byproducts, thus maximizing the yield of the specific target conjugate. Homobifunctional linkers lead to a statistical mixture of products, reducing the yield of the desired heterodimer. |
| Purity of Final Product | High | Low | Heterobifunctional reactions produce a much cleaner reaction mixture with fewer side products (homodimers, polymers). This simplifies purification and results in a final product of higher purity. |
| Reaction Control | High | Low | The sequential addition of reactants in a heterobifunctional conjugation provides precise control over the formation of the desired product. Homobifunctional reactions are a one-pot, statistical process with little to no control over the outcome. |
| Undesirable Side Reactions | Minimized | Significant | The primary advantage of heterobifunctional linkers is the significant reduction of self-conjugation and polymerization, which are major issues with homobifunctional linkers.[2] |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the reaction workflows of heterobifunctional and homobifunctional linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proteochem.com [proteochem.com]
- 6. cyanagen.com [cyanagen.com]
A Researcher's Guide to Functional Assays for Biotinylated Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the biotinylation of proteins is a powerful tool for purification, immobilization, and detection. However, it is crucial to verify that the biotin (B1667282) tag does not compromise the protein's biological activity. This guide provides an objective comparison of key functional assays used to confirm the activity of biotinylated proteins, complete with experimental data and detailed protocols.
The selection of an appropriate functional assay is contingent upon the protein's specific biological role. This guide explores a range of assays, from those measuring binding kinetics to those confirming enzymatic activity and protein-protein interactions.
Comparison of Functional Assays for Biotinylated Proteins
The following table summarizes the key characteristics of the functional assays discussed in this guide, allowing for a direct comparison of their applications, the type of data they generate, and their respective advantages and disadvantages.
| Assay | Principle | Primary Application for Biotinylated Proteins | Data Output | Quantitative Data Examples | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor chip surface upon binding of an analyte to an immobilized ligand. Biotinylated proteins are typically captured on streptavidin-coated chips. | Real-time kinetic analysis of binding interactions (e.g., protein-protein, protein-small molecule).[1] | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[2][3] | KD of PD-1:PD-L1 interaction: 1.122 µM.[1] KD of human α-thrombin:Th10-39 peptide interaction: 10.9 nM.[3] | High sensitivity, real-time data, label-free detection of the analyte.[1][4] | Expensive equipment, potential for mass transport limitations, can be complex to optimize.[5] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate. Biotinylated proteins are captured on streptavidin-coated biosensors.[6][7] | High-throughput kinetic analysis of binding interactions.[4][7] | Association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[6] | KD of PD-L1:anti-PD-L1 interaction: 2 x 10⁻¹⁰ M.[6] | High throughput, lower cost than SPR, suitable for crude samples.[4][5][7] | Lower sensitivity than SPR, less precise for very fast or slow kinetics.[5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immobilized antigen or antibody is detected by a biotinylated protein, which is then detected by an enzyme-conjugated streptavidin.[8][9] | Quantification of binding affinity and specificity. | Absorbance values, which can be used to calculate binding curves and dissociation constants (KD).[8] | Competitive ELISA can determine inhibitor concentrations (e.g., IC50).[10] | Widely available, high throughput, relatively inexpensive. | Indirect measurement, endpoint assay (not real-time), potential for non-specific binding. |
| Flow Cytometry | Measures the fluorescence of cells after incubation with a biotinylated ligand that is detected by a fluorescently labeled streptavidin.[11][12] | Analysis of biotinylated ligand binding to cell surface receptors.[11][12] | Mean fluorescence intensity (MFI), which can be used to determine binding affinity (Kd) and receptor occupancy. | Kd can be derived from the ligand concentration at half-maximal binding. | Provides information on a single-cell level, can be used with heterogeneous cell populations.[11] | Requires specialized equipment, can be complex to set up and analyze. |
| Pull-Down Assay | A biotinylated "bait" protein is immobilized on streptavidin-coated beads to capture its interacting "prey" protein from a cell lysate.[7] | Identification and confirmation of protein-protein interactions.[7] | Qualitative or semi-quantitative detection of the prey protein by Western blot.[7] | Presence or absence of a band on a Western blot indicates interaction. | Simple and effective for confirming interactions, can be used to screen for unknown partners.[7] | Primarily qualitative, prone to non-specific binding, does not provide kinetic information.[7] |
| Enzyme Kinetic Assay | Measures the rate of an enzyme-catalyzed reaction by monitoring the consumption of a substrate or the formation of a product over time. | Confirmation that biotinylation has not altered the catalytic activity of an enzyme. | Michaelis constant (Km) and maximum velocity (Vmax). | Comparison of Km and Vmax values before and after biotinylation. | Direct measure of functional activity, provides key kinetic parameters. | Requires a specific substrate and detection method for the enzyme of interest. |
In-Depth Assay Protocols and Workflows
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)
SPR and BLI are powerful techniques for the real-time, label-free analysis of biomolecular interactions.[4] For biotinylated proteins, the experimental setup typically involves capturing the protein on a streptavidin-coated sensor chip (SPR) or biosensor (BLI).[1][6] An analyte is then flowed over the surface, and the binding and dissociation are monitored.
-
Immobilization:
-
Equilibrate a streptavidin-coated sensor chip with running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the biotinylated protein (ligand) over the sensor surface to allow for its capture by the immobilized streptavidin.
-
Wash with running buffer to remove any unbound ligand.
-
-
Interaction Analysis:
-
Inject a series of concentrations of the analyte over the sensor surface for a defined association time (e.g., 60 seconds).[1]
-
Switch to running buffer and monitor the dissociation for a defined time (e.g., 40 seconds).[1]
-
Between analyte injections, regenerate the sensor surface if necessary using a mild regeneration buffer (e.g., low pH glycine).
-
-
Data Analysis:
Caption: Workflow for SPR and BLI analysis of biotinylated proteins.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to quantify the binding activity of a biotinylated protein. In a common format, a target protein is immobilized on a microplate, and the binding of the biotinylated protein is detected using enzyme-conjugated streptavidin.
-
Coating:
-
Blocking:
-
Biotinylated Protein Incubation:
-
Wash the plate four times with wash buffer.[9]
-
Add serial dilutions of the biotinylated protein to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Substrate Addition and Measurement:
-
Wash the plate three times with wash buffer.[9]
-
Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.[9]
-
Incubate until color develops, then stop the reaction with a stop solution (e.g., 2M H2SO4).[9]
-
Read the absorbance at the appropriate wavelength using a microplate reader.[9]
-
Caption: General workflow for a direct ELISA using a biotinylated protein.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the binding of a biotinylated ligand to its receptor on the cell surface. This method allows for the determination of binding affinity in a physiologically relevant context.[11]
-
Cell Preparation:
-
Harvest cells and wash them with a suitable buffer (e.g., PBS with 0.5% BSA).
-
Resuspend the cells to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare serial dilutions of the biotinylated ligand.
-
Add the diluted ligand to the cell suspensions and incubate on ice for 30-60 minutes to allow binding to reach equilibrium.
-
For non-specific binding control, incubate a set of cells with the highest concentration of biotinylated ligand in the presence of a large excess of unlabeled ligand.
-
-
Secondary Staining:
-
Wash the cells twice with cold buffer to remove unbound ligand.
-
Resuspend the cells in buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE) and incubate on ice for 30 minutes in the dark.[11]
-
-
Analysis:
-
Wash the cells twice with cold buffer.
-
Resuspend the cells in a final volume of buffer for analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Subtract the MFI of the non-specific binding control from the total binding MFI to obtain specific binding.
-
Plot the specific binding MFI against the ligand concentration and fit the data to a one-site binding model to determine the Kd.
-
Caption: Workflow for a flow cytometry-based ligand binding assay.
Pull-Down Assay
Pull-down assays are a form of affinity purification used to identify protein-protein interactions. A biotinylated "bait" protein is used to capture its "prey" from a complex mixture such as a cell lysate.[7]
-
Bead Preparation:
-
Bait Immobilization:
-
Prey Capture:
-
Incubate the beads with the immobilized bait protein with a cell lysate containing the putative prey protein for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting using an antibody specific for the prey protein.
-
Caption: Workflow of a pull-down assay to detect protein-protein interactions.
Enzyme Kinetic Assay
For biotinylated enzymes, it is essential to confirm that their catalytic activity is preserved. This is achieved by performing an enzyme kinetic assay to determine the Michaelis constant (Km) and maximum velocity (Vmax).
-
Assay Setup:
-
Prepare a reaction buffer optimal for the enzyme's activity (pH, temperature).
-
Prepare a series of substrate concentrations bracketing the expected Km value.
-
-
Reaction Initiation:
-
In a microplate or cuvette, add the reaction buffer and the substrate at a specific concentration.
-
Initiate the reaction by adding a fixed amount of the biotinylated enzyme.
-
-
Measurement:
-
Continuously monitor the reaction by measuring the change in absorbance or fluorescence of the product or substrate over time using a spectrophotometer or fluorometer.
-
Record the initial reaction velocity (V0) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial reaction velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Compare the Km and Vmax of the biotinylated enzyme to that of the non-biotinylated enzyme to assess any changes in activity. A lower Km indicates a higher affinity for the substrate.
-
Caption: Workflow for determining the kinetic parameters of a biotinylated enzyme.
Conclusion
Confirming the functional integrity of biotinylated proteins is a critical step in ensuring the validity of experimental results. The choice of assay depends on the protein's function and the specific question being addressed. For detailed binding kinetics, SPR and BLI are the methods of choice, with BLI offering higher throughput. ELISA and flow cytometry are excellent for assessing binding in different formats, with flow cytometry providing single-cell resolution. Pull-down assays are a straightforward method for confirming protein-protein interactions, while enzyme kinetic assays are essential for verifying the catalytic activity of biotinylated enzymes. By selecting the appropriate functional assay, researchers can confidently utilize biotinylated proteins in their studies.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-Catalyzed Biotinylation to Identify Phosphatase Substrates (K-BIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A laboratory work to introduce biochemistry undergraduate students to basic enzyme kinetics-alkaline phosphatase as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and thermodynamics of biotinylated oligonucleotide probe binding to particle-immobilized avidin and implications for multiplexing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing PEG Spacer Lengths in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The use of Polyethylene Glycol (PEG) as a spacer in bioconjugation is a cornerstone of modern therapeutic and diagnostic development. The length of the PEG chain is a critical parameter that can significantly influence the physicochemical properties, pharmacokinetics, and overall efficacy of a bioconjugate.[1][2] This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.
The Impact of PEG Spacer Length: A Balancing Act
The selection of a PEG spacer length involves a trade-off between several key factors. Shorter PEG chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for improving solubility and reducing immunogenicity.[3] Longer PEG chains can create a "stealth" effect, forming a hydration shell around the bioconjugate that reduces non-specific clearance and prolongs circulation half-life.[4][5] However, this increased size can also lead to reduced in vitro cytotoxicity and potentially interfere with the binding affinity of the targeting moiety.[6][7]
The optimal PEG length is therefore highly dependent on the specific application, the nature of the conjugated molecules (e.g., antibody, payload), and the desired therapeutic outcome. For instance, in antibody-drug conjugates (ADCs), a PEG spacer's primary role is to counteract the hydrophobicity of the payload, which affects reaction conditions, aggregation, and clearance rates.[1]
Data Presentation: Quantitative Comparison of PEG Spacer Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG spacer lengths on key bioconjugate properties.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics of an Anti-HER2 ADC [6]
| Conjugate | Linker Type | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG | Half-life (hours) | Fold Change in Half-life vs. No PEG |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~5 | - | ~2 | - |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | ~22.5 | 4.5x reduction | ~5 | 2.5x increase |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | ~112 | 22x reduction | ~22.4 | 11.2x increase |
This data illustrates a common trade-off: while longer PEG chains significantly increase the in vivo half-life of a bioconjugate, they can also decrease its in vitro potency.[6]
Table 2: Influence of PEG Spacer Length on Serum Stability and Hydrophilicity of Bombesin-Based Radioconjugates [8]
| Analog | Spacer Length | Hydrophilicity (logD) | Serum Stability (T1/2, hours) |
| PEG2 analog | PEG2 | -1.95 | 246 ± 4 |
| PEG6 analog | PEG6 | - | 584 ± 20 |
| PEG12 analog | PEG12 | -2.22 | (reverses trend) |
This study shows that hydrophilicity generally increases with spacer length, and there is a trend of increased serum stability up to a certain PEG length, after which it may decrease.[8]
Table 3: Impact of Mini-PEG Spacer Length on Binding Affinity of a 68Ga-Labeled Bombesin (B8815690) Antagonist [9]
| Conjugate | Spacer Length | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |
These results suggest that for this particular small molecule conjugate, increasing the mini-PEG spacer length led to a slight decrease in binding affinity (higher IC50).[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with different PEG spacer lengths.
In Vitro Cytotoxicity Assay
This assay is used to determine the potency of a bioconjugate in killing target cells.[6]
-
Method: A common method is the MTT or CellTiter-Glo assay, which measures cell viability.[6]
-
Protocol:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the bioconjugate, a relevant isotype control, and the free payload in a complete cell culture medium.[6]
-
Incubation: Add the diluted compounds to the cells and incubate for a period determined by the cell doubling time and mechanism of action of the payload (typically 72-120 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the log of the conjugate concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Plasma Stability Assay
This assay assesses the stability of the bioconjugate in plasma, which is a critical predictor of its in vivo performance.[6]
-
Method: The bioconjugate is incubated in plasma, and the amount of intact conjugate is quantified over time.[6]
-
Protocol:
-
Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.[6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[6]
-
Analysis: Use techniques like LC-MS/MS to quantify the amount of intact bioconjugate and any released payload. This can be used to determine the drug-to-antibody ratio (DAR) loss over time.[6]
-
Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine its stability and calculate the half-life.[6]
-
Cellular Internalization Assay
This assay confirms that the bioconjugate is internalized by the target cells, which is a prerequisite for the action of many intracellular payloads.[6]
-
Method: The bioconjugate is labeled with a fluorescent dye, and its uptake by cells is measured over time.[6]
-
Protocol:
-
Labeling: Label the bioconjugate with a fluorescent dye according to the manufacturer's protocol.[6]
-
Cell Treatment: Treat target cells with the fluorescently labeled bioconjugate for various time points (e.g., 0, 2, 6, 24 hours).[6]
-
Washing: Wash the cells to remove any unbound conjugate.
-
Analysis: Measure the fluorescence intensity within the cells using flow cytometry or high-content imaging.[6]
-
Data Analysis: An increase in intracellular fluorescence over time indicates internalization.[6]
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the conceptual trade-offs involved in selecting a PEG spacer length.
Caption: General workflow for comparing bioconjugates with different PEG spacer lengths.
Caption: The trade-offs associated with shorter versus longer PEG spacer lengths.
Conclusion
The length of the PEG spacer is a critical design parameter in bioconjugation that requires careful consideration and empirical validation. While longer PEG chains can offer significant advantages in terms of pharmacokinetics and solubility, these benefits may come at the cost of reduced in vitro potency. Conversely, shorter PEG linkers may provide higher potency but could lead to suboptimal in vivo performance. By systematically evaluating a range of PEG spacer lengths using the assays and workflows described in this guide, researchers can identify the optimal linker to maximize the therapeutic potential of their bioconjugates.
References
- 1. books.rsc.org [books.rsc.org]
- 2. adcreview.com [adcreview.com]
- 3. precisepeg.com [precisepeg.com]
- 4. labinsights.nl [labinsights.nl]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Optimizing Biotinylation with N-(Amino-PEG4)-N-Biotin-PEG4-acid in Various Buffer Systems
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate biotinylation reagent and the optimization of reaction conditions are critical for successful outcomes. This guide provides a comprehensive comparison of the performance of N-(Amino-PEG4)-N-Biotin-PEG4-acid in different buffer systems, alongside a comparative analysis with alternative biotinylation reagents. We present a data-driven overview to inform your experimental design, supported by detailed protocols and visual workflows.
This compound is a trifunctional biotinylation reagent featuring a biotin (B1667282) moiety, a terminal primary amine, and a terminal carboxylic acid, connected by two polyethylene (B3416737) glycol (PEG4) spacer arms. The primary amine can be used for conjugation to activated esters, while the carboxylic acid can be coupled to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC or HATU). This guide will focus on the reactivity of the carboxylic acid group when activated to an N-hydroxysuccinimide (NHS) ester for labeling primary amines on target biomolecules.
The Critical Role of Buffer Systems in Biotinylation
The efficiency of biotinylating proteins and other biomolecules using NHS ester chemistry is highly dependent on the composition and pH of the reaction buffer. The primary reaction involves the nucleophilic attack of a deprotonated primary amine (from lysine (B10760008) residues or the N-terminus of a protein) on the NHS ester, forming a stable amide bond. However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions. The choice of buffer and its pH dictates the balance between these two reactions, thereby influencing the overall biotinylation yield.
Amine-containing buffers such as Tris and glycine (B1666218) are incompatible with NHS ester reactions as they contain primary amines that will compete with the target molecule for the biotinylation reagent.[1]
Performance of Amine-Reactive Biotinylation in Common Buffer Systems
While specific quantitative data for this compound is limited in publicly available literature, we can infer its performance based on the well-documented behavior of similar NHS-activated, PEGylated biotin reagents. The following table summarizes the expected performance in commonly used, amine-free buffer systems.
| Buffer System | Recommended pH Range | Key Characteristics & Performance Insights |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Advantages: Widely available, physiologically relevant pH, and generally good buffering capacity in this range. Considerations: The rate of NHS ester hydrolysis increases with pH. At pH 7.4, the reaction is slower but the reagent is more stable, while at pH 8.0, the reaction is faster but so is hydrolysis.[2] |
| HEPES Buffer | 7.2 - 8.2 | Advantages: Good buffering capacity in the optimal pH range for NHS ester reactions. It is not susceptible to precipitation with divalent cations, which can be an issue with phosphate (B84403) buffers.[1] Considerations: Generally a reliable choice for consistent biotinylation. |
| Carbonate-Bicarbonate Buffer | 8.0 - 9.0 | Advantages: Can facilitate a faster reaction rate due to the higher pH. Considerations: The half-life of the NHS ester is significantly reduced at higher pH, increasing the risk of reagent hydrolysis before it can react with the target amine.[3] This buffer is best suited for rapid reactions with concentrated protein solutions. |
| Borate Buffer | 8.0 - 9.0 | Advantages: Similar to carbonate-bicarbonate buffer, it can be used for reactions at a slightly higher pH to increase the reaction rate. Considerations: High pH increases the rate of hydrolysis, potentially lowering the overall labeling efficiency if the reaction is not optimized.[3] |
Quantitative Comparison of NHS Ester Stability and Reactivity
The efficiency of biotinylation is a trade-off between the aminolysis (reaction with the target) and hydrolysis (reaction with water) of the NHS ester. The rates of both reactions are pH-dependent.
| pH | Half-life of NHS Ester Hydrolysis | Impact on Biotinylation Efficiency |
| 7.0 (at 0°C) | 4 - 5 hours[3] | Slower reaction with amines, but the reagent is more stable, allowing for longer reaction times if necessary. |
| 8.0 | Increased reaction rate with amines, but hydrolysis is also faster. A good compromise for many applications. | Optimal for many protein labeling experiments, balancing reaction speed and reagent stability.[4] |
| 8.6 (at 4°C) | ~10 minutes[3] | Very fast reaction with amines, but also very rapid hydrolysis. This pH is only suitable for very fast reactions with highly concentrated reactants. |
Note: The data presented is for general NHS esters. The exact rates will vary depending on the specific structure of the biotinylation reagent.
Comparison with Alternative Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of an experiment. Below is a comparison of this compound (when activated as an NHS ester) with other common amine-reactive biotinylation reagents.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound (NHS activated) | PEGylated, trifunctional | The PEG spacer enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance for avidin/streptavidin binding.[5] The presence of both amine and carboxyl groups offers versatile conjugation strategies. | Requires activation of the carboxylic acid to an NHS ester prior to labeling amines. |
| NHS-Biotin | Standard, non-PEGylated | Simple, widely used, and cost-effective for general biotinylation applications.[6] | Lacks a spacer arm, which can lead to steric hindrance. Lower water solubility may require the use of organic co-solvents. |
| Sulfo-NHS-Biotin | Sulfonated, water-soluble | Increased water solubility allows for biotinylation in aqueous solutions without organic solvents. The sulfonate group makes it membrane-impermeable, which is ideal for cell surface labeling. | The sulfo-NHS group is a leaving group and does not become part of the final conjugate. |
| Biotin-PEG4-NHS Ester | PEGylated, amine-reactive | Similar to the activated form of the topic compound, the PEG spacer improves solubility and reduces steric hindrance.[7] | A bifunctional reagent, offering less conjugation flexibility than a trifunctional one. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid moiety of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Dilute the dissolved reagent into the Activation Buffer to the desired final concentration.
-
Add a 1.5-fold molar excess of both EDC and NHS to the biotin reagent solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The activated NHS ester is now ready for immediate use in the protein labeling reaction.
Protocol 2: Protein Biotinylation using Activated this compound
This protocol provides a general procedure for labeling a protein with the activated NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Activated this compound solution (from Protocol 1)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Add a 10- to 50-fold molar excess of the activated biotin reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove excess, non-reacted biotinylation reagent by gel filtration using a desalting column or by dialysis.
Visualizing the Workflow and Key Relationships
To further clarify the processes and principles discussed, the following diagrams illustrate the biotinylation workflow, the chemical reaction, and the interplay of factors affecting the reaction outcome.
Caption: A typical experimental workflow for protein biotinylation.
Caption: Chemical reaction of an NHS ester with a primary amine.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanocomposix.com [nanocomposix.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Applications of N-(Amino-PEG4)-N-Biotin-PEG4-acid in Bioconjugation and Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications, performance, and experimental considerations for the heterobifunctional linker, N-(Amino-PEG4)-N-Biotin-PEG4-acid. This unique branched linker, incorporating terminal amine and carboxylic acid functionalities with a central biotin (B1667282) moiety, offers significant advantages in the fields of targeted drug delivery, immunoassays, and proteomics. We present a comparative analysis with alternative linker strategies, supported by experimental data from relevant literature, detailed protocols for its use, and visualizations of key biological and experimental workflows.
Introduction to this compound
This compound is a versatile tool in bioconjugation. Its core structure features a central biotin molecule, renowned for its high-affinity interaction with avidin (B1170675) and streptavidin, flanked by two polyethylene (B3416737) glycol (PEG) chains. Each PEG chain terminates in a distinct functional group: a primary amine (-NH2) and a carboxylic acid (-COOH). This Y-shaped, or three-arm, architecture allows for the orthogonal conjugation of different molecules, making it an ideal scaffold for constructing complex biomolecular assemblies.
The PEG4 spacers enhance the solubility and biocompatibility of the resulting conjugate, while also providing a flexible linkage that can reduce steric hindrance between the conjugated molecules. This is particularly crucial in applications such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of a target protein and an E3 ligase is required for efficient protein degradation.
Comparative Analysis of Linker Technologies
The choice of a linker is critical in the design of bioconjugates, influencing their stability, solubility, pharmacokinetics, and biological activity. Here, we compare the properties of this compound with other commonly used linker types.
Table 1: Comparison of this compound with Linear PEG and Alkyl Linkers
| Feature | This compound | Linear Biotin-PEGn-Amine/Acid | Linear Alkyl Linkers with Biotin |
| Structure | Branched (Y-shaped), Heterobifunctional (Amine & Carboxylic Acid) | Linear, Heterobifunctional (one reactive group) | Linear, often Homobifunctional or with a single reactive group |
| Solubility | High due to multiple PEG chains | Moderate to High, dependent on PEG length | Low (hydrophobic) |
| Flexibility | High, allows for optimal spatial orientation | Moderate, dependent on PEG length | Low (rigid) |
| Steric Hindrance | Reduced due to branched structure and long PEG arms | Can be a factor depending on conjugation sites | High, can limit interactions of conjugated molecules |
| Multivalency | Can be used to create multivalent constructs | Limited to linear arrangements | Limited to linear arrangements |
| Hydrodynamic Radius | Larger, potentially leading to longer in vivo circulation[1][2] | Smaller compared to branched PEGs of similar molecular weight[1][2] | Smallest, leading to rapid clearance |
| Applications | PROTACs, Targeted Drug Delivery, Immunoassay Development | Protein labeling, surface immobilization | Crosslinking, applications where rigidity is desired |
Key Applications and Supporting Data
The unique structure of this compound makes it particularly well-suited for several advanced applications.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component of a PROTAC, and the properties of this compound offer several advantages in this context.
-
Orthogonal Conjugation: The terminal amine and carboxylic acid groups allow for the sequential and controlled conjugation of a target protein binder (warhead) and an E3 ligase ligand.
-
Optimal Spatial Orientation: The flexible PEG arms can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Biotin Handle for Research: The central biotin moiety serves as a valuable tool for studying PROTAC biology. It can be used for affinity purification of the PROTAC-protein complexes, for pull-down assays to identify binding partners, and for immobilization on streptavidin-coated surfaces for in vitro assays.
Table 2: Hypothetical Performance Comparison of PROTAC Linkers
| Linker Type | Ternary Complex Formation | Cellular Permeability | In-vitro Degradation (DC50) | In-vivo Half-life |
| This compound | Potentially enhanced due to flexibility and multivalency | Moderate, PEG enhances solubility but size can be a factor | Dependent on target and ligands | Potentially longer due to increased hydrodynamic radius |
| Linear PEG8 Linker | Good, but may be less optimal than branched for some targets | Good | Target-dependent | Moderate |
| Rigid Alkyl Linker | Can be highly efficient if orientation is optimal, but less forgiving | Generally lower due to hydrophobicity | Target-dependent | Shorter |
Targeted Drug Delivery
The branched structure and biotin targeting moiety make this linker suitable for developing targeted drug delivery systems. A therapeutic agent can be conjugated to one arm, while a targeting ligand (e.g., an antibody fragment) is attached to the other. The biotin can then be used for a variety of purposes, including pre-targeting strategies where a streptavidin-conjugated entity is administered first, followed by the biotinylated drug conjugate.
Studies comparing linear and branched PEG linkers in drug delivery have shown that branched PEGs can lead to a larger hydrodynamic radius, which is associated with reduced renal clearance and a longer in vivo circulation time.[1][2]
Immunoassay and Diagnostic Development
In immunoassays, the ability to create well-defined molecular architectures is key to improving sensitivity and specificity. This compound can be used to conjugate an antibody or antigen to a signaling molecule (e.g., an enzyme or fluorophore) while simultaneously providing a biotin tag for immobilization on a streptavidin-coated plate or bead. The orthogonal reactive groups ensure a controlled conjugation process, leading to more uniform and reliable assay reagents.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins and small molecules. Optimization will be required for specific applications.
Conjugation to a Protein via Amine Coupling (EDC/NHS Chemistry)
This protocol describes the conjugation of the carboxylic acid terminus of the linker to a primary amine on a protein (e.g., lysine (B10760008) residue).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activate the Carboxylic Acid: Dissolve this compound in Activation Buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the activated linker solution to the protein solution at a desired molar ratio (e.g., 10:1 linker to protein). Adjust the pH of the reaction mixture to 7.2-7.5. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer.
Conjugation to a Small Molecule via Amide Bond Formation
This protocol describes the conjugation of the amine terminus of the linker to a carboxylic acid on a small molecule.
Materials:
-
Small molecule with a carboxylic acid group
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
Procedure:
-
Activation of Small Molecule: Dissolve the small molecule in anhydrous DMF. Add 1.2 equivalents of HATU and 2 equivalents of DIPEA. Stir for 15 minutes at room temperature.
-
Conjugation: Add 1 equivalent of this compound dissolved in a small amount of anhydrous DMF to the activated small molecule solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purification: Purify the conjugate by reverse-phase HPLC.
Visualizing Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key concepts related to the application of this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Orthogonal conjugation workflow.
Conclusion
This compound is a highly versatile and powerful tool for researchers in drug development and biotechnology. Its unique branched structure with orthogonal reactive groups, combined with the benefits of PEGylation and a central biotin handle, provides a superior platform for the construction of complex and highly functional bioconjugates. While direct comparative studies for this specific linker are emerging, the evidence from related structures strongly supports its potential for enhancing the performance of targeted therapeutics like PROTACs and for the development of advanced diagnostic and research tools. The experimental protocols provided herein offer a starting point for the successful implementation of this linker in a variety of applications.
References
- 1. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of a Branched Late-Stage Clickable Biotinylated Chassis on the Example of a Pittsburgh B Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bifunctional PEG Linkers in Antibody-Drug Conjugate (ADC) Research: A Focus on N-(Amino-PEG4)-N-Biotin-PEG4-acid
This guide provides a comprehensive comparison of N-(Amino-PEG4)-N-Biotin-PEG4-acid with alternative linker strategies in the field of Antibody-Drug Conjugate (ADC) research. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Introduction to Bifunctional Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. Bifunctional linkers, possessing two different reactive moieties, enable the controlled conjugation of the antibody and the payload. Polyethylene glycol (PEG) chains are often incorporated into these linkers to enhance the ADC's physicochemical properties. This guide will explore the characteristics and performance of ADCs constructed with different types of bifunctional PEG linkers.
Linker Technologies Under Comparison
This guide will focus on a comparative analysis of three distinct linker strategies:
-
Non-PEGylated Linker (Baseline): Represented by conventional linkers such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which provides a baseline for evaluating the impact of PEGylation.
-
Amine-PEG-Acid Linker: A heterobifunctional linker featuring a PEG spacer with terminal amine and carboxylic acid groups for conjugation. This represents a common strategy to improve the hydrophilicity and pharmacokinetic profile of an ADC.
-
This compound: The focus of this guide, this linker incorporates a dual PEG4 spacer, an amine group for payload conjugation, a carboxylic acid for antibody conjugation, and a biotin (B1667282) moiety. The biotin can be utilized for purification, characterization, or potentially as a secondary targeting agent.[]
Comparative Performance Data
The following tables summarize key performance indicators of ADCs constructed with different linker technologies, based on data from various preclinical studies.
Table 1: Impact of PEGylation on ADC Pharmacokinetics and In Vitro Potency
| Linker Type | ADC Construct | Circulation Half-Life Extension (fold increase) | In Vitro Cytotoxicity (IC50) Reduction (fold increase) | Reference |
| Non-PEGylated | ZHER2-SMCC-MMAE | 1.0 | 1.0 | [2],[3] |
| PEGylated | ZHER2-PEG4K-MMAE | 2.5 | 4.5 | [2],[3] |
| PEGylated | ZHER2-PEG10K-MMAE | 11.2 | 22.0 | [2],[3] |
This data, derived from a study on affibody-drug conjugates, demonstrates a clear trend where increasing the length of the PEG chain significantly prolongs the circulation half-life, albeit with a concurrent decrease in in vitro potency.[2][3]
Table 2: Influence of PEG Chain Length on ADC Exposure and Efficacy
| PEG Units in Linker | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor Growth Inhibition (%) |
| 0 (Non-PEGylated) | Baseline | Baseline | 11 |
| 2 | Increased | Increased | 35-45 |
| 4 | Increased | Increased | 35-45 |
| 8 | Significantly Increased | Significantly Increased | 75-85 |
| 12 | Significantly Increased | Significantly Increased | 75-85 |
| 24 | Significantly Increased | Significantly Increased | 75-85 |
This table summarizes findings from a study investigating the effect of PEG chain length on ADC performance. A threshold effect is observed, where PEG chains of 8 units or more lead to a significant improvement in plasma and tumor exposure, resulting in enhanced in vivo efficacy.
Table 3: Conceptual Comparison of Biotin-Containing Linkers
| Feature | This compound | Streptavidin-Biotin System |
| Assembly | Covalent conjugation of linker to antibody and payload. | Non-covalent, high-affinity binding of biotinylated payload to streptavidin-conjugated antibody.[4] |
| Drug-to-Antibody Ratio (DAR) | Controlled by reaction stoichiometry and conjugation method. | Can be precisely controlled by the number of biotin binding sites on streptavidin. |
| Potential Advantages | - Improved hydrophilicity from PEG chains. - Biotin tag for purification and detection.[] - Potential for biotin receptor-mediated uptake.[5] | - Rapid and modular ADC assembly.[4] - High DAR achievable. |
| Potential Disadvantages | - Potential for immunogenicity of biotin. - Endogenous biotin may interfere with targeting.[5] | - Large size of streptavidin may impact pharmacokinetics. - Potential for immunogenicity of streptavidin. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in ADC research.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[6][7][8][9][10]
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.
Experimental Protocols
This section provides detailed methodologies for key experiments in ADC research.
ADC Synthesis using an Amine-PEG-Acid Linker
Objective: To conjugate a cytotoxic payload to a monoclonal antibody using a heterobifunctional PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-PEG-Acid linker
-
Cytotoxic payload with a reactive amine group
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Linker Activation:
-
Dissolve the Amine-PEG-Acid linker, NHS, and DCC/EDC in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the linker.
-
-
Payload Conjugation to Linker:
-
Add the cytotoxic payload (dissolved in DMF or DMSO) to the activated linker solution.
-
Stir the reaction at room temperature for 4-6 hours or overnight.
-
-
Activation of Linker-Payload Conjugate:
-
Activate the terminal carboxylic acid of the linker-payload conjugate using NHS and DCC/EDC as described in step 1.
-
-
Antibody Conjugation:
-
Exchange the antibody buffer to a conjugation buffer (e.g., PBS, pH 8.0-8.5).
-
Add the activated linker-payload conjugate to the antibody solution at a specific molar ratio to control the Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 4°C for 12-24 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload, linker, and antibody using SEC or HIC.
-
Collect the fractions containing the ADC.
-
-
Characterization:
-
Determine the DAR and characterize the ADC using methods such as UV-Vis spectroscopy, RP-HPLC, or LC-MS.
-
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To quantify the average number of drug molecules conjugated to each antibody.
Method 1: UV-Vis Spectrophotometry
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Reduce the ADC using a reducing agent (e.g., DTT or TCEP) to separate the light and heavy chains.
-
Analyze the reduced sample by RP-HPLC.
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative abundance of each species.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing cancer cells in vitro.
Procedure:
-
Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Replace the medium in the wells with the drug-containing medium.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma and assess premature payload release.
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
At each time point, analyze the samples to determine the amount of intact ADC and released payload. This can be done by:
-
ELISA: To quantify the amount of conjugated antibody.
-
LC-MS: To measure the average DAR of the ADC over time and to quantify the free payload in the plasma.
-
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
Conclusion
The choice of linker is a critical aspect of ADC design, with a profound impact on the therapeutic's performance. The inclusion of bifunctional PEG linkers offers significant advantages in improving the physicochemical and pharmacokinetic properties of ADCs. As demonstrated by the compiled data, increasing the length of the PEG chain can enhance circulation half-life and in vivo efficacy, although it may temper in vitro potency.
The this compound linker presents an interesting platform, combining the benefits of PEGylation with the utility of a biotin moiety. While direct comparative data for this specific linker is limited, its components suggest it could offer improved solubility and a longer half-life due to the dual PEG4 chains. The biotin tag provides a valuable tool for purification and characterization, and its potential role in targeted delivery warrants further investigation.
Ultimately, the optimal linker strategy will depend on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker technologies, enabling researchers to make informed decisions in the development of novel and effective Antibody-Drug Conjugates.
References
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid conjugation of antibodies to toxins to select candidates for the development of anticancer Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 9. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of N-(Amino-PEG4)-N-Biotin-PEG4-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biocompatibility of N-(Amino-PEG4)-N-Biotin-PEG4-acid, a heterobifunctional linker, comparing its performance with relevant alternatives. The information presented is supported by experimental data from peer-reviewed studies to assist in making informed decisions for bioconjugation strategies in drug development and research.
Executive Summary
This compound is a valuable tool in bioconjugation, offering a balance of reactivity and biocompatibility. Polyethylene (B3416737) glycol (PEG) linkers are widely recognized for their ability to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules while reducing immunogenicity.[1][2] The inclusion of a biotin (B1667282) moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, a widely used affinity pair in various biological assays.[2] This guide will delve into the key aspects of biocompatibility, including cytotoxicity, hemocompatibility, and immunogenicity, providing a comparative analysis with other PEG-based linkers.
Comparative Analysis of Biocompatibility
The biocompatibility of a linker is a critical factor in the development of therapeutics and diagnostics. Here, we compare this compound with alternatives based on PEG chain length and architecture.
Cytotoxicity Assessment
Cytotoxicity is a key indicator of biocompatibility. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.[3]
Table 1: Comparative Cytotoxicity of PEG-Biotin Linkers on THP-1 Human Monocytic Cells
| Conjugate/Alternative | Concentration (mM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| This compound (Representative) | 5 | 24 | ~95% | [3] |
| 10 | 24 | ~93% | [3] | |
| 15 | 24 | ~90% | [3] | |
| 20 | 24 | ~88% | [3] | |
| 5 | 48 | ~92% | [3] | |
| 10 | 48 | ~89% | [3] | |
| 15 | 48 | ~85% | [3] | |
| 20 | 48 | ~82% | [3] | |
| Longer-Chain PEG-Biotin (e.g., PEG12) | High | 24-48 | Generally higher cell viability (lower cytotoxicity) compared to shorter chains at equivalent high concentrations.[4][5] | [4][5] |
| Branched PEG-Biotin | High | 24-48 | Comparable or slightly lower cytotoxicity compared to linear PEGs of the same molecular weight.[6] | [6] |
Discussion:
Short-chain PEG-biotin linkers, such as the PEG4 variant, demonstrate excellent biocompatibility with minimal impact on cell viability at typical working concentrations.[3] Studies on various PEG derivatives have shown that cytotoxicity can be influenced by the length of the PEG chain, with lower molecular weight PEGs sometimes exhibiting higher cytotoxicity at very high concentrations.[7] However, for most bioconjugation applications, the concentrations used are well below levels that would induce significant cell death. The terminal functional groups may also play a role, with some evidence suggesting that amine-terminated PEGs could induce more oxidative stress compared to carboxyl-terminated PEGs.[4]
Hemocompatibility Assessment
Hemocompatibility is crucial for any material that will come into contact with blood. The hemolysis assay measures the degree of red blood cell (RBC) lysis caused by a foreign material. A hemolytic index between 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and greater than 5% is classified as hemolytic.[8]
Table 2: Comparative Hemolysis Data
| Material | Condition | Hemolysis (%) | Classification | Reference |
| PEGylated Surface (Representative) | Mechanical Stress | < 10% | Compatible | [9] |
| Static Contact | < 2% (Expected) | Non-hemolytic | [10] | |
| Phosphate Buffered Saline (PBS) - Negative Control | Mechanical Stress | Significantly higher than PEG | - | [11] |
| Dextran 40 Solution | Mechanical Stress | Significantly higher than PEG | - | [11] |
Discussion:
PEGylation is known to improve the hemocompatibility of surfaces. Studies have shown that PEG can significantly reduce mechanically induced hemolysis.[10][11] While direct hemolysis data for soluble this compound is not available, the inherent properties of PEG suggest a low hemolytic potential. The hydrophilic nature of the PEG chains is believed to create a protective hydration layer, minimizing interactions with blood components that could lead to cell lysis.[9]
Immunogenicity Profile
A key advantage of PEGylation is the reduction of immunogenicity of the conjugated molecule.[1] The flexible and hydrophilic PEG chains can create a "shield" that masks antigenic sites, thereby reducing the likelihood of an immune response.
Table 3: Comparative Immunogenicity Profile
| Feature | This compound (Linear, Short-Chain) | Longer-Chain Linear PEG | Branched PEG |
| General Immunogenicity | Low | Low | Low |
| Anti-PEG Antibody Formation | Possible, but generally low for short chains.[12] | Higher potential with increasing molecular weight.[6] | Similar to linear PEGs of the same molecular weight.[6] |
| Impact on Circulation Time | Moderate increase. | Significant increase.[5] | Potentially superior to linear PEGs in extending half-life.[13] |
Discussion:
While PEG is considered to have low immunogenicity, the formation of anti-PEG antibodies has been reported, which can lead to accelerated clearance of the PEGylated molecule.[6] The immunogenicity of PEGylated conjugates can be influenced by the nature of the conjugated protein, the degree of PEGylation, and the molecular weight of the PEG.[6] Shorter PEG chains, like in this compound, are generally associated with a lower risk of inducing a strong anti-PEG immune response compared to high molecular weight PEGs.[12] Branched PEGs have been investigated as a strategy to further improve pharmacokinetic profiles, though their effect on immunogenicity compared to linear PEGs of the same molecular weight is not significantly different.[6][13]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of biocompatibility.
MTT Assay for Cytotoxicity
This protocol is adapted from established methods for assessing cell viability.[3]
-
Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the this compound conjugate and alternative linkers in cell culture medium. Remove the old medium from the wells and add 100 µL of the test solutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Hemolysis Assay
This protocol is based on the ASTM F756 standard practice for the assessment of hemolytic properties of materials.
-
Blood Collection: Collect fresh human blood in a tube containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood at 800 x g for 15 minutes. Remove the plasma and buffy coat. Wash the RBCs three times with sterile PBS (pH 7.4). Resuspend the RBCs in PBS to achieve a 2% hematocrit.
-
Incubation: Add 1 mL of the RBC suspension to tubes containing the test conjugate at various concentrations. Use PBS as a negative control and deionized water as a positive control. Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 800 x g for 10 minutes.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Cytokine Release Assay (ELISA) for Immunogenicity
This protocol outlines a general procedure for detecting pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells.
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in a 24-well plate.
-
Stimulation: Add the test conjugates at various concentrations to the cell cultures. Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide, LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of cytokines in the supernatant by comparing the absorbance values to a standard curve.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Simplified Signaling Pathway for Immunogenicity Assessment.
Conclusion
This compound stands as a biocompatible and versatile linker for a wide range of research and drug development applications. The available data on similar PEG-biotin conjugates indicate low cytotoxicity and hemocompatibility, along with a reduced immunogenic profile characteristic of PEGylated molecules. When selecting a linker, researchers should consider the specific requirements of their application, including the desired pharmacokinetic profile and the potential impact of the PEG chain length and architecture. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the rational design and evaluation of bioconjugates.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. Effect of polyethylene glycol surface charge functionalization of SWCNT on the in vitro and in vivo nanotoxicity and biodistribution monitored noninvasively using MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Proper Disposal of N-(Amino-PEG4)-N-Biotin-PEG4-acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(Amino-PEG4)-N-Biotin-PEG4-acid, a PEGylated and biotinylated compound. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks to personnel and the environment.
While this compound is not broadly classified as a hazardous substance, proper disposal protocols are crucial to ensure safety and compliance with institutional and regulatory standards.[1][2] The primary consideration for disposal is whether the compound has been mixed with any hazardous materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and Chemical Hygiene Plan. If a specific SDS for this compound is unavailable, it should be handled with the standard caution applied to all laboratory chemicals.
Personal Protective Equipment (PPE) when handling for disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Initial Assessment:
-
Contamination Check: Determine if the waste is mixed with any hazardous substances (e.g., solvents, acids, heavy metals).[1][3] If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[1]
-
Quantity Assessment: Evaluate the volume of waste. Small research quantities (typically under 100 mL) may have different disposal routes than bulk quantities.[1]
-
-
Waste Collection and Storage:
-
Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container.[1][3] Using the original container is often a good practice if it is in suitable condition.[1]
-
Labeling: The container must be clearly labeled with the chemical name ("this compound Waste") and the accumulation start date.[3][4]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
-
-
Disposal Route:
-
Non-Contaminated Waste: For uncontaminated this compound, the primary and recommended disposal method is through your institution's Environmental Health and Safety (EHS) office for collection by a licensed chemical waste disposal contractor.[1]
-
Contaminated Waste: If the waste is contaminated with hazardous materials, it must be disposed of as hazardous waste. Follow your institution's specific procedures for hazardous waste disposal.
-
Drain Disposal: Drain disposal is generally not recommended for laboratory chemicals.[1] However, some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble liquids.[5][6][7] Always obtain explicit approval from your EHS office before considering this option.
-
-
Disposal of Empty Containers:
Quantitative Data Summary
For the disposal of this compound, quantitative thresholds often dictate the disposal pathway. The table below summarizes general guidelines, but these values may vary by institution. Always confirm with your local EHS.
| Parameter | Guideline | Recommended Action |
| Liquid Waste Volume | < 100 mL (small research quantity) | Collect for EHS pickup. In rare cases, and with EHS approval, may be eligible for drain disposal if non-hazardous. |
| Liquid Waste Volume | > 100 mL (bulk quantity) | Mandatory collection by a licensed chemical waste disposal contractor via your EHS office. |
| Solid Waste | Any quantity | Collect in a labeled container for EHS pickup. |
| Contaminated Waste | Any quantity mixed with hazardous material | Treat as hazardous waste. Follow institutional guidelines for the specific hazardous contaminant. |
| Empty Container Rinsing | Minimum of one rinse with a suitable solvent. For acutely hazardous contaminants, triple rinsing is required. | Collect the first rinse as chemical waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling N-(Amino-PEG4)-N-Biotin-PEG4-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Amino-PEG4)-N-Biotin-PEG4-acid. The following procedures ensure safe handling from receipt to disposal in a laboratory setting.
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects eyes from airborne particles and potential splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3] | Prevents direct skin contact with the compound.[1] |
| Body Protection | A fully buttoned laboratory coat.[1] | Protects skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-toe shoes that cover the entire foot.[1] | Protects feet from spills and falling objects.[1] |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[1] | Prevents inhalation of fine powder particles.[1] |
Operational Plan: Handling and Disposal
A systematic approach to handling this compound is essential to minimize risks and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored at -20°C in a tightly sealed container.[1]
-
Store in a dry, well-ventilated area away from incompatible materials.[1]
2. Handling:
-
All handling of the compound should be conducted within a chemical fume hood to control exposure and avoid the generation of dust.[1]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
3. Disposal Plan:
-
Chemical Waste: this compound waste should be disposed of in accordance with local, state, and federal regulations. Polyethylene (B3416737) glycol, a component of this compound, is generally considered non-hazardous and biodegradable.[4] However, it is crucial to avoid releasing it into wastewater systems.[4]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and empty containers, should be considered contaminated and disposed of as chemical waste.[1] These items should be collected in a designated, labeled waste container.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Figure 1: Standard Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
